Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N.C2F6NO4S2/c1-5-9-10-11-12(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-11H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYCOCULEAWWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693697 | |
| Record name | N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906478-91-9 | |
| Record name | 1-Pentanaminium, N,N,N-triethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906478-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, a quaternary ammonium-based ionic liquid, represents a class of molten salts with a melting point near or below ambient temperature. These materials are gaining significant traction across various scientific disciplines due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics and providing detailed methodologies for its synthesis and property characterization. Such information is critical for its application in fields ranging from electrochemistry to drug delivery systems.
Core Physical and Chemical Properties
This compound is composed of an amyltriethylammonium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion. The combination of a relatively small, asymmetric cation and a large, charge-delocalized anion contributes to its low melting point and other characteristic properties of ionic liquids.
Caption: Chemical structure of the ionic liquid.
| Property | Value | Source |
| Synonyms | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | [1] |
| CAS Number | 906478-91-9 | [1] |
| Molecular Formula | C13H26F6N2O4S2 | [1] |
| Molecular Weight | 452.47 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Density (at 25°C) | ~1.32 g/cm³ | [1] |
| Refractive Index (n20D) | 1.43 | [1] |
| Melting Point | Likely below room temperature; for comparison, Trimethylpropylammonium bis(trifluoromethanesulfonyl)imide has a melting point of 19°C. | [2] |
| Boiling Point | Not applicable (decomposes at high temperatures) | |
| Viscosity (at 25°C) | ~88 mPa·s (estimated from phosphonium analogue) | [3] |
| Conductivity (at 25°C) | ~1.7 mS/cm (estimated from phosphonium analogue) | [3] |
| Thermal Decomposition | Expected to be >350°C, typical for TFSI-based ionic liquids. | [4] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the quaternization of an amine to form the desired ammonium cation with a halide counter-ion. The second step is an anion exchange reaction to replace the halide with the bis(trifluoromethanesulfonyl)imide anion.
Caption: General synthesis workflow.
Step-by-Step Synthesis Protocol:
Part 1: Synthesis of Amyltriethylammonium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triethylamine and 1-bromopentane in a suitable solvent such as acetonitrile.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, Amyltriethylammonium bromide, may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield the pure quaternary ammonium bromide salt.
Part 2: Anion Exchange
-
Dissolution: Dissolve the synthesized Amyltriethylammonium bromide in deionized water. In a separate vessel, dissolve an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide in deionized water.
-
Reaction: Slowly add the lithium bis(trifluoromethanesulfonyl)imide solution to the Amyltriethylammonium bromide solution with vigorous stirring. The formation of the hydrophobic ionic liquid will be observed as a separate phase.
-
Separation and Washing: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer is the ionic liquid. Separate the ionic liquid and wash it multiple times with deionized water to remove the lithium bromide byproduct and any unreacted starting materials. The absence of halide in the wash water can be confirmed by the silver nitrate test.
-
Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water. The final product should be a clear, colorless to slightly yellow liquid.
Experimental Protocols for Physical Property Determination
Viscosity Measurement
The viscosity of this compound can be determined using a calibrated glass capillary viscometer according to the ASTM D445 standard test method.[5]
Caption: Viscosity measurement workflow.
Conductivity Measurement
The ionic conductivity can be measured using a four-electrode conductivity cell. This method minimizes the effects of electrode polarization, which can be significant in highly conductive ionic liquids.
Caption: Conductivity measurement workflow.
Solubility Determination
The solubility of this compound in various solvents can be determined using UV-Vis spectroscopy, provided the ionic liquid has a chromophore or can be derivatized to have one. A more general approach involves preparing saturated solutions and determining the concentration of the ionic liquid in the solvent phase by a suitable analytical technique.
-
Saturated Solution Preparation: Add an excess of the ionic liquid to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to separate the undissolved ionic liquid from the saturated solution.
-
Concentration Determination: Carefully extract an aliquot of the supernatant (the saturated solution) and determine the concentration of the ionic liquid using a calibrated analytical method. For instance, if the cation or anion has a UV-Vis absorbance, a calibration curve can be constructed to determine the concentration.[6] Alternatively, techniques like ion chromatography can be employed.
Conclusion
This compound is a versatile ionic liquid with a favorable combination of physical properties, including high thermal stability and ionic conductivity. This guide has provided a detailed overview of its key characteristics, a practical synthesis protocol, and standardized methods for the determination of its physical properties. The provided information and methodologies are intended to support researchers and professionals in the effective application and characterization of this and related ionic liquids in their respective fields.
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Chem-Impex. This compound. [Link]
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Chem-Impex. Trimethylpropylammonium bis(trifluoromethanesulfonyl)imide. [Link]
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Nippon Chemical Industrial Co., Ltd. Room Temperature Ionic Liquids. [Link]
- Paduszyński, K., & Domańska, U. (2012). Thermal stability of ionic liquids as a function of their structure. The Journal of Chemical Thermodynamics, 54, 1-7.
-
ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021. [Link]
- Bara, J. E., et al. (2009). Guide to the synthesis and characterization of new ionic liquids for CO2 capture. Industrial & Engineering Chemistry Research, 48(6), 2739-2751.
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- 5. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]
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A Comprehensive Technical Guide to Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide ([C₅H₁₁N(C₂H₅)₃][TFSI])
Abstract
Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]), is a third-generation ionic liquid (IL) characterized by its remarkable thermal stability, high ionic conductivity, and broad electrochemical window.[1] Comprising a quaternary ammonium cation and the weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI) anion, this compound has emerged as a critical material in advanced technological fields. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and validated synthesis methodologies. It is intended for researchers, chemists, and materials scientists engaged in energy storage, green chemistry, and catalysis, offering field-proven insights into its preparation and application.
Introduction: The Significance of [ATEA][TFSI] in Ionic Liquid Research
Ionic liquids are a class of salts that exist in a liquid state below 100°C. Their negligible vapor pressure, non-flammability, and high thermal stability make them compelling alternatives to traditional volatile organic solvents. The unique properties of an ionic liquid are determined by the specific combination of its cation and anion, allowing for fine-tuning of characteristics like viscosity, conductivity, and solubility.
This compound ([ATEA][TFSI]) stands out due to the synergy between its components. The bulky, asymmetric amyltriethylammonium cation disrupts efficient crystal packing, contributing to a low melting point. The TFSI anion is renowned for its exceptional chemical and thermal stability, charge delocalization, and non-coordinating nature, which imparts hydrophobicity and a wide electrochemical window to the resulting IL.[2] Consequently, [ATEA][TFSI] is a leading candidate for applications demanding high performance and stability, such as electrolytes in lithium-ion batteries, catalysts in organic synthesis, and media for separation processes.[1]
Chemical Structure and Physicochemical Properties
Molecular Structure Analysis
The distinct properties of [ATEA][TFSI] arise directly from its constituent ions:
-
The Amyltriethylammonium ([ATEA]⁺) Cation: This is a quaternary ammonium cation, CCCC(CC)CC. The central nitrogen atom is bonded to three ethyl groups and one pentyl (amyl) group. The presence of different alkyl chain lengths introduces asymmetry, which is a key factor in lowering the melting point and viscosity compared to more symmetrical cations.
-
The Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) Anion: With the formula [(CF₃SO₂)₂N]⁻, the TFSI anion is one of the most widely used anions in ionic liquid design.[2] Its stability is derived from the strong electron-withdrawing nature of the two trifluoromethyl groups and the extensive delocalization of the negative charge across the sulfonyl-nitrogen-sulfonyl (S-N-S) backbone.[3][4] This charge delocalization makes it a very weak Lewis base and a non-coordinating anion, preventing strong interactions with cations or other species in solution, which is crucial for maintaining high ionic mobility in electrolytes.[2][4]
Physicochemical Data
The quantitative properties of [ATEA][TFSI] are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 906478-91-9 | [1][5][6][7] |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | [1][5][6][7] |
| Molecular Weight | 452.47 g/mol | [1][6][7] |
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium | [5][6] |
| Appearance | Colorless to slightly yellow clear liquid | [1][6] |
| Density | ~1.32 g/mL | [1] |
| Refractive Index (n20/D) | 1.43 | [1][6] |
| Thermal Stability | Stable up to ~300°C | [8] |
| Purity | ≥98% (Commercial Grade) | [1][6] |
Synthesis Methodologies: From Benchtop to High-Purity Production
The synthesis of [ATEA][TFSI] requires careful consideration of the desired purity, as residual halides or other precursors can be detrimental to its performance, especially in electrochemical applications.
Rationale for Synthetic Route Selection
The most common synthetic pathway is a two-step process involving quaternization followed by anion metathesis. This method is robust and high-yielding. However, the primary challenge is the complete removal of the halide byproduct from the final product. For applications where halide contamination is intolerable (e.g., battery electrolytes), halide-free synthetic routes are emerging as a superior, albeit more complex, alternative.[9]
Experimental Protocol: Classical Two-Step Synthesis
This protocol is a self-validating system where the successful formation of intermediates and the final product can be monitored at each stage.
Part A: Synthesis of Amyltriethylammonium Bromide ([ATEA][Br]) via Menshutkin Reaction
-
Reagents & Setup:
-
Triethylamine (1.0 eq.)
-
1-Bromopentane (1.05 eq.)
-
Acetonitrile (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve triethylamine in anhydrous acetonitrile within the reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add 1-bromopentane dropwise to the stirred solution at room temperature. The slight excess of the alkyl halide ensures complete consumption of the amine.
-
After the addition is complete, heat the mixture to reflux (approx. 82°C) for 24-48 hours. The progress can be monitored by TLC or ¹H NMR.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the quaternary ammonium salt.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold diethyl ether or ethyl acetate to remove unreacted starting materials.
-
Dry the resulting Amyltriethylammonium Bromide under high vacuum to obtain a fine white powder.
-
Part B: Anion Metathesis to Yield [ATEA][TFSI]
-
Reagents & Setup:
-
Amyltriethylammonium Bromide ([ATEA][Br]) (1.0 eq.)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (1.0 eq.)
-
Deionized water and Dichloromethane (DCM)
-
Separatory funnel.
-
-
Procedure:
-
Dissolve the [ATEA][Br] synthesized in Part A in a minimal amount of deionized water.
-
In a separate beaker, dissolve an equimolar amount of LiTFSI in deionized water.
-
Combine the two aqueous solutions and stir vigorously for 2-4 hours at room temperature. A dense, hydrophobic ionic liquid phase will form.
-
Transfer the mixture to a separatory funnel and extract the ionic liquid using dichloromethane (3x volumes). The desired product, [ATEA][TFSI], will preferentially dissolve in the organic DCM layer, while the lithium bromide (LiBr) byproduct remains in the aqueous layer.
-
Combine the organic extracts and wash repeatedly with small portions of deionized water until a silver nitrate test on the aqueous washings shows no precipitate (indicating complete removal of bromide ions).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
For ultimate purity, dry the resulting colorless to pale yellow liquid under high vacuum at 70-80°C for at least 24 hours to remove residual water and solvent.
-
Conceptual Workflow: Halide-Free Synthesis
To circumvent the issue of halide contamination, a more advanced synthetic strategy can be employed. This route involves the quaternization of the amine with a pre-formed alkylating agent that already contains the TFSI moiety, thus avoiding the introduction of halides at any stage.[9]
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"Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" molecular weight and formula
An In-Depth Technical Guide to Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([C₅H₁₁N(C₂H₅)₃][NTf₂])
Executive Summary
This compound, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide, is a third-generation ionic liquid (IL) characterized by its remarkable thermal stability, high ionic conductivity, and broad electrochemical window.[1] Comprising a quaternary ammonium cation and the weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion, this compound exists as a liquid at room temperature. Its properties, including low volatility and non-flammability, position it as a high-performance alternative to traditional volatile organic solvents and electrolytes.[1] This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, its primary applications in energy storage and green chemistry, and essential safety guidelines for laboratory and industrial handling.
Core Compound Identification and Physicochemical Properties
Accurate characterization is the foundation of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | [1][2][3][4] |
| Molecular Weight | 452.47 g/mol | [1][2][3] |
| CAS Number | 906478-91-9 | [2][3][4] |
| Alternate Names | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | [3] |
| Appearance | Colorless to slightly yellow clear liquid | [1][2] |
| Density | 1.32 g/mL | [1][2] |
| Refractive Index | n20/D = 1.43 | [1][2] |
The structure consists of an aliphatic quaternary ammonium cation, which imparts hydrophobicity and electrochemical stability, paired with the highly delocalized and non-coordinating TFSI anion, which is critical for achieving high ionic conductivity and a wide electrochemical window.
Caption: Molecular structure of the Amyltriethylammonium cation and TFSI anion.
Synthesis and Purification: A Methodological Approach
The most common and efficient synthesis of this ionic liquid is a salt metathesis (ion exchange) reaction. This approach is favored for its high yield and purity. The causality behind this choice is the high solubility of the quaternary ammonium halide starting material and the TFSI salt in suitable solvents, and the insolubility of the resulting inorganic salt byproduct (e.g., LiCl, KBr) in the final ionic liquid phase, which drives the reaction to completion.
Experimental Protocol: Salt Metathesis Synthesis
This protocol describes the synthesis from Amyltriethylammonium Bromide and Lithium bis(trifluoromethanesulfonyl)imide.
Step 1: Reactant Preparation
-
Dissolve one molar equivalent of Amyltriethylammonium Bromide in a minimal amount of a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask. The choice of solvent is critical; it must solubilize the reactants but not the inorganic byproduct.
-
In a separate vessel, dissolve one molar equivalent of Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in deionized water.
Step 2: Reaction
-
Slowly add the aqueous LiNTf₂ solution to the stirred solution of Amyltriethylammonium Bromide at room temperature.
-
A biphasic system will form. The bottom layer will be the denser, hydrophobic ionic liquid, and the top layer will be the aqueous phase containing the lithium bromide byproduct.
-
Stir the mixture vigorously for 12-24 hours to ensure complete ion exchange.
Step 3: Separation and Purification
-
Transfer the mixture to a separatory funnel. Allow the layers to separate fully and drain the bottom ionic liquid layer.
-
Wash the collected ionic liquid phase multiple times with small volumes of deionized water. This step is crucial to remove residual halide ions and the lithium salt byproduct. The efficacy of the wash can be validated by testing the final aqueous wash with a silver nitrate solution; the absence of a white AgBr precipitate indicates successful halide removal.
-
Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove residual water and organic solvent. Water content should be minimized as it can significantly narrow the electrochemical window.
Caption: Workflow for the synthesis and purification of the ionic liquid.
Key Applications in Research and Development
The unique combination of properties makes this compound a versatile compound in several advanced fields.
High-Performance Electrolytes for Energy Storage
This ionic liquid is an exceptional electrolyte for next-generation energy storage systems, including lithium-ion batteries and supercapacitors.[1]
-
Expertise & Causality: Its high ionic conductivity facilitates rapid ion transport between electrodes, enabling higher power densities. Its wide electrochemical window (~4.5 V vs. Li/Li⁺) prevents electrolyte decomposition at the high operating voltages required for high-energy-density cathodes. Furthermore, its non-flammability and low volatility significantly enhance the safety profile of energy storage devices compared to conventional carbonate-based electrolytes.[1]
Green Solvents and Catalysis
As a "green solvent," it offers a sustainable alternative to volatile organic compounds (VOCs) in chemical synthesis.[1]
-
Trustworthiness & Self-Validation: Its negligible vapor pressure prevents its release into the atmosphere, mitigating air pollution. The ionic liquid can often be recycled after a reaction, reducing waste. It has been explored as both a solvent and a catalyst in organic reactions, where its unique polarity and coordinating ability can enhance reaction rates and yields.[1][5]
Advanced Applications
Beyond its primary roles, this compound is utilized in specialized areas:
-
Separation Processes: Employed in liquid-liquid extraction to effectively isolate specific compounds from complex mixtures.[1]
-
Electrochemical Sensors: Used in the fabrication of sensors, where it provides a stable and conductive medium, enhancing sensitivity and selectivity for various analytes.[1]
Handling, Safety, and Storage
While significantly safer than many traditional solvents, proper handling is essential. The compound is classified as a skin and eye irritant.[2][4]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| H319: Causes serious eye irritation | Eye Irrit. 2 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[6] Its hygroscopic nature necessitates storage under an inert atmosphere (e.g., argon or nitrogen) to maintain its performance characteristics, especially for electrochemical applications.
Conclusion
This compound is a highly functional ionic liquid with a compelling set of properties that make it invaluable to researchers and drug development professionals. Its role as a safe, high-performance electrolyte is critical for advancing energy storage technology, while its application as a green solvent supports the ongoing shift towards sustainable chemical manufacturing. A thorough understanding of its synthesis, properties, and handling ensures its effective and safe utilization in pioneering scientific and industrial applications.
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This compound - Chem-Impex. [Link]
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Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide - National Center for Biotechnology Information. [Link]
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Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications - ResearchGate. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, an ionic liquid of interest to researchers, scientists, and professionals in drug development. This document synthesizes experimental data from analogous compounds with established principles of thermal analysis to offer field-proven insights into the material's behavior under thermal stress.
Introduction: The Significance of Thermal Stability in Ionic Liquids
This compound, hereafter referred to as [N2225][NTf2], belongs to the quaternary ammonium class of ionic liquids (ILs). Its molecular structure, featuring a moderately sized alkyl chain (amyl group) on a triethylammonium cation paired with the highly stable bis(trifluoromethanesulfonyl)imide anion, bestows it with unique physicochemical properties. For applications ranging from novel drug delivery systems to electrochemical devices, understanding the thermal stability of this IL is paramount. The decomposition temperature dictates the upper limit of its operational window, ensuring its integrity and preventing the formation of potentially hazardous byproducts.
The thermal stability of ionic liquids is not an arbitrary value but is intrinsically linked to the molecular structure of both the cation and the anion. The bis(trifluoromethanesulfonyl)imide ([NTf2]-) anion is renowned for its high thermal and electrochemical stability, often meaning that the thermal decomposition of ILs containing it is dictated by the cation's stability. For quaternary ammonium cations, the length of the alkyl chains can influence the thermal stability, a factor that will be explored in detail in this guide.
Thermal Decomposition Profile of Alkyltriethylammonium Bis(trifluoromethanesulfonyl)imide Homologous Series
While specific thermal analysis data for this compound is not extensively available in peer-reviewed literature, a comprehensive understanding can be derived from the study of its homologous series, Alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ([Nn,222][NTf2]). Research into this series reveals a clear trend in decomposition temperatures as a function of the alkyl chain length.
A study addressing the thermal properties of selected members of a homologous series of alkyltriethylammonium bis {(trifluoromethyl)sulfonyl} imide ionic liquids determined their decomposition temperatures using thermal gravimetry analysis (TGA).[1] Based on the data from this homologous series, we can project the thermal stability of the amyl derivative.
| Ionic Liquid Cation | Alkyl Chain Length (n) | Decomposition Temperature (Td) / K |
| Hexyltriethylammonium | 6 | 637 |
| Octyltriethylammonium | 8 | 637 |
| Decyltriethylammonium | 10 | 637 |
| Dodecyltriethylammonium | 12 | 643 |
| Tetradecyltriethylammonium | 14 | 647 |
| Table 1: Decomposition temperatures of Alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ionic liquids as a function of the alkyl chain length (n). Data sourced from a study on the thermal properties of this homologous series.[1] |
The data indicates that for shorter alkyl chains (n=6, 8, 10), the decomposition temperature remains constant at 637 K (364 °C). A slight increase in thermal stability is observed for longer alkyl chains. This suggests that the decomposition mechanism for this range of alkyl chain lengths is largely governed by the triethylammonium core and the [NTf2]- anion. Therefore, it is reasonable to infer that this compound (n=5) would exhibit a decomposition temperature in a similar range, approximately 360-365 °C .
Experimental Protocol for Thermogravimetric Analysis (TGA)
To ensure the accurate and reproducible determination of the thermal decomposition temperature of this compound, a standardized thermogravimetric analysis (TGA) protocol is essential. The following methodology is a self-validating system designed to provide reliable data.
Objective: To determine the onset and peak decomposition temperatures of this compound.
Instrumentation: A calibrated thermogravimetric analyzer capable of operating up to at least 500 °C with a precision of ±1 K.[1]
Materials:
-
This compound sample (5-10 mg)
-
High-purity nitrogen gas (99.999%) for inert atmosphere
-
Appropriate TGA sample pans (e.g., platinum or alumina)
Methodology:
-
Sample Preparation:
-
Ensure the ionic liquid sample is free of residual solvents and water, as these can interfere with the TGA measurement. This can be achieved by drying the sample under high vacuum for several hours prior to analysis.
-
Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 K/min. A controlled heating rate is critical for obtaining reproducible results.
-
Continuously monitor and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C) to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the peak decomposition temperature (Tpeak), which corresponds to the temperature of the maximum rate of mass loss. This is identified from the peak of the first derivative of the TGA curve (DTG curve).
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to study the intrinsic thermal stability of the ionic liquid. In the presence of oxygen, oxidative decomposition can occur at lower temperatures, providing a misleadingly low decomposition temperature.
-
Heating Rate: A heating rate of 10 K/min is a standard practice that balances analysis time with resolution. Slower heating rates can provide more precise decomposition temperatures but are more time-consuming. Faster rates can lead to a shift in the observed decomposition temperature to higher values.
-
Sample Mass: A small sample mass of 5-10 mg is used to minimize thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
Visualization of the TGA Experimental Workflow
The following diagram illustrates the logical flow of the thermogravimetric analysis protocol described above.
Caption: Workflow for Thermogravimetric Analysis of Ionic Liquids.
Decomposition Mechanism of Quaternary Ammonium Bis(trifluoromethanesulfonyl)imide ILs
The thermal decomposition of quaternary ammonium-based ionic liquids with non-coordinating anions like [NTf2]- is generally understood to proceed through two primary pathways:
-
Hofmann Elimination: This is a common decomposition route for quaternary ammonium compounds containing a beta-hydrogen. The reaction involves the abstraction of a proton from a carbon atom beta to the positively charged nitrogen, leading to the formation of an alkene, a tertiary amine, and an acid.
-
Nucleophilic Substitution (SN2): In this pathway, the anion acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom. This results in the formation of a tertiary amine and an alkylated anion.
For this compound, both pathways are plausible. The presence of ethyl and amyl groups provides ample beta-hydrogens for Hofmann elimination. Alternatively, the [NTf2]- anion, although a weak nucleophile, could participate in an SN2 reaction at elevated temperatures. The high thermal stability of the [NTf2]- anion itself means that its decomposition is not the primary event.
Conclusion and Future Perspectives
This compound is expected to exhibit high thermal stability, with a decomposition temperature in the range of 360-365 °C. This assessment is based on the established thermal behavior of its homologous series. The primary decomposition pathways are likely to be Hofmann elimination and/or nucleophilic substitution involving the quaternary ammonium cation.
For professionals in drug development and other scientific fields, this high thermal stability is a significant advantage, allowing for a wide operational temperature range in various applications. To further refine the understanding of this specific ionic liquid, direct experimental determination of its thermal properties using the standardized TGA protocol outlined in this guide is recommended. Future studies could also involve evolved gas analysis (EGA) coupled with TGA to identify the specific decomposition products, thereby confirming the dominant decomposition mechanism.
References
-
Thermal Properties of Alkyl-triethylammonium bis{(trifluoromethyl)sulfonyl}imide Ionic Liquids. ResearchGate. [Link]
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A Methodological Guide to Characterizing the Ionic Conductivity and Viscosity of Quaternary Ammonium Bis(trifluoromethanesulfonyl)imide Ionic Liquids
Introduction
Ionic liquids (ILs) represent a fascinating class of materials, composed entirely of ions, that exist in a liquid state at or near room temperature. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable conductivity, have positioned them as key enabling materials in diverse fields such as electrochemistry, catalysis, and advanced materials science. Within this broad class, quaternary ammonium-based ILs featuring the bis(trifluoromethanesulfonyl)imide (TFSI) anion are of particular interest due to their electrochemical stability and hydrophobicity.
This technical guide focuses on the essential transport properties of these materials: ionic conductivity and viscosity. While specific experimental data for Amyltriethylammonium bis(trifluoromethanesulfonyl)imide remains to be extensively published, this document serves as a comprehensive methodological framework. It provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to accurately measure, interpret, and contextualize the ionic conductivity and viscosity of this and structurally similar ionic liquids. The principles and example data herein are drawn from established literature on related quaternary ammonium and imidazolium-based TFSI ionic liquids, providing a robust predictive and analytical framework.
Core Physicochemical Properties
This compound is a quaternary ammonium ionic liquid with the following key characteristics[1][2]:
| Property | Value |
| CAS Number | 906478-91-9[1] |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂[1] |
| Molecular Weight | 452.47 g/mol [1] |
| Alternate Name | Triethylpentylammonium Bis(trifluoromethanesulfonyl)imide[1] |
The structure consists of a quaternary ammonium cation, amyltriethylammonium ([N₂₂₂₅]⁺), and a bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion. The interplay between the size and conformational flexibility of the cation and the delocalized charge of the anion are primary determinants of the resulting transport properties.
Methodology for Ionic Conductivity Measurement
The ionic conductivity of an IL is a measure of its ability to conduct an electric current via the migration of its constituent ions.[3] This property is fundamentally linked to the number of charge carriers, their charge, and their mobility. The mobility, in turn, is inversely related to the viscosity of the medium and the size of the ions.
Experimental Protocol: Broadband Dielectric Spectroscopy
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for measuring ionic conductivity over a wide range of frequencies and temperatures.[4]
Step-by-Step Protocol:
-
Sample Preparation: Due to the hygroscopic nature of many ILs, the sample should be thoroughly dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours prior to measurement. Water is a common impurity that can significantly increase conductivity.[3]
-
Cell Assembly: A liquid parallel plate capacitor cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture uptake.[4] The cell consists of two parallel electrodes (typically stainless steel or platinum) separated by a spacer of known thickness.[4]
-
Temperature Control: The assembled cell is placed in a cryo-furnace or a temperature-controlled chamber.[4]
-
Data Acquisition: An AC voltage is applied across the electrodes, and the frequency-dependent complex impedance (Z*) is measured. The ionic conductivity (σ) is then calculated from the real part of the impedance.
-
Temperature Sweep: Measurements are typically performed over a range of temperatures (e.g., 298.15 K to 368.15 K in 10 K increments), allowing for a comprehensive understanding of the temperature dependence of conductivity.[4]
Caption: Workflow for Ionic Conductivity Measurement.
Methodology for Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for understanding the transport properties of ILs.[5][6] Higher viscosity generally leads to lower ionic mobility and, consequently, lower ionic conductivity.
Experimental Protocol: Rotational Rheometry
Rotational rheometers are versatile instruments for accurately measuring the viscosity of ILs over a range of temperatures and shear rates.
Step-by-Step Protocol:
-
Sample Preparation: As with conductivity measurements, the IL sample must be rigorously dried to remove water, which can act as a plasticizer and lower the viscosity.
-
Instrument Setup: A cone-and-plate or parallel-plate geometry is typically used. The geometry is cleaned and calibrated according to the manufacturer's instructions.
-
Sample Loading: A small volume of the IL is carefully loaded onto the lower plate, ensuring the gap between the plates is completely filled without overfilling.
-
Temperature Control: The sample is allowed to equilibrate at the desired starting temperature. A solvent trap may be used to minimize moisture absorption from the atmosphere during the measurement.
-
Shear Rate Sweep: The viscosity is measured over a range of shear rates to determine if the fluid is Newtonian (viscosity is independent of shear rate). For most ILs, Newtonian behavior is observed at typical measurement conditions.
-
Temperature Ramp: The measurements are repeated at different temperatures to characterize the temperature dependence of viscosity.
Caption: Workflow for Viscosity Measurement.
Data Analysis and Interpretation
The temperature dependence of both ionic conductivity (σ) and viscosity (η) for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[7][8][9]
The VFT equation for conductivity is: σ(T) = σ₀ exp[-B / (T - T₀)]
The VFT equation for viscosity is: η(T) = η₀ exp[B' / (T - T₀')]
Where:
-
σ₀ and η₀ are pre-exponential factors.
-
B and B' are constants related to the activation energy.
-
T is the absolute temperature.
-
T₀ and T₀' are the Vogel temperatures, often associated with the ideal glass transition temperature.
Illustrative Data for TFSI-based Ionic Liquids
The following table presents typical ionic conductivity and viscosity data for related imidazolium-based ILs with the TFSI anion to illustrate the expected trends.
| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| 1-Ethyl-3-methylimidazolium TFSI | 20 | 6.63[10] | 39.4[10] |
| 1-Butyl-3-methylimidazolium TFSI | 20 | 3.41[11] | 48.8[11] |
As the alkyl chain length on the cation increases from ethyl to butyl, both the ionic conductivity and viscosity decrease. This is a common trend in ILs, as the larger cation leads to increased van der Waals interactions and higher viscosity, which in turn impedes ion mobility.
The Interplay of Conductivity and Viscosity: The Walden Plot
The relationship between molar conductivity (Λ) and viscosity (η) can be visualized using a Walden plot (log Λ vs. log 1/η). The molar conductivity is related to the specific conductivity (σ) by Λ = σ / c, where c is the molar concentration.
For an ideal electrolyte system, the Walden rule states that the product Λη is constant. On a Walden plot, ideal systems fall on a line with a slope of 1, known as the "ideal KCl line." Deviations from this line provide insight into the degree of ion association in the ionic liquid.
Caption: Relationship for Walden Plot Analysis.
Ionic liquids are typically classified as "poor" ionic liquids, falling below the ideal line, which indicates that their ionic conductivity is lower than expected for their viscosity. This is attributed to the formation of ion pairs and clusters, which reduces the number of effective charge carriers.
Conclusion
While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its characterization. By following the detailed protocols for measuring ionic conductivity and viscosity, researchers can generate high-quality data. The subsequent analysis, including VFT fitting and Walden plots, allows for a deep understanding of the transport properties and ion-ion interactions within this and similar ionic liquids. This knowledge is crucial for the rational design and application of ionic liquids in advanced technologies.
References
- The Viscosity of Ionic Liquids - IGI Global.
- Viscosity Measurements on Ionic Liquids: A Cautionary Tale | Request PDF - ResearchGate.
- Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC - NIH.
- Evaluating the contributions to conductivity in room temperature ionic liquids.
- New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model | Journal of Chemical & Engineering Data.
- Densities and Viscosities of Ionic Liquid with Organic Solvents - MDPI.
- Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters - NIH.
- Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - NIH.
- The ionic conductivity of various ionic liquids as a function of weight... - ResearchGate.
- The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches - MDPI.
- Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH.
- A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells.
- This compound | CAS 906478-91-9 | SCBT.
- Conductivity and spectroscopic investigation of bis(trifluoromethanesulfonyl)imide solution in ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide - PubMed.
- This compound - 1-Methylimidazole China Manufacturer & Supplier.
- CAS 906478-91-9 this compound.
- A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures - ResearchGate.
- Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics - RSC Publishing.
- Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites - MDPI.
- Viscosity of (C2–C14) 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ionic liquids in an extended temperature range | Request PDF - ResearchGate.
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec.
- US8377406B1 - Synthesis of bis(fluorosulfonyl)imide - Google Patents.
- Phase Behavior and Ionic Conductivity in Lithium Bis(trifluoromethanesulfonyl)imide-Doped Ionic Liquids of the Pyrrolidinium Cation and Bis(trifluoromethanesulfonyl)imide Anion - ResearchGate.
- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate - ResearchGate.
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec.
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A Comprehensive Technical Guide to the Electrochemical Window of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the electrochemical window of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, a promising ionic liquid for various electrochemical applications. This document will delve into the fundamental principles governing its electrochemical stability, provide a detailed experimental protocol for its determination, and discuss the critical factors influencing its performance.
Introduction: The Significance of this compound in Modern Electrochemistry
This compound, often abbreviated as [N2225][TFSI], is a quaternary ammonium-based ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties. Ionic liquids are salts with melting points below 100°C, and they offer a unique combination of negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional volatile organic solvents in various applications, including batteries, supercapacitors, and electrocatalysis.[1]
The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable and does not undergo oxidation or reduction.[2] A wide electrochemical window is highly desirable as it allows for a larger operating voltage in electrochemical devices, leading to higher energy densities. The cation and anion composition of an ionic liquid are the primary determinants of its electrochemical window. Generally, the cathodic limit is determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.
Ionic liquids based on the bis(trifluoromethanesulfonyl)imide ([TFSI]-) anion are known for their high thermal and electrochemical stability.[3] The delocalized negative charge on the [TFSI]- anion contributes to its resistance to oxidation. Aliphatic quaternary ammonium cations, such as amyltriethylammonium, are generally more resistant to reduction compared to other cation families like imidazolium, which contributes to a wider overall electrochemical window.[4] The length of the alkyl chains on the cation can also influence the electrochemical properties, with longer chains sometimes leading to wider windows.[5][6]
This guide will provide the necessary theoretical background and practical knowledge for researchers to accurately and reliably determine the electrochemical window of this compound.
Foundational Principles: Understanding the Electrochemical Window
The electrochemical window is the potential range between the anodic and cathodic limits of an electrolyte. Beyond these limits, the electrolyte itself begins to decompose through oxidation at the positive electrode (anode) and reduction at the negative electrode (cathode).
-
Anodic Limit (Oxidation Potential): The potential at which the anion of the ionic liquid is oxidized. For [N2225][TFSI], this involves the oxidation of the bis(trifluoromethanesulfonyl)imide anion.
-
Cathodic Limit (Reduction Potential): The potential at which the cation of the ionic liquid is reduced. In this case, it is the reduction of the amyltriethylammonium cation.
The width of the electrochemical window is a direct measure of the electrochemical stability of the ionic liquid. A wider window signifies a more stable electrolyte that can be used in high-voltage applications without degradation.
Synthesis of this compound
A general and straightforward method for synthesizing quaternary ammonium bis(trifluoromethanesulfonyl)imide ionic liquids involves a two-step process.[7][8]
Step 1: Quaternization of the Amine
The first step is the quaternization of a tertiary amine with an alkyl halide to form the corresponding quaternary ammonium halide. In this case, triethylamine is reacted with an amyl halide (e.g., 1-bromopentane) to produce amyltriethylammonium bromide.
Step 2: Anion Exchange
The second step is an anion exchange reaction where the halide anion is replaced with the bis(trifluoromethanesulfonyl)imide anion. This is typically achieved by reacting the amyltriethylammonium halide with a salt of the desired anion, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in a suitable solvent. The resulting this compound is often hydrophobic and can be separated from the aqueous phase, followed by purification steps to remove any residual starting materials or byproducts.
Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common and effective technique for determining the electrochemical window of an electrolyte.[1] This method involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the beginning of the electrolyte's oxidation or reduction.
Materials and Equipment
-
Ionic Liquid: High-purity this compound (>99%). It is crucial to use a highly pure and dry ionic liquid, as impurities such as water and halides can significantly narrow the electrochemical window. The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 100-120 °C) for at least 24 hours prior to use.[9]
-
Electrochemical Cell: A three-electrode cell is required.
-
Working Electrode (WE): A chemically inert and conductive material with a well-defined surface area. A glassy carbon (GC) or platinum (Pt) macro-disk electrode (e.g., 3 mm diameter) is commonly used.
-
Counter Electrode (CE): A material with a large surface area to ensure that the current does not limit the measurement. A platinum wire or mesh is a suitable choice.
-
Reference Electrode (RE): A stable and reproducible reference potential is essential. A silver wire or a silver/silver ion (Ag/Ag+) electrode in a separate compartment with the same ionic liquid can be used as a quasi-reference electrode. For more accurate and reproducible measurements, the potential can be calibrated against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Inert Atmosphere: A glovebox or a sealed electrochemical cell under an inert gas (e.g., argon or nitrogen) atmosphere is necessary to prevent contamination from atmospheric moisture and oxygen.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or isopropanol).
-
Dry the electrode completely before introducing it into the inert atmosphere.
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside the glovebox.
-
Add the dried this compound to the cell, ensuring that the electrodes are sufficiently immersed.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Potential Range: Start with a wide potential range, for example, from -3.0 V to +3.0 V vs. the quasi-reference electrode. This range can be adjusted in subsequent experiments based on the initial results.
-
Scan Rate: A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s. A slower scan rate allows for better resolution of the onset potentials. Start with 50 mV/s.
-
Number of Cycles: One or two cycles are usually sufficient to determine the electrochemical window.
-
-
Run the cyclic voltammetry scan.
-
-
Data Analysis:
-
Plot the measured current as a function of the applied potential.
-
Determine the anodic and cathodic limits from the voltammogram. A common method is to define the limit as the potential at which the current density reaches a certain cutoff value, for example, 0.1, 0.5, or 1.0 mA/cm2.[2] It is important to clearly state the cutoff current density used when reporting the electrochemical window.
-
The electrochemical window is the difference between the anodic and cathodic limits: EW = Eanodic - Ecathodic.
-
Self-Validating System and Trustworthiness
To ensure the reliability of the measured electrochemical window, the following practices should be implemented:
-
Purity of the Ionic Liquid: The purity of the this compound is paramount. Trace amounts of water, halides, or other impurities can be electrochemically active and lead to a narrower apparent electrochemical window. Karl Fischer titration should be used to confirm a low water content (<10 ppm).
-
Inert Atmosphere: All experiments must be conducted under a rigorously maintained inert atmosphere to exclude oxygen and moisture, which are readily reduced and oxidized, respectively.
-
Reference Electrode Stability: The stability of the quasi-reference electrode should be checked. If ferrocene is used as an internal standard, its redox peaks should be sharp and have a peak separation close to 59 mV at room temperature for a one-electron reversible process.
-
Reproducibility: The experiment should be repeated multiple times to ensure the reproducibility of the results.
Expected Electrochemical Window and Influencing Factors
For aliphatic quaternary ammonium-based ionic liquids with the [TFSI]- anion, a wide electrochemical window is generally expected, typically in the range of 4 to 6 V.[10][11] The specific values for this compound will depend on the experimental conditions.
Several factors can influence the measured electrochemical window:
-
Cation and Anion Structure: As previously mentioned, the inherent electrochemical stability of the amyltriethylammonium cation and the bis(trifluoromethanesulfonyl)imide anion are the primary determinants.
-
Working Electrode Material: The nature of the working electrode can affect the kinetics of the electron transfer reactions at the limits of the electrochemical window. Different materials (e.g., Pt, GC, Au) can yield slightly different values.
-
Temperature: Temperature can affect the kinetics of the decomposition reactions and the ionic conductivity of the electrolyte, which can in turn influence the measured electrochemical window.
-
Purity of the Ionic Liquid: As emphasized, impurities will lead to a narrower measured window.
-
Cutoff Current Density: The chosen cutoff current density for defining the limits of the window is a critical parameter that must be reported.
Data Presentation
The following table summarizes the key parameters and expected results for the determination of the electrochemical window of this compound.
| Parameter | Value/Description | Rationale |
| Ionic Liquid | This compound | The subject of the investigation. |
| Purity | >99%, water content <10 ppm | To ensure accurate and reliable measurements. |
| Working Electrode | Glassy Carbon (GC) or Platinum (Pt) | Provides an inert surface for the electrochemical reactions. |
| Counter Electrode | Platinum wire or mesh | High surface area to prevent current limitation. |
| Reference Electrode | Ag/Ag+ quasi-reference electrode | Provides a stable reference potential within the ionic liquid. |
| Internal Standard | Ferrocene (optional) | For accurate potential calibration. |
| Atmosphere | Inert (Argon or Nitrogen) | To exclude electroactive species like O2 and H2O. |
| Technique | Cyclic Voltammetry | Standard and effective method for this determination. |
| Potential Range | -3.0 V to +3.0 V (initial scan) | To encompass the expected anodic and cathodic limits. |
| Scan Rate | 50 mV/s | A balance between good resolution and reasonable experiment time. |
| Cutoff Current Density | 0.5 mA/cm2 | A commonly used value for defining the electrochemical limits. |
| Expected Window | 4 - 6 V | Based on literature for similar aliphatic ammonium TFSI ILs. |
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the determination of the electrochemical window of this compound.
Caption: Workflow for determining the electrochemical window.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the electrochemical window of this compound. By following the detailed experimental protocol and adhering to the principles of scientific integrity, researchers can obtain accurate and reliable data on the electrochemical stability of this promising ionic liquid. The wide electrochemical window expected for this material makes it a strong candidate for next-generation energy storage devices and other advanced electrochemical applications.
References
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Ue, M., et al. (2009). Electrochemical Properties of Ionic Liquids. ECS Transactions, 16(49), 23-33. [Link]
-
Le, M. L. P., et al. (2018). Electrochemical Stability of Ionic Liquids: A Mini-Review. Electrochemistry Communications, 97, 41-45. [Link]
-
Zheng, L., et al. (2016). The influence of alkyl chain length on the electrochemical and physicochemical properties of imidazolium-based ionic liquids. Journal of the Taiwan Institute of Chemical Engineers, 65, 526-532. [Link]
-
Kim, K. S., & Kim, D. (2015). Effect of alkyl chain length on the electrochemical and physical properties of pyrrolidinium-based ionic liquids. Journal of Industrial and Engineering Chemistry, 21, 126-131. [Link]
-
Tripathi, S., et al. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Frontiers in Physics, 10, 851279. [Link]
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]
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Pandey, S. (2006). Analytical applications of ionic liquids: a review of recent trends. Journal of the Iranian Chemical Society, 3(3), 185-207. [Link]
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Schrekker, H. S., et al. (2022). Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. Organic Process Research & Development, 26(9), 2686-2693. [Link]
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Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 893335. [Link]
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Wu, J., et al. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Gels, 8(3), 173. [Link]
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Zhou, D., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]
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The Solubility of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide in Organic Solvents: A Technical Guide
This guide provides an in-depth exploration of the solubility characteristics of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, a promising ionic liquid (IL) with applications in electrochemistry and green chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of IL solubility, offers practical methodologies for its determination, and discusses predictive models to guide solvent selection.
Introduction to this compound
This compound, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide, is a quaternary ammonium-based ionic liquid. Its structure, consisting of a relatively small, asymmetric quaternary ammonium cation and the weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion, imparts it with a low melting point, high thermal stability, and significant electrochemical stability.[2]
The solubility of this ionic liquid in various organic solvents is a critical parameter for its application in diverse fields. For instance, in electrochemical applications such as batteries and supercapacitors, the solubility of the IL in the electrolyte formulation dictates the ionic conductivity and overall performance. In organic synthesis, its miscibility with reactants and immiscibility with products can be exploited for efficient catalysis and product separation.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | [1] |
| CAS Number | 906478-91-9 | [2] |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | [1] |
| Molecular Weight | 452.47 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Density | 1.32 g/mL | [1] |
| Refractive Index | n20D = 1.43 | [1] |
| Melting Point | 3 °C | [2] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Theoretical Framework of Ionic Liquid Solubility
The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. The overall process can be understood through the change in Gibbs free energy (ΔG) upon mixing. For dissolution to be favorable, ΔG must be negative.
The key interactions at play include:
-
Ionic Interactions: Strong coulombic forces between the cation and anion of the IL.
-
Van der Waals Forces: Dispersion and dipole-dipole interactions between the alkyl chains of the IL and the solvent molecules.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor with the anion of the IL.
The interplay of these forces determines the miscibility of the ionic liquid with a given solvent.
Qualitative Solubility and Trends for this compound
The bis(trifluoromethanesulfonyl)imide anion is known to impart hydrophobicity to ionic liquids.[3] Therefore, this compound is expected to have limited solubility in water but good solubility in a range of organic solvents.
Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Propanol | High | The hydroxyl group of alcohols can interact favorably with the anion. The alkyl chains of the alcohol and the IL cation also have favorable van der Waals interactions.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group can interact with the ions of the IL. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with many ILs.[5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar aromatic ring can interact with the alkyl chains of the cation via van der Waals forces.[6] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The nonpolar nature of aliphatic hydrocarbons leads to poor interaction with the ionic part of the IL.[6] |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a suitable polarity to dissolve many ionic liquids. |
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental protocols. Two widely used methods for ionic liquids are the cloud-point method and inverse gas chromatography.
Cloud-Point Method for Liquid-Liquid Equilibria
This method is suitable for determining the temperature-composition phase diagram of partially miscible systems.[4]
Experimental Protocol:
-
Sample Preparation: Prepare a series of mixtures of the ionic liquid and the organic solvent with known compositions by mass in sealed vials.
-
Heating and Observation: Place a vial in a temperature-controlled bath with a magnetic stirrer. Slowly heat the mixture while stirring until a single homogeneous phase is observed.
-
Cooling and Cloud-Point Detection: Slowly cool the homogeneous solution. The temperature at which the solution first becomes turbid (the "cloud point") is recorded. This temperature corresponds to the phase separation temperature for that specific composition.
-
Repeat for all Compositions: Repeat the heating and cooling cycle for all prepared compositions to construct the full liquid-liquid equilibrium phase diagram.
The following diagram illustrates the workflow of the cloud-point method.
Caption: Workflow for determining solubility using the cloud-point method.
Inverse Gas Chromatography (IGC)
IGC is a powerful technique for determining the thermodynamics of solute-solvent interactions at infinite dilution, from which solubility parameters can be derived.[7][8][9]
Experimental Protocol:
-
Column Preparation: The ionic liquid is coated as the stationary phase onto an inert solid support (e.g., Chromosorb). The coated support is then packed into a gas chromatography column.
-
Injection of Probe Solutes: A series of well-characterized volatile organic compounds (probe solutes) with known properties are injected individually into the column at a controlled temperature and carrier gas flow rate.
-
Retention Time Measurement: The retention time of each probe solute is measured. The net retention time is the difference between the retention time of the solute and that of a non-interacting gas (e.g., methane).
-
Calculation of Activity Coefficients: The activity coefficients at infinite dilution of the probe solutes in the ionic liquid are calculated from their retention times.
-
Determination of Solubility Parameters: The Hildebrand or Hansen solubility parameters of the ionic liquid are then determined by correlating the activity coefficients with the known solubility parameters of the probe solutes.[8]
Theoretical Prediction of Solubility
Experimental determination of solubility can be time-consuming. Theoretical models provide a valuable tool for predicting solubility and screening potential solvents.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter is a three-component parameter that accounts for dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] The principle is that substances with similar HSPs are likely to be miscible. The distance (Ra) between the HSPs of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.
The HSP of an ionic liquid can be determined experimentally by observing its solubility in a range of solvents with known HSPs and fitting the data to a "solubility sphere."[10][11]
The following diagram illustrates the concept of the Hansen Solubility Sphere.
Caption: Hansen Solubility Sphere concept for determining IL solubility parameters.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluids and solutions, including solubility.[12][13] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.
Predictive Workflow:
-
Quantum Chemical Calculation: The electronic structure of the individual ions of the ionic liquid and the solvent molecules are calculated using Density Functional Theory (DFT) within a virtual conductor. This generates a screening charge density (σ-profile) on the molecular surface.
-
Statistical Thermodynamics: The σ-profiles are used in a statistical thermodynamics model to calculate the chemical potential of each component in the mixture.
-
Solubility Prediction: The solubility is then calculated from the chemical potentials.
COSMO-RS is particularly useful for screening a large number of potential solvents for a given ionic liquid without the need for extensive experimental work.[14]
Synthesis and Purification
The purity of the ionic liquid can significantly impact its physical properties, including solubility. A typical synthesis of this compound involves a two-step process:
-
Quaternization: Reaction of triethylamine with 1-bromopentane (amyl bromide) to form Amyltriethylammonium bromide.
-
Anion Exchange (Metathesis): Reaction of the resulting bromide salt with a salt of the desired anion, such as Lithium bis(trifluoromethanesulfonyl)imide, in a suitable solvent.[15] The desired ionic liquid is then isolated, typically by washing with water to remove the inorganic salt byproduct, followed by drying under vacuum to remove residual water and solvent.
Conclusion
While specific quantitative solubility data for this compound remains a subject for further experimental investigation, this guide provides a robust framework for understanding and determining its solubility in organic solvents. By leveraging knowledge of structurally similar ionic liquids, employing established experimental protocols, and utilizing powerful predictive models, researchers and professionals can make informed decisions regarding solvent selection for their specific applications. The continued study of the fundamental properties of ionic liquids like this compound will undoubtedly pave the way for new and innovative applications in science and industry.
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A Comprehensive Technical Guide to the Safe Handling of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: A Risk-Based Perspective
Amyltriethylammonium bis(trifluoromethanesulfonyl)imide is an ionic liquid (IL), a class of salts that are liquid at or near room temperature.[1] ILs like this one are gaining prominence in various scientific fields, including drug development, due to their unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[2] The structure consists of an organic cation, amyltriethylammonium, and a non-coordinating anion, bis(trifluoromethanesulfonyl)imide (TFSI).[3]
The safety profile of this specific IL is primarily dictated by the potential hazards of its constituent ions upon dissociation or interaction. While the TFSI anion is generally considered to be more stable and less toxic than many other anions used in ionic liquids, the overall compound is classified as a hazardous substance.[3] The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It is also classified as harmful if swallowed.[4]
A thorough understanding of these risks is the foundation of a robust safety protocol. The low volatility of ionic liquids is often misconstrued as a lack of hazard; however, direct contact and aerosol generation present significant exposure routes that must be managed.[2]
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation.[5] | |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[5] | |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[4] |
It is crucial to note that while some ionic liquids with the TFSI anion are not classified as hazardous mixtures, the specific properties of the amyltriethylammonium cation contribute to the overall hazard profile of this compound. The toxicological properties of many ionic liquids have not been exhaustively investigated, warranting a cautious approach to handling.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Given the potential for respiratory irritation, all work with this compound should be conducted in a well-ventilated area.[4]
-
Chemical Fume Hood: The use of a certified chemical fume hood is mandatory for any procedure that may generate aerosols, mists, or where the substance is heated.[6] This is the most effective way to prevent inhalation exposure.
-
Ventilation: For routine handling of small quantities where aerosolization is not a risk, a well-ventilated laboratory space is sufficient.[7]
Personal Protective Equipment (PPE): Essential for Direct Contact
The selection of PPE must directly address the identified hazards of skin and eye irritation.[5]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] However, due to the risk of serious eye irritation, the use of chemical safety goggles is strongly recommended.[4] A face shield should be worn in situations where splashing is a significant risk.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Nitrile or butyl rubber gloves are generally suitable, but it is imperative to check the glove manufacturer's compatibility data for the specific type of ionic liquid. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contact.[8][9]
-
Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. If work must be performed outside of a fume hood where ventilation is inadequate and there is a risk of inhaling aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The following diagram illustrates the decision-making process for selecting appropriate controls and PPE.
Caption: PPE and Engineering Control Selection Workflow.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Avoid Direct Contact: Do not get in eyes, on skin, or on clothing.[6]
-
General Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[7] Wash hands thoroughly after handling, and before breaks and at the end of the workday.[4] Contaminated clothing should be removed and washed before reuse.[5]
Storage
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Storage Area: Designate a specific, clearly labeled storage area for this chemical.
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear and practiced emergency response plan is essential.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water.[5] Remove contaminated clothing. If irritation develops or persists, seek medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[4]
Spill and Leak Procedures
-
Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[7] Place in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains or waterways. Absorb with inert material and collect for disposal.
-
Ventilation: Ensure adequate ventilation of the affected area.[7]
The following flowchart outlines the response to an accidental exposure.
Caption: Emergency Response for Accidental Exposure.
Disposal Considerations
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains or waterways. Waste material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.
Conclusion
This compound is a valuable compound for research and development with a manageable hazard profile when handled correctly. The causality behind the recommended precautions lies in its potential to cause skin, eye, and respiratory irritation, and harm if swallowed. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can work safely and effectively with this ionic liquid. A proactive and informed approach to safety is paramount in the innovative environment of scientific discovery.
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Bubalo, M. C., et al. (2021). Ionic Liquids Toxicity—Benefits and Threats. Molecules, 26(18), 5543. [Link]
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ResearchGate. (2016, March 1). How to handle hygroscopic ionic liquid([EMIM][Cl]?Any method other than the usage of glove-box?. Retrieved from [Link]
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ResearchGate. (2025, August 5). Coordination chemistry of the bis(trifluoromethylsulfonyl)imide anion: Molecular interactions in room temperature ionic liquids. Retrieved from [Link]
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Amyltriethylammonium bis(trifluoromethanesulfonyl)imide as a Green Solvent: A Technical Guide
Introduction
In the persistent quest for sustainable chemical processes, the focus on "green solvents" has intensified. These solvents aim to mitigate the environmental impact associated with traditional volatile organic compounds (VOCs). Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising candidates due to their negligible vapor pressure, thermal stability, and tunable physicochemical properties.[1][2] This guide provides an in-depth technical overview of a specific ionic liquid, Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, often abbreviated as [ATEA][TFSI] or [N2225][TFSI]. We will explore its core properties, applications, and critically evaluate its standing as a "green" solvent for researchers, scientists, and drug development professionals.
PART 1: Core Properties and Synthesis of [ATEA][TFSI]
Physicochemical Characteristics
[ATEA][TFSI] is a hydrophobic ionic liquid characterized by its exceptional thermal and electrochemical stability.[3][4] Its utility as a solvent and electrolyte stems from its ability to dissolve a wide array of organic and inorganic compounds.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 906478-91-9 | [3][5] |
| Molecular Formula | C13H26F6N2O4S2 | [3][5][6] |
| Molecular Weight | 452.47 g/mol | [3][5] |
| Appearance | Colorless to slightly yellow clear liquid | [3][7] |
| Density | 1.32 g/mL | [3] |
| Refractive Index (n20D) | 1.43 | [3] |
| Thermal Stability | Thermally stable up to ~300°C | [7] |
Synthesis Protocol
The synthesis of [ATEA][TFSI] typically involves a two-step process: quaternization of triethylamine with an amyl halide, followed by an anion exchange reaction.
Experimental Protocol: Synthesis of [ATEA][TFSI]
-
Quaternization:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine in a suitable solvent such as acetonitrile.
-
Slowly add an equimolar amount of 1-bromopentane (amyl bromide) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude amyltriethylammonium bromide salt.
-
-
Anion Exchange:
-
Dissolve the crude amyltriethylammonium bromide in deionized water.
-
In a separate vessel, prepare an aqueous solution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
-
Slowly add the LiTFSI solution to the amyltriethylammonium bromide solution with vigorous stirring.
-
A biphasic mixture will form, with the hydrophobic [ATEA][TFSI] ionic liquid separating from the aqueous phase.
-
Separate the organic layer using a separatory funnel.
-
Wash the ionic liquid layer multiple times with deionized water to remove any residual lithium bromide and unreacted starting materials.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any traces of water.
-
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of [ATEA][TFSI].
PART 2: Applications in Research and Development
The unique properties of [ATEA][TFSI] make it a versatile medium for various chemical and electrochemical applications.
Green Solvent in Organic Synthesis
[ATEA][TFSI] serves as a reaction medium for a variety of organic transformations. Its high thermal stability allows for a wide range of reaction temperatures, and its ability to dissolve diverse reactants can lead to enhanced reaction rates and yields.[3] The negligible vapor pressure of [ATEA][TFSI] significantly reduces solvent loss to the atmosphere, a key advantage over traditional VOCs.[2] Furthermore, the immiscibility of this hydrophobic ionic liquid with water facilitates product separation and potential recycling of the solvent.[8]
Electrolyte in Electrochemical Systems
With its high ionic conductivity and wide electrochemical stability window, [ATEA][TFSI] is a prime candidate for use as an electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors.[3][4][9] Its non-flammability offers a significant safety advantage over conventional organic carbonate-based electrolytes.[4][7] Research has shown that ionic liquids with the bis(trifluoromethanesulfonyl)imide anion exhibit good electrochemical stability, making them suitable for high-voltage applications.[9][10]
Diagram 2: Key Application Areas
Caption: Major application areas of [ATEA][TFSI].
Role in Separation Processes and Catalysis
[ATEA][TFSI] has been employed in liquid-liquid extraction processes for the separation of specific compounds from mixtures.[3] Its tunable solvent properties can be leveraged to achieve high selectivity. In the realm of catalysis, it can act as a catalyst itself or as a medium to immobilize and recycle homogeneous catalysts, combining the advantages of both homogeneous and heterogeneous catalysis.[1][3]
PART 3: Evaluating the "Green" Credentials
While ionic liquids like [ATEA][TFSI] are often labeled as "green solvents," a comprehensive assessment of their environmental impact is crucial.
Recyclability and Recovery
A significant advantage of ionic liquids is their potential for recyclability, which is essential for their economic and environmental viability.[11][12] Due to their low volatility, they are not lost through evaporation and can be recovered after a reaction.[11] Common recovery methods include extraction, distillation of the product, or membrane separation.[11][12] The hydrophobicity of [ATEA][TFSI] simplifies its separation from aqueous phases.
Toxicity and Biodegradability
The "green" label of ionic liquids has been questioned due to concerns about their toxicity and biodegradability.[2] While their low volatility reduces air pollution, their solubility in water can lead to aquatic contamination.[2] The toxicity of ionic liquids is highly dependent on their structure, particularly the cation.[2] Some studies have indicated that certain imidazolium-based ionic liquids may have toxic effects.[13] The long-term environmental fate and biodegradability of [ATEA][TFSI] require further investigation to fully ascertain its green credentials.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and serious eye irritation.[6][14] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this substance.[15] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizers.[7]
PART 4: Future Perspectives
This compound holds considerable promise as a functional material in various scientific and industrial domains. Its unique combination of properties makes it a valuable tool for developing more sustainable chemical processes. However, a holistic approach that considers the entire life cycle, from synthesis to disposal, is necessary to truly validate its "green" status. Future research should focus on developing more benign synthetic routes, conducting comprehensive toxicological and biodegradation studies, and optimizing recycling strategies to minimize its environmental footprint.
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Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals - MDPI. (URL: [Link])
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Ionic Liquids: Recycling Challenges | PDF | Science & Mathematics - Scribd. (URL: [Link])
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. (URL: [Link])
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Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications - ResearchGate. (URL: [Link])
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers. (URL: [Link])
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Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH - Semantic Scholar. (URL: [Link])
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Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites - MDPI. (URL: [Link])
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Bis{(trifluoromethyl)sulfonyl}amide ionic liquids as solvents for the extraction of aromatic hydrocarbons from their mixtures with alkanes: effect of the nature of the cation - Green Chemistry (RSC Publishing). (URL: [Link])
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Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed. (URL: [Link])
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Pentyltriethylammonium bis(trifluoromethanesulfonyl)imide - CD BioSustainable-Green Chemistry. (URL: [Link])
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Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. (URL: [Link])
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Physicochemical Properties of Ionic Liquids [C3py][NTf2] and [C6py][NTf2] | Request PDF - ResearchGate. (URL: [Link])
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Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. (URL: [Link])
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Electrochemical Performance of Ionic Liquids with Bis(trifluorosulfonyl)Imide Anion for Lithium-Ion Battery Application | Request PDF - ResearchGate. (URL: [Link])
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Transformations of Organic Molecules with F-TEDA-BF 4 in Ionic Liquid Media - MDPI. (URL: [Link])
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Physicochemical Properties, Structure, and Conformations of 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide [C 4 mim]NTf 2 Ionic Liquid | Request PDF - ResearchGate. (URL: [Link])
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Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed. (URL: [Link])
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Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents -– combined DFT and molecular dynamics study. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
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N-Allyl-N-Methyl Piperidinium Bis(Trifluoromethanesulfonyl) Imide as a Co-Solvent in Li-Ion Batteries - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to Triethylpentylammonium Bis(trifluoromethanesulfonyl)imide: Properties and Applications
Introduction
Triethylpentylammonium bis(trifluoromethanesulfonyl)imide, often abbreviated as [N2225][TFSI] or [Et3N(n-C5H11)][TFSI], is a quaternary ammonium-based ionic liquid (IL) that has garnered significant interest within the scientific community. Ionic liquids are a class of salts with melting points below 100 °C, and they exhibit a unique combination of properties including negligible vapor pressure, high thermal stability, and a wide electrochemical window. [N2225][TFSI] is particularly notable for its potential applications in various electrochemical devices and as a versatile solvent in organic synthesis.[1][2]
This guide provides a comprehensive overview of the core properties of triethylpentylammonium bis(trifluoromethanesulfonyl)imide, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical, electrochemical, and thermal characteristics, providing not just data, but also insights into the experimental methodologies and the rationale behind them.
Physicochemical Properties
The fundamental physical and chemical properties of an ionic liquid are critical determinants of its suitability for specific applications. The properties of triethylpentylammonium bis(trifluoromethanesulfonyl)imide are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C13H26F6N2O4S2 | [3] |
| Molecular Weight | 452.50 g/mol | [3] |
| Appearance | Colorless to Yellow Liquid | IoLiTec |
| Melting Point | 3 °C | [3] |
| Density | 1.300 g/cm³ at 20°C | IoLiTec |
| Viscosity | 93.5 cP at 25°C | IoLiTec |
| Refractive Index | 1.43 at 20°C | TCI Chemicals |
| Conductivity | 1.08 mS/cm at 25°C | IoLiTec |
The relatively low melting point of 3 °C classifies it as a room-temperature ionic liquid, simplifying its handling and use in various applications. Its density is notably higher than that of water. The viscosity, while higher than that of common molecular solvents, is within a manageable range for many processes. The ionic conductivity is a key parameter for electrochemical applications, and a value of 1.08 mS/cm indicates a reasonable mobility of the constituent ions. Quaternary ammonium-based ionic liquids, in general, are known for their solubility in a range of organic solvents.[4]
Electrochemical Properties
The electrochemical stability window (ESW) is a crucial parameter for electrolytes, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. Ionic liquids based on the bis(trifluoromethanesulfonyl)imide anion are renowned for their wide electrochemical windows.[1][5]
| Property | Value | Source(s) |
| Electrochemical Stability Window | > 4 V | [2][5] |
A wide electrochemical window, typically exceeding 4 volts, makes triethylpentylammonium bis(trifluoromethanesulfonyl)imide a promising candidate for use in high-voltage electrochemical devices such as lithium-ion batteries and supercapacitors.[2] The stability is largely attributed to the robust nature of the TFSI⁻ anion and the quaternary ammonium cation.
Thermal Stability
The thermal stability of an ionic liquid is a critical factor for its application in processes that require elevated temperatures. The thermal decomposition of ionic liquids is a complex process that is influenced by both the cation and the anion. However, for bis(trifluoromethanesulfonyl)imide-based ionic liquids, the thermal stability is predominantly dictated by the anion. These ILs generally exhibit high thermal stability, often exceeding 350 °C.[6][7]
The high thermal stability of [N2225][TFSI] allows for a wide operational temperature range, making it suitable for applications in high-temperature catalysis, as a heat transfer fluid, and in thermally demanding electrochemical systems.
Synthesis and Purification
The synthesis of triethylpentylammonium bis(trifluoromethanesulfonyl)imide is typically achieved through a metathesis reaction, which involves the exchange of ions between two salts. A common route is the reaction of triethylpentylammonium halide (e.g., bromide or chloride) with a metal salt of bis(trifluoromethanesulfonyl)imide, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
Experimental Protocol: Synthesis via Metathesis
-
Reactant Preparation: Equimolar amounts of triethylpentylammonium bromide and lithium bis(trifluoromethanesulfonyl)imide are dissolved separately in a suitable solvent, such as deionized water or a polar organic solvent like acetone or acetonitrile. The choice of solvent is critical to ensure the solubility of the reactants and the insolubility of the resulting inorganic salt byproduct.
-
Reaction: The two solutions are mixed and stirred at room temperature for several hours (typically 12-24 hours) to allow the metathesis reaction to proceed to completion. The reaction results in the formation of the desired ionic liquid, triethylpentylammonium bis(trifluoromethanesulfonyl)imide, and a salt byproduct, lithium bromide.
-
Separation: The precipitated lithium bromide is removed by filtration. If the ionic liquid is immiscible with the reaction solvent (e.g., water), it can be separated using a separatory funnel.
-
Purification: The crude ionic liquid is then washed multiple times with deionized water to remove any remaining inorganic salts and other water-soluble impurities. The hydrophobicity of many TFSI-based ionic liquids facilitates this washing step.
-
Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period (24-48 hours) to remove residual water and any volatile organic solvents. The water content should be minimized, especially for electrochemical applications, as it can significantly affect the electrochemical window.
Characterization
The synthesized triethylpentylammonium bis(trifluoromethanesulfonyl)imide should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the triethylpentylammonium cation. The presence of the characteristic peaks corresponding to the ethyl and pentyl groups and their integration values will verify the cation's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is an excellent tool for confirming the presence of the bis(trifluoromethanesulfonyl)imide anion. The TFSI⁻ anion exhibits strong, characteristic absorption bands, particularly in the regions of 1350 cm⁻¹ (asymmetric SO₂ stretching), 1190 cm⁻¹ (symmetric SO₂ stretching), and 1060 cm⁻¹ (S-N-S stretching).
Experimental Protocols
Viscosity Measurement
The viscosity of ionic liquids is a critical parameter that influences mass transport and, consequently, their performance in applications such as electrolytes and reaction media.
Methodology: Rotational Rheometry
-
Instrument Setup: A rotational rheometer equipped with a cone-and-plate or parallel-plate geometry is used. The temperature of the sample stage is precisely controlled using a Peltier or circulating fluid system.
-
Sample Loading: A small amount of the ionic liquid (typically 0.5-2 mL) is carefully placed on the lower plate of the rheometer. The upper geometry is then lowered to the specified gap distance, ensuring the sample completely fills the gap without overflowing.
-
Equilibration: The sample is allowed to equilibrate at the desired temperature for a sufficient period to ensure thermal uniformity.
-
Measurement: A shear rate is applied to the sample, and the resulting shear stress is measured. The viscosity is calculated as the ratio of shear stress to shear rate. For a comprehensive analysis, the viscosity should be measured over a range of shear rates to determine if the fluid exhibits Newtonian or non-Newtonian behavior. The measurement is repeated at different temperatures to understand the temperature dependence of viscosity.
Electrochemical Window Determination
Cyclic voltammetry is the standard technique used to determine the electrochemical stability window of an electrolyte.
Methodology: Cyclic Voltammetry
-
Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen. The cell consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).
-
Electrolyte Preparation: The ionic liquid is used as the electrolyte. It is crucial that the ionic liquid is thoroughly dried before use.
-
Potential Cycling: The potential of the working electrode is swept linearly from the open-circuit potential to a cathodic limit and then back to an anodic limit. The current response is recorded as a function of the applied potential.
-
Data Analysis: The electrochemical window is determined by identifying the potentials at which a significant increase in the cathodic and anodic currents is observed, corresponding to the reduction and oxidation of the electrolyte, respectively. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is typically used to define the limits of the electrochemical window.
Applications
The unique properties of triethylpentylammonium bis(trifluoromethanesulfonyl)imide make it a versatile material with potential applications in several fields:
-
Electrochemical Devices: Its wide electrochemical window, good ionic conductivity, and high thermal stability make it a promising electrolyte for high-energy-density batteries (e.g., lithium-ion, sodium-ion) and supercapacitors.[2]
-
Catalysis: As a non-volatile and thermally stable solvent, it can serve as a green alternative to conventional organic solvents in various catalytic reactions.
-
Separations: The tunable properties of ionic liquids, including their polarity and viscosity, can be exploited in separation processes such as liquid-liquid extraction.
-
Lubricants: The high thermal stability and low vapor pressure of ionic liquids make them attractive candidates for high-performance lubricants, especially in extreme temperature environments.
Conclusion
Triethylpentylammonium bis(trifluoromethanesulfonyl)imide is a promising ionic liquid with a well-balanced set of physicochemical, electrochemical, and thermal properties. Its characterization as a room-temperature ionic liquid with a wide electrochemical window and high thermal stability opens up a wide range of potential applications, particularly in the field of energy storage. The experimental protocols and insights provided in this guide are intended to equip researchers and professionals with the necessary knowledge to effectively utilize and further investigate this fascinating material.
References
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Kulkarni, P. S., Branco, L. C., Crespo, J. G., Nunes, M. C., Raymundo, A., & Afonso, C. A. M. (2007). Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. Chemistry–A European Journal, 13(30), 8478-8488. [Link]
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Triolo, A., Fazio, B., Triolo, F., & Russina, O. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 10, 868936. [Link]
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Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. (2019). Polymers, 11(8), 1344. [Link]
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Anouti, M., Timperman, L., & Galiano, H. (2011). Triethylammonium bis (tetrafluoromethylsulfonyl) amide protic ionic liquid as an electrolyte for electrical double-layer capacitors. Physical Chemistry Chemical Physics, 13(28), 12869-12877. [Link]
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Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(01), 44. [Link]
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Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977. [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
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Methodological & Application
Application Notes & Protocols: Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide (ATEA-TFSI) as a Promising Electrolyte for Advanced Lithium-Ion Batteries
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide (ATEA-TFSI), a quaternary ammonium-based ionic liquid (IL), as an electrolyte in lithium-ion batteries (LIBs). We will delve into the fundamental properties of ATEA-TFSI, the scientific rationale for its use, and detailed protocols for its preparation, handling, and electrochemical evaluation in a laboratory setting. While direct, peer-reviewed performance data for ATEA-TFSI in LIBs is emerging, we will draw upon established knowledge of structurally similar ionic liquids to provide a robust framework for its investigation and application.
Introduction: The Imperative for Safer, High-Performance Battery Electrolytes
The advancement of lithium-ion battery technology is intrinsically linked to the development of safer and more efficient electrolyte systems. Conventional LIB electrolytes, typically a lithium salt dissolved in a mixture of organic carbonate solvents, suffer from inherent limitations such as flammability, volatility, and a narrow electrochemical stability window.[1] These drawbacks pose significant safety risks and restrict the operational temperature range of LIBs.
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a compelling alternative to traditional organic electrolytes.[2] Their negligible vapor pressure, high thermal stability, and wide electrochemical window address many of the safety and performance concerns associated with conventional systems.[2] The bis(trifluoromethanesulfonyl)imide (TFSI) anion is a particularly popular choice for battery applications due to its high thermal and electrochemical stability.[3]
This application note focuses on a promising, yet less explored, quaternary ammonium-based IL: this compound (ATEA-TFSI). We will explore its potential to enhance the safety and performance of next-generation lithium-ion batteries.
This compound (ATEA-TFSI): A Profile
ATEA-TFSI is a room-temperature ionic liquid characterized by a quaternary ammonium cation (Amyltriethylammonium, [N2225]+) and the TFSI anion. The structure of the cation, with its combination of ethyl and amyl alkyl chains, influences the physicochemical properties of the IL, such as its viscosity, conductivity, and melting point.
Physicochemical Properties
A summary of the key physicochemical properties of ATEA-TFSI is presented in the table below. This data is essential for understanding its behavior as an electrolyte and for designing appropriate experimental protocols.
| Property | Value | Reference |
| CAS Number | 906478-91-9 | [4] |
| Molecular Formula | C13H26F6N2O4S2 | [4] |
| Molecular Weight | 452.47 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density (at 25°C) | 1.33 g/cm³ | [5] |
| Melting Point | -25°C to -20°C | [5] |
| Thermal Stability | Thermally stable up to ~300°C | [5] |
The Rationale for ATEA-TFSI in Lithium-Ion Batteries
The selection of ATEA-TFSI as a candidate for LIB electrolytes is grounded in the following scientific principles:
-
Inherent Safety: As an ionic liquid, ATEA-TFSI possesses negligible vapor pressure and is non-flammable, significantly mitigating the fire and explosion risks associated with volatile organic solvents.[5]
-
High Thermal Stability: With a decomposition temperature of around 300°C, ATEA-TFSI offers a much wider operational temperature window compared to conventional electrolytes, which typically start to degrade above 60-80°C.[5][6]
-
Wide Electrochemical Stability Window: The TFSI anion is known for its high anodic stability, which is crucial for compatibility with high-voltage cathode materials. The electrochemical stability window of TFSI-based ILs can extend beyond 5V vs. Li/Li+.[7]
-
Good Ionic Conductivity: While generally lower than that of carbonate-based electrolytes, the ionic conductivity of ATEA-TFSI is expected to be in a range suitable for many battery applications, particularly at elevated temperatures.[5]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the preparation and evaluation of ATEA-TFSI-based electrolytes.
Safety, Handling, and Storage of ATEA-TFSI
Researcher's Responsibility: Prior to handling, all personnel must review the Safety Data Sheet (SDS) for ATEA-TFSI.[4][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Handling: Handle ATEA-TFSI in a well-ventilated area, preferably within a fume hood. Avoid inhalation of any vapors and direct contact with skin and eyes.
-
Storage: Store ATEA-TFSI in a tightly sealed, inert-gas-filled container in a cool, dry place away from direct sunlight and moisture.[5] Due to the hygroscopic nature of many ionic liquids, storage in an argon-filled glovebox is highly recommended.
Preparation of ATEA-TFSI-Based Electrolyte
This protocol describes the preparation of a 0.5 M solution of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in ATEA-TFSI.
Materials and Equipment:
-
This compound (ATEA-TFSI), battery grade (low water and halide content)
-
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Anhydrous acetonitrile (or other suitable volatile solvent)
-
Argon-filled glovebox with O₂ and H₂O levels < 1 ppm
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Glovebox Environment: Transfer all materials and equipment into an argon-filled glovebox.
-
Drying: Dry the ATEA-TFSI and LiTFSI under vacuum at an elevated temperature (e.g., 100-120°C) for at least 24 hours to remove any residual moisture.
-
Dissolution:
-
Accurately weigh the desired amount of LiTFSI and transfer it to a volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the LiTFSI completely.
-
Add the required volume of ATEA-TFSI to the flask.
-
Stir the mixture on a magnetic stirrer until a homogeneous solution is obtained.
-
-
Solvent Removal: Remove the volatile solvent (acetonitrile) under vacuum at a slightly elevated temperature (e.g., 60°C) for several hours until a constant weight is achieved. This step is crucial to ensure the final electrolyte is solvent-free.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly
This protocol outlines the assembly of a 2032-type coin cell for electrochemical testing.
Materials and Equipment:
-
Cathode (e.g., LiFePO₄, NMC) and anode (e.g., graphite, lithium metal) electrodes
-
Celgard separator
-
ATEA-TFSI-based electrolyte
-
2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Micropipette
Workflow Diagram:
Caption: Coin cell assembly workflow in an inert atmosphere.
Protocol:
-
Preparation: Ensure all coin cell components are clean and dry. Punch out electrodes and separators to the required dimensions.
-
Assembly (in glovebox):
-
Place the anode into the bottom cap of the coin cell.
-
Place a separator on top of the anode.
-
Carefully add a few drops of the ATEA-TFSI-based electrolyte onto the separator, ensuring it is fully wetted.
-
Place the cathode on top of the wetted separator.
-
Add a spacer and a spring.
-
Place the top cap onto the assembly.
-
-
Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.
Electrochemical Characterization
The following are key electrochemical tests to evaluate the performance of the ATEA-TFSI-based electrolyte.
Equipment:
-
Battery cycler
-
Potentiostat with impedance spectroscopy capabilities
Protocols:
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Setup: A three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Procedure: Scan the potential at a slow rate (e.g., 1 mV/s) from the open-circuit potential to the desired anodic and cathodic limits. The onset of significant current increase indicates the decomposition potential of the electrolyte.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To measure the ionic conductivity of the electrolyte and the interfacial resistance of the cell.
-
Setup: A symmetric cell (e.g., Li/electrolyte/Li) or a full cell.
-
Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) and measure the impedance response. The ionic conductivity can be calculated from the bulk resistance obtained from the Nyquist plot.
-
-
Galvanostatic Cycling:
-
Purpose: To evaluate the cycling performance, capacity retention, and coulombic efficiency of the battery.
-
Setup: A full coin cell (e.g., Graphite/electrolyte/LiFePO₄).
-
Procedure: Charge and discharge the cell at a constant current (e.g., C/10) between defined voltage limits. Repeat for a large number of cycles to assess long-term stability.
-
-
Rate Capability Test:
-
Purpose: To assess the battery's performance at different charge and discharge rates.
-
Procedure: Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) and measure the discharge capacity at each rate.
-
Expected Performance and Discussion
While specific performance data for ATEA-TFSI in LIBs is not yet widely published, we can infer its potential based on the known properties of similar quaternary ammonium TFSI-based ionic liquids.
-
Ionic Conductivity: The ionic conductivity of the ATEA-TFSI electrolyte is expected to be in the range of 1-10 mS/cm at room temperature. The addition of LiTFSI will likely decrease the conductivity due to an increase in viscosity.
-
Electrochemical Stability: A wide electrochemical stability window, likely exceeding 5V vs. Li/Li+, is anticipated, making it suitable for high-voltage cathode materials.[7]
-
Cycling Performance: In a LiFePO₄/graphite cell, the ATEA-TFSI electrolyte is expected to exhibit good cycling stability and high coulombic efficiency, particularly at slightly elevated temperatures which would reduce its viscosity and improve ionic mobility. The formation of a stable solid electrolyte interphase (SEI) on the anode is crucial for long-term cycling.
-
Safety: The primary advantage of ATEA-TFSI will be its significantly improved safety profile over conventional carbonate-based electrolytes, owing to its non-flammability and high thermal stability.
Conclusion
This compound presents a compelling option for the development of safer, high-performance lithium-ion batteries. Its inherent safety characteristics, coupled with high thermal and electrochemical stability, make it a promising alternative to conventional electrolytes. The protocols detailed in this application note provide a robust framework for researchers to prepare, handle, and evaluate ATEA-TFSI-based electrolytes. Further research is warranted to fully characterize its electrochemical performance and optimize its formulation for specific battery chemistries.
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- This compound. Connect Chemical Manufacturing Co., Ltd.
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- Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries.
- Ionic Liquid Electrolyte Technologies for High-Temperature Lithium B
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. 2022; 10: 859304.
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- Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH. Inorganic Chemistry.
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- Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
- Conductivity and spectroscopic investigation of bis(trifluoromethanesulfonyl)imide solution in ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. The Journal of Physical Chemistry B. 2012; 116(32): 9706-9714.
- Exceptional long-life performance of lithium-ion batteries using ionic liquid-based electrolytes. Scilit.
- Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide. Wikipedia.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
- Characterization of the Lithium Surface in N-Methyl-N-Alkylpyrrolidinium Bis(trifluoromethanesulfonyl)
- Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
- Physicochemical Properties, Structure, and Conformations of 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide [C 4 mim]NTf 2 Ionic Liquid.
- Manufacturing Method For bis-Fluoro Sulfonyl Imide Salt And bis-Fluoro Sulfonyl Imide Ammonium Salt.
- Tetramethylammonium Bis(Trifluoromethylsulfonyl)Imide. PubChem.
- Improved electrochemical performance and solid electrolyte interphase properties of electrolytes based on lithium bis(fluorosulfonyl)imide for high content silicon anodes. RSC Publishing.
- Electrochemical Behavior of Bis(trifluoromethylsulfonyl)imide-based ILs at Gold Single Crystal Electrodes.
- US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.
- Solvation and interfacial chemistry in ionic liquid based electrolytes toward rechargeable lithium-metal b
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
- Bis(trifluoromethylsulfonyl)
- Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl)
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt.
- Ionic conductivities of N-methyl-N-butylazepanium bis(trifluoromethylsulfonyl)amide.
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Application Notes and Protocols for Cyclic Voltammetry using Amyltriethylammonium bis(trifluoromethanesulfonyl)imide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide, as an electrochemical solvent and supporting electrolyte in cyclic voltammetry (CV) studies. This document outlines the unique properties of this ionic liquid, details the experimental setup, and provides a step-by-step protocol for conducting reliable and reproducible electrochemical measurements.
Introduction: The Rationale for Employing this compound in Electrochemistry
This compound, hereafter referred to as [ATEA][TFSI], is a room-temperature ionic liquid (IL) that has garnered significant interest in the field of electrochemistry. Its appeal stems from a unique combination of properties that overcome many limitations of traditional volatile organic solvents. As a member of the tetraalkylammonium family of cations paired with the weakly coordinating bis(trifluoromethanesulfonyl)imide anion, [ATEA][TFSI] offers a robust platform for investigating redox processes.
The primary advantages of using [ATEA][TFSI] in cyclic voltammetry include:
-
Wide Electrochemical Window: The inherent stability of the triethylpentylammonium cation and the TFSI anion results in a broad potential range where the solvent itself does not undergo oxidation or reduction. This allows for the investigation of analytes with high oxidation or low reduction potentials that would be inaccessible in many conventional solvents. The electrochemical stability window for similar tetraalkylammonium bis(trifluoromethanesulfonyl)imide ILs can range from 4.1 to 6.1 V.[1][2]
-
High Ionic Conductivity: [ATEA][TFSI] possesses a high concentration of charge carriers, ensuring sufficient conductivity for electrochemical measurements without the need for an additional supporting electrolyte. This simplifies the experimental setup and eliminates potential interferences from added salts.
-
Negligible Vapor Pressure: As an ionic liquid, [ATEA][TFSI] has virtually no vapor pressure, which eliminates concerns about solvent evaporation during lengthy experiments and ensures a stable and reproducible electrode-electrolyte interface. This property also enhances laboratory safety by minimizing exposure to volatile organic compounds.
-
Thermal Stability: This class of ionic liquids is known for its high thermal stability, making it suitable for variable temperature electrochemical studies.[2]
These attributes make [ATEA][TFSI] an excellent choice for a wide range of electrochemical applications, including the characterization of novel redox-active molecules, studying reaction mechanisms, and in the development of energy storage devices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [ATEA][TFSI] is crucial for designing and interpreting cyclic voltammetry experiments. Key properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | Chem-Impex[3] |
| CAS Number | 906478-91-9 | PubChem[4] |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | PubChem[4] |
| Molecular Weight | 452.47 g/mol | Chem-Impex[3] |
| Appearance | Colorless to slightly yellow clear liquid | Chem-Impex[3] |
| Density | 1.32 g/mL | Chem-Impex[3] |
| Refractive Index | n20D = 1.43 | Chem-Impex[3] |
Experimental Setup for Cyclic Voltammetry in [ATEA][TFSI]
A standard three-electrode system is employed for cyclic voltammetry experiments in [ATEA][TFSI].[5] The high viscosity of the ionic liquid compared to conventional solvents necessitates careful consideration of the electrode geometry and placement to minimize uncompensated resistance (iR drop).
The Three-Electrode Configuration
The electrochemical cell consists of a working electrode, a reference electrode, and a counter electrode.
-
Working Electrode (WE): This is the electrode at which the electrochemical reaction of interest occurs. The choice of working electrode material depends on the analyte and the potential range being investigated. Common choices include glassy carbon (GC), platinum (Pt), and gold (Au). For studies in viscous ionic liquids, microelectrodes are often preferred as they exhibit enhanced mass transport and reduced iR drop.
-
Reference Electrode (RE): The reference electrode provides a stable potential against which the potential of the working electrode is controlled and measured.[6] While standard aqueous reference electrodes (e.g., Ag/AgCl, SCE) can be adapted for use in ionic liquids with a salt bridge to prevent contamination, quasi-reference electrodes (QREs) are more commonly used for their simplicity and reliability in non-aqueous media. A simple silver (Ag) or platinum (Pt) wire can serve as a QRE.[3] It is imperative to calibrate the potential of the QRE against an internal standard with a known and stable redox potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally accepted internal reference standard in non-aqueous electrochemistry.[7]
-
Counter Electrode (CE): Also known as the auxiliary electrode, the counter electrode completes the electrical circuit. It is typically made of an inert material with a large surface area, such as a platinum wire or mesh, to ensure that the current passed at the working electrode does not limit the overall electrochemical process.
Figure 1: Schematic of the three-electrode setup for cyclic voltammetry.
Preparation of the Ionic Liquid and Analyte Solution
[ATEA][TFSI] is hygroscopic and should be handled in an inert atmosphere (e.g., a glovebox) to minimize water contamination, which can significantly affect the electrochemical window.
-
Drying the Ionic Liquid: Prior to use, it is recommended to dry the [ATEA][TFSI] under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any absorbed water.
-
Analyte Dissolution: The analyte of interest is dissolved directly into the neat (undiluted) [ATEA][TFSI]. The high viscosity may require gentle heating and stirring to ensure complete dissolution. The concentration of the analyte is typically in the millimolar (mM) range.
-
Internal Standard: For accurate potential referencing, a small amount of ferrocene is added to the solution to a final concentration of 1-10 mM.
Step-by-Step Protocol for Cyclic Voltammetry of Ferrocene in [ATEA][TFSI]
This protocol details the procedure for obtaining a cyclic voltammogram of ferrocene in neat [ATEA][TFSI]. This experiment serves to characterize the electrochemical system and establish a reliable potential reference.
Materials and Equipment
-
This compound ([ATEA][TFSI]), dried
-
Ferrocene
-
Potentiostat
-
Electrochemical cell
-
Working electrode (e.g., 3 mm diameter glassy carbon electrode)
-
Reference electrode (e.g., silver wire)
-
Counter electrode (e.g., platinum wire)
-
Polishing materials for the working electrode (e.g., alumina slurries)
-
Inert atmosphere glovebox
Experimental Procedure
Figure 2: Workflow for performing cyclic voltammetry of ferrocene in [ATEA][TFSI].
-
Preparation:
-
Inside a glovebox, prepare a 1-10 mM solution of ferrocene in dried [ATEA][TFSI].
-
Polish the working electrode to a mirror finish using successively finer alumina slurries, followed by rinsing with a suitable solvent (e.g., acetone or isopropanol) and drying thoroughly.
-
-
Cell Assembly:
-
Assemble the electrochemical cell inside the glovebox.
-
Add the ferrocene/[ATEA][TFSI] solution to the cell.
-
Immerse the working, reference, and counter electrodes in the solution, ensuring the electrodes are not in contact with each other.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point for a ferrocene scan in a viscous ionic liquid would be:
-
Initial Potential: 0 V (vs. QRE)
-
Vertex Potential 1: +1.0 V (vs. QRE)
-
Vertex Potential 2: -0.5 V (vs. QRE)
-
Scan Rate: 100 mV/s
-
Number of Cycles: 3
-
-
Initiate the scan and record the resulting voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) for the one-electron oxidation of ferrocene.
-
Calculate the formal potential (E½) of the Fc/Fc⁺ couple using the equation: E½ = (Epa + Epc) / 2.
-
This E½ value can now be used as the internal reference potential for all subsequent measurements in this system. For example, if the E½ of Fc/Fc⁺ is measured to be +0.4 V vs. the Ag wire QRE, then any other measured potential can be reported relative to the Fc/Fc⁺ couple by subtracting 0.4 V.
-
Interpreting the Cyclic Voltammogram of Ferrocene in [ATEA][TFSI]
The cyclic voltammogram of ferrocene in [ATEA][TFSI] should exhibit a quasi-reversible, one-electron redox wave. The following parameters are key to a comprehensive analysis:
-
Peak Separation (ΔEp): ΔEp = Epa - Epc. For a reversible one-electron process, the theoretical ΔEp is 59 mV at 298 K. In viscous ionic liquids, this value is often larger due to slower diffusion and uncompensated resistance.
-
Peak Current Ratio (ipa/ipc): For a reversible process where both the oxidized and reduced species are stable, the ratio of the anodic peak current (ipa) to the cathodic peak current (ipc) should be close to 1.
-
Relationship between Peak Current and Scan Rate: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν½). A plot of ip vs. ν½ should be linear.
Safety Considerations
While [ATEA][TFSI] is considered to have low toxicity and is non-flammable, standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the ionic liquid in a well-ventilated area or a glovebox to avoid inhalation and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a highly versatile and advantageous solvent and supporting electrolyte for cyclic voltammetry. Its wide electrochemical window, high ionic conductivity, and negligible vapor pressure provide a stable and reliable medium for a broad range of electrochemical investigations. By following the protocols outlined in these application notes, researchers can confidently employ [ATEA][TFSI] to obtain high-quality and reproducible electrochemical data.
References
-
Chem-Impex. This compound. [Link]
-
PubChem. This compound. [Link]
- Bard, A. J., & Faulkner, L. R. (2001).
- Gritzner, G., & Kůta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry, 56(4), 461-466.
-
Le, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]
- Hapiot, P., & Lagrost, C. (2008). Electrochemistry in room temperature ionic liquids. Chemical Reviews, 108(7), 2238-2269.
- Bond, A. M. (2007). Past, present, and future of voltammetry. Analytical and Bioanalytical Chemistry, 388(1), 7-20.
- MacFarlane, D. R., et al. (2014). Energy applications of ionic liquids. Energy & Environmental Science, 7(1), 232-250.
- Elzanowska, H., & Galus, Z. (1993). Electrochemistry of Ferrocene and Its Derivatives. In Organic Electrochemistry (pp. 851-901). CRC Press.
-
ResearchGate. Heterogeneous Electron Transfer Kinetics and Diffusion of Ferrocene∕ Ferrocenium in Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids. [https://www.researchgate.net/publication/231120412_Heterogeneous_Electron_Transfer_Kinetics_and_Diffusion_of_Ferrocene_Ferrocenium_in_Bis trifluoromethylsulfonylimide-Based_Ionic_Liquids]([Link] trifluoromethylsulfonylimide-Based_Ionic_Liquids)
-
RSC Publishing. Rationale for the implementation of reference electrodes in ionic liquids. [Link]
-
Neliti. CHARACTERIZATION OF REFERENCE ELECTRODE AG/AGCL DRY TYPE BY CYCLIC VOLTAMMETRY. [Link]
-
ResearchGate. In what purpose we use reference electrode in Cyclic voltametry?. [Link]
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- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]
- 3. Rationale for the implementation of reference electrodes in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. utep.edu [utep.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Amyltriethylammonium bis(trifluoromethanesulfonyl)imide as a Recyclable Medium for Catalysis in Organic Synthesis
Introduction: A New Frontier in Sustainable Catalysis
In the pursuit of greener and more efficient chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents and catalytic media. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer significant advantages over traditional volatile organic compounds.[1] Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, hereafter referred to as [ATEA][TFSI], is a hydrophobic ionic liquid that exemplifies these beneficial traits. It is comprised of an amyltriethylammonium cation and a weakly coordinating bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion.
The unique value of [ATEA][TFSI] in organic synthesis lies not in its intrinsic catalytic activity, but in its role as a superior reaction medium that can immobilize a dissolved catalyst, facilitate product separation, and enable straightforward catalyst recycling.[2][3] The bulky and non-coordinating nature of the [TFSI]⁻ anion ensures that the dissolved catalyst, typically a Lewis acid, retains its high activity. This guide provides an in-depth exploration of [ATEA][TFSI], from its fundamental properties and synthesis to its practical application in cornerstone organic reactions, offering researchers and process chemists a robust platform for developing sustainable catalytic systems.
Physicochemical Profile and Synthesis of [ATEA][TFSI]
A thorough understanding of the physical properties of [ATEA][TFSI] is critical for its effective implementation. The data presented below has been compiled from typical characterizations of quaternary ammonium TFSI-based ionic liquids.
Table 1: Physicochemical Properties of [ATEA][TFSI]
| Property | Value | Significance in Catalysis |
| Molecular Formula | C₁₃H₂₈F₆N₂O₄S₂ | - |
| Molecular Weight | 466.50 g/mol | Essential for stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid | Visual indicator of purity. |
| Density | ~1.2 - 1.4 g/cm³ | Important for phase separation and reactor design. |
| Viscosity | Moderately low (for an IL) | Affects mass transfer, mixing, and reaction rates.[4] |
| Thermal Stability | > 300 °C | Allows for a wide range of reaction temperatures.[1] |
| Solubility | Immiscible with water and non-polar organic solvents (e.g., hexanes, ether). Soluble in moderately polar solvents (e.g., DCM, acetone). | This immiscibility is the cornerstone of the product separation and catalyst recycling strategy.[4] |
Protocol 1: Two-Step Synthesis of [ATEA][TFSI]
The synthesis of [ATEA][TFSI] is a straightforward two-step process involving quaternization followed by anion metathesis.
Step 1: Quaternization to form Amyltriethylammonium Halide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triethylamine (1.0 eq) and 1-bromopentane (1.05 eq) in acetonitrile (2-3 M concentration).
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR until the starting materials are consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous oil or solid is the crude amyltriethylammonium bromide. Wash the crude product with copious amounts of diethyl ether or ethyl acetate to remove unreacted starting materials. Decant the solvent and dry the product under high vacuum.
Step 2: Anion Metathesis
-
Dissolve the dried amyltriethylammonium bromide (1.0 eq) in deionized water.
-
In a separate beaker, dissolve lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (1.0 eq) in deionized water.
-
Slowly add the LiNTf₂ solution to the stirred ammonium salt solution. A dense, immiscible liquid ([ATEA][TFSI]) will immediately form and separate.[5]
-
Transfer the mixture to a separatory funnel. Drain the bottom ionic liquid layer.
-
Wash the ionic liquid layer multiple times with deionized water to remove all residual lithium bromide. The absence of bromide in the final aqueous wash can be confirmed by adding a drop of aqueous silver nitrate solution (no precipitate should form).
-
Dry the purified ionic liquid under high vacuum at 70-80 °C for at least 12 hours to remove all traces of water. Water content should be <500 ppm, as confirmed by Karl Fischer titration, to ensure high catalyst activity.
Application in Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction to produce aryl ketones.[6] Traditional protocols often require stoichiometric amounts of Lewis acids like AlCl₃, leading to large volumes of corrosive waste.[2] Using a catalytic amount of a stable Lewis acid, such as a metal triflimide (e.g., Sc(NTf₂)₃ or Yb(NTf₂)₃), dissolved in [ATEA][TFSI] provides a highly efficient and recyclable system.[2][7]
Causality and Mechanistic Insight
The ionic liquid serves multiple crucial functions:
-
Catalyst Immobilization: The polar nature of the IL and the ionic character of the metal triflimide catalyst ensure the catalyst remains dissolved in the IL phase.
-
Enhanced Lewis Acidity: The weakly coordinating [TFSI]⁻ anion does not compete with the substrate for coordination to the metal center, thus preserving the catalyst's Lewis acidity.
-
Facilitated Product Separation: The non-polar product is immiscible with the IL phase and can be easily extracted with a non-polar solvent, leaving the catalyst behind for the next run.
Caption: Simplified Friedel-Crafts Acylation Cycle.
Protocol 2: Recyclable Friedel-Crafts Acylation of Anisole
Materials and Reagents:
-
[ATEA][TFSI] (dried, <500 ppm H₂O)
-
Scandium(III) bis(trifluoromethanesulfonyl)imide (Sc(NTf₂)₃, 1 mol%)
-
Anisole
-
Acetic anhydride or Acetyl chloride
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Sc(NTf₂)₃ (1 mol%) and [ATEA][TFSI] (approx. 2 mL). Stir at room temperature until the catalyst is fully dissolved.
-
Add anisole (1.0 eq) to the catalyst-IL solution.
-
Add acetic anhydride (1.1 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for 2-6 hours. Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Product Extraction & Catalyst Recycling:
-
Add anhydrous diethyl ether (3 x 10 mL) to the flask. Stir vigorously for 5 minutes, then allow the layers to separate. The top ether layer contains the product, while the bottom IL layer retains the catalyst.
-
Carefully decant or pipette the ether layer. Combine the organic extracts.
-
The remaining IL/catalyst phase is now ready for the next run. Add fresh substrates directly to the flask. This can be repeated for multiple cycles.[3]
-
-
Work-up of Product:
-
Wash the combined ether extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 4-methoxyacetophenone.
-
Table 2: Catalyst Recycling Efficiency in Friedel-Crafts Acylation
| Cycle Number | Isolated Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 89 |
Application in Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings.[8] Lewis acid catalysis can accelerate the reaction and control its stereoselectivity. Using a Lewis acid catalyst within [ATEA][TFSI] offers the same recyclability benefits seen in the Friedel-Crafts reaction. Furthermore, the ordered environment of the ionic liquid can sometimes influence the endo/exo selectivity of the cycloaddition.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
Materials and Reagents:
-
[ATEA][TFSI] (dried, <500 ppm H₂O)
-
Ytterbium(III) bis(trifluoromethanesulfonyl)imide (Yb(NTf₂)₃, 5 mol%)
-
Cyclopentadiene (freshly cracked)
-
Methyl vinyl ketone
-
Hexane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Yb(NTf₂)₃ (5 mol%) and [ATEA][TFSI] (2 mL). Stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.0 eq) to the solution.
-
Slowly add freshly cracked cyclopentadiene (1.5 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor progress by GC-MS.
-
Product Extraction & Catalyst Recycling:
-
Add anhydrous hexane (3 x 10 mL) to the reaction mixture.
-
Stir vigorously, allow the phases to separate, and remove the top hexane layer containing the product.
-
The bottom IL/catalyst layer can be reused by charging with new reagents.
-
-
Work-up of Product:
-
Combine the hexane extracts and concentrate under reduced pressure (use a cold trap due to the volatility of hexane).
-
The crude product can be analyzed by ¹H NMR to determine the endo/exo ratio and purified by column chromatography if necessary.
-
General Workflow and Sustainability Advantages
The use of [ATEA][TFSI] introduces a paradigm shift in reaction workflow, emphasizing circularity and waste reduction. The process is designed to be self-validating, where consistent yields across multiple cycles confirm the stability and efficacy of the immobilized catalyst system.
Caption: Recyclable Catalysis Workflow in [ATEA][TFSI].
The primary advantages of this system include:
-
Reduced Waste: Eliminates the need for stoichiometric Lewis acids and minimizes solvent waste through recycling.[9][10]
-
Catalyst Longevity: The catalyst is protected within the IL phase, preventing deactivation and allowing for extended use over many cycles.
-
Simplified Purification: Product isolation via simple liquid-liquid extraction avoids the need for aqueous workups to remove the catalyst or complex chromatographic separations.
Conclusion
This compound is more than a simple solvent; it is an enabling medium for robust and recyclable catalysis. By providing a stable environment that immobilizes the catalyst while allowing for trivial product separation, [ATEA][TFSI] addresses key challenges in sustainable chemical synthesis. The protocols detailed herein for Friedel-Crafts and Diels-Alder reactions serve as a validated starting point for researchers and drug development professionals to design cleaner, more efficient, and economically viable synthetic routes.
References
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Title: Metal Bis{(trifluoromethyl)sulfonyl}amide Complexes: Highly Efficient Friedel—Crafts Acylation Catalysts. Source: ResearchGate URL: [Link]
-
Title: Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH Source: Semantic Scholar URL: [Link]
-
Title: Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications Source: ResearchGate URL: [Link]
-
Title: Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide Source: PubMed URL: [Link]
-
Title: Polymeric bis(triphenylphosphine)iminium chloride as a recyclable catalyst Source: Royal Society of Chemistry URL: [Link]
-
Title: Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst of the Diels—Alder Reaction Source: ResearchGate URL: [Link]
- Title: Method for preparing bis(trifluoromethanesulfonyl)
-
Title: Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations Through a Chemical Informatics Approach Source: PubMed Central URL: [Link]
-
Title: Recyclable Rare Earth Metal(Ⅲ) Bis(perfluorooctanesulfonyl)imide Complex for Catalytic Friedel-Crafts Alkylation Reaction in Fluorous Biphase System Source: wjyy.organ.su.cas.cn URL: [Link]
-
Title: Catalytic recycling of PET waste bottles into a value-added amide monomer using a heterogeneous niobium pentoxide nanocatalyst Source: Royal Society of Chemistry URL: [Link]
-
Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C 6 mim][(CF 3 SO 2 ) 2 N] Source: ResearchGate URL: [Link]
-
Title: Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents Source: MDPI URL: [Link]
- Title: Synthesis of bis(fluorosulfonyl)
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"Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" for electrochemical sensor development
An Application Note and Protocol for the Integration of Quaternary Ammonium Bis(trifluoromethanesulfonyl)imide Ionic Liquids in Electrochemical Sensor Development
Authored by: A Senior Application Scientist
Introduction: The Rationale for Ionic Liquids in Modern Sensing
The pursuit of enhanced sensitivity, selectivity, and stability in electrochemical sensors has led to the exploration of novel materials that can overcome the limitations of traditional sensor components. Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as highly promising candidates in this domain. Their unique physicochemical properties, including high ionic conductivity, a wide electrochemical window, low volatility, and tunable chemical structures, make them versatile components for sensor fabrication.
This guide focuses on the application of quaternary ammonium-based ionic liquids, specifically those incorporating the bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion. While direct literature on "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" is sparse, this document will leverage established principles and data from analogous structures to provide a comprehensive framework for its application. The underlying principles and protocols are broadly applicable to this class of ILs. We will explore their role as modifiers for electrode surfaces and as key components in ion-selective membranes, providing researchers with the foundational knowledge and practical steps to integrate these materials into their sensor development workflows.
Physicochemical Properties of Quaternary Ammonium TFSI Ionic Liquids
The performance of an ionic liquid in an electrochemical sensor is intrinsically linked to its physical and chemical properties. The choice of both the cation and the anion dictates the overall characteristics of the IL.
The Cation: Amyltriethylammonium ([ATEA]⁺)
The [ATEA]⁺ cation is a quaternary ammonium cation. The central nitrogen atom is bonded to three ethyl groups and one amyl (pentyl) group. The length and nature of these alkyl chains are critical:
-
Steric Hindrance and Viscosity: The asymmetry and size of the cation influence the packing efficiency of the ions, which in turn affects viscosity and melting point. Longer alkyl chains can increase viscosity, which may impact analyte diffusion to the electrode surface.
-
Hydrophobicity: The amyl group imparts a degree of hydrophobicity to the cation, influencing the IL's miscibility with aqueous solutions and its interaction with hydrophobic analytes.
The Anion: Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻)
The [TFSI]⁻ anion is widely used in electrochemistry due to its:
-
High Stability: It possesses excellent thermal and electrochemical stability, contributing to a wide operational window for the sensor.
-
Low Coordinating Ability: The delocalized negative charge on the [TFSI]⁻ anion results in weak coordination with the cation, promoting high ionic mobility and conductivity.
-
Hydrophobicity: The fluorine atoms contribute to its hydrophobic nature, which can be advantageous in preventing water from interfering with the electrochemical measurements.
Table 1: Typical Properties of Quaternary Ammonium TFSI Ionic Liquids
| Property | Typical Value Range | Significance in Electrochemical Sensing |
| Electrochemical Window | 4.0 - 6.0 V | A wide potential window allows for the detection of a broader range of analytes without decomposition of the electrolyte. |
| Ionic Conductivity | 1 - 10 mS/cm at 25°C | High conductivity ensures efficient charge transport, leading to improved sensor sensitivity and faster response times. |
| Viscosity | 30 - 150 cP at 25°C | Affects the rate of mass transport of the analyte to the electrode surface. Lower viscosity is generally preferred. |
| Thermal Stability | > 300°C | Ensures the integrity of the sensor during fabrication and operation at elevated temperatures. |
| Solvent Miscibility | Generally immiscible with water, miscible with many organic solvents | The tunable miscibility allows for selective extraction of analytes or the creation of stable interfaces in aqueous environments. |
Application in Electrochemical Sensor Development: Core Methodologies
Quaternary ammonium TFSI ionic liquids can be employed in various configurations to enhance sensor performance. Two primary approaches are detailed below.
Methodology 1: Ionic Liquid-Modified Carbon Paste Electrodes (IL-CPEs)
In this approach, the ionic liquid is used as a binder and modifier in a carbon paste electrode. It replaces traditional insulating binders like mineral oil, imparting conductivity and specific chemical recognition capabilities to the paste.
Protocol for Fabrication of an [ATEA][TFSI]-Modified Carbon Paste Electrode
-
Materials and Reagents:
-
High-purity graphite powder (< 20 µm)
-
This compound ([ATEA][TFSI])
-
Analyte of interest for standard solutions
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)
-
Deionized water
-
Ethanol
-
-
Preparation of the Carbon Paste:
-
In a small agate mortar, weigh out graphite powder and [ATEA][TFSI]. A typical starting ratio is 70:30 (w/w) graphite to IL.
-
Thoroughly mix the components with a pestle for at least 20 minutes until a homogeneous, dense paste is formed. The consistency should be such that it can be easily packed into an electrode body without being too fluid.
-
Expert Insight: The ratio of graphite to IL is a critical parameter. A higher IL content can increase conductivity but may lead to a less stable paste. Optimization of this ratio is recommended for each specific application.
-
-
Fabrication of the Electrode:
-
Pack the prepared paste into the well of a commercially available electrode body (e.g., a PTFE or glass tube with a copper wire for electrical contact).
-
Press the paste firmly to ensure good electrical contact and to eliminate any air pockets.
-
Smooth the surface of the electrode by polishing it on a piece of clean weighing paper until a shiny, uniform surface is obtained.
-
-
Electrochemical Characterization and Analyte Detection:
-
The fabricated IL-CPE can be characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in the supporting electrolyte to determine its electrochemical window and charge transfer properties.
-
For analyte detection, the electrode is immersed in the supporting electrolyte containing the analyte, and a suitable electrochemical technique (e.g., differential pulse voltammetry, square wave voltammetry) is applied. The resulting current response is proportional to the analyte concentration.
-
Diagram 1: Workflow for IL-CPE Fabrication and Testing
Caption: Workflow for the fabrication and electrochemical testing of an ionic liquid-modified carbon paste electrode.
Methodology 2: Ionic Liquid-Based Polymer Inclusion Membranes (PIMs) for Ion-Selective Electrodes (ISEs)
In this configuration, the ionic liquid is entrapped within a polymer matrix, typically polyvinyl chloride (PVC), to create a thin, ion-selective membrane. The IL can act as both a plasticizer and an ion-exchanger.
Protocol for Fabrication of an [ATEA][TFSI]-Based Ion-Selective Membrane
-
Materials and Reagents:
-
High molecular weight PVC
-
This compound ([ATEA][TFSI]) as the plasticizer/ionophore
-
Tetrahydrofuran (THF), freshly distilled
-
Inner filling solution (e.g., 0.01 M of the target ion salt and 0.1 M KCl)
-
Ag/AgCl wire for the internal reference electrode
-
-
Preparation of the Membrane "Cocktail":
-
In a small glass vial, dissolve a precise amount of PVC in THF. A typical concentration is around 3-5% (w/v).
-
To this solution, add [ATEA][TFSI]. A common starting ratio for a plasticizer is 2:1 (IL to PVC, w/w).
-
Trustworthiness Note: The components should be weighed accurately, as the membrane composition directly dictates its potentiometric response. The solution should be stirred until fully dissolved and homogeneous.
-
-
Casting the Membrane:
-
Pour the membrane cocktail into a flat, glass ring (e.g., a cut glass tube) placed on a clean glass plate.
-
Cover the setup with a watch glass and allow the THF to evaporate slowly over 24-48 hours. This slow evaporation is crucial for forming a mechanically stable and uniform membrane.
-
Once the membrane is formed, carefully peel it from the glass plate.
-
-
Assembling the Ion-Selective Electrode:
-
Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.
-
Glue this disc to the end of a PVC or glass electrode body.
-
Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode.
-
Condition the assembled ISE by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours before use.
-
-
Potentiometric Measurements:
-
The potential difference between the fabricated ISE and an external reference electrode (e.g., a commercial Ag/AgCl electrode) is measured in solutions of varying analyte concentrations.
-
A calibration curve is constructed by plotting the measured potential (E) versus the logarithm of the analyte activity (log a). The slope of this curve should be close to the Nernstian value (59.2/z mV per decade at 25°C, where z is the charge of the ion).
-
Diagram 2: Structure of an Ionic Liquid-Based Ion-Selective Electrode
Caption: Schematic of an ion-selective electrode incorporating an ionic liquid-based polymer inclusion membrane.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Poor Reproducibility (IL-CPE) | Inhomogeneous paste; inconsistent surface polishing. | Ensure thorough mixing of the paste. Develop a standardized polishing procedure. |
| High Background Current (IL-CPE) | Electrochemical activity of the IL itself; impurities in the graphite or IL. | Characterize the IL in the supporting electrolyte alone. Use high-purity reagents. |
| Sub-Nernstian Slope (ISE) | Non-ideal membrane composition; leaching of the IL; poor membrane adhesion. | Optimize the IL:PVC ratio. Ensure the IL is sufficiently hydrophobic to prevent leaching. Check the seal between the membrane and electrode body. |
| Drifting Potential (ISE) | Incomplete conditioning; changes in the inner filling solution. | Increase the conditioning time. Ensure the inner filling solution is stable and free of bubbles. |
Conclusion and Future Outlook
This compound and related quaternary ammonium TFSI ionic liquids represent a versatile class of materials for advancing electrochemical sensor technology. Their tunable properties allow for the rational design of sensors with improved performance characteristics. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring these materials. Future research will likely focus on the synthesis of task-specific ionic liquids with tailored functionalities for the highly selective recognition of target analytes, further pushing the boundaries of electrochemical sensing in fields ranging from environmental monitoring to clinical diagnostics and drug development.
References
-
Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580. [Link]
-
Shvedene, N. V., et al. (2010). A new potentiometric sensor based on a carbon paste electrode modified with an ionic liquid for the determination of procaine. Journal of Analytical Chemistry, 65(8), 839-844. [Link]
-
Jaworska, E., et al. (2014). The influence of ionic liquids as a membrane phase on the potentiometric response of ion-selective electrodes. Sensors and Actuators B: Chemical, 202, 665-673. [Link]
-
Pau, J. L., et al. (2009). Applications of ionic liquids in electrochemical sensors and biosensors. Current Nanoscience, 5(4), 439-454. [Link]
-
Baker, G. A., Baker, S. N., & Pandey, S. (2005). The potential of ionic liquids in the development of novel biosensors. Trends in Analytical Chemistry, 24(11), 1025-1031. [Link]
Application Notes and Protocols for the Preparation of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]) Based Electrolytes
Introduction: The Role of [ATEA][TFSI] in Advanced Electrochemical Systems
Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, hereafter referred to as [ATEA][TFSI], is a quaternary ammonium-based ionic liquid (IL) that has garnered significant interest as a key component in high-performance electrolytes.[1] Its favorable physicochemical properties, including high thermal stability, a wide electrochemical window, and non-flammability, position it as a safer and more stable alternative to conventional volatile organic solvents used in energy storage devices.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and formulation of [ATEA][TFSI]-based electrolytes for advanced electrochemical applications. The protocols outlined herein are designed to ensure the production of high-purity materials suitable for demanding research and development environments.
Synthesis of this compound ([ATEA][TFSI])
The synthesis of [ATEA][TFSI] is typically achieved through a two-step process: the quaternization of an amine followed by an anion exchange reaction. This method allows for the straightforward formation of the desired ionic liquid with high yield and purity.
Part 1: Synthesis of Amyltriethylammonium Halide (Precursor)
The initial step involves the synthesis of the amyltriethylammonium cation with a halide counter-ion, typically bromide or iodide, through a standard quaternization reaction. This reaction forms the basis of the cation structure of the final ionic liquid.
Causality of Experimental Choices:
-
Choice of Amyl Halide: 1-Bromopentane is often preferred over 1-chloropentane due to the higher reactivity of the bromide leaving group, which facilitates a more efficient quaternization reaction. 1-Iodopentane is even more reactive but can be more expensive.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can influence the reaction rate and ease of product isolation.
-
Reaction Conditions: The reaction is often performed under reflux to increase the reaction rate. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.
Experimental Protocol: Synthesis of Amyltriethylammonium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethylamine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Amyl Halide: Slowly add 1-bromopentane (1.05 equivalents) to the stirred solution at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the product.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, amyltriethylammonium bromide, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, to yield a white crystalline solid.
-
Drying: Dry the purified amyltriethylammonium bromide under vacuum at 60-80 °C for at least 24 hours to remove any residual solvent.
Diagram of the Synthesis Workflow for Amyltriethylammonium Halide
Caption: Workflow for the synthesis of the amyltriethylammonium bromide precursor.
Part 2: Anion Exchange to Form [ATEA][TFSI]
The second step is a metathesis or anion exchange reaction where the halide anion of the precursor is replaced with the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion.
Causality of Experimental Choices:
-
Choice of TFSI Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common choice due to its high solubility in water and some organic solvents, and the insolubility of the resulting lithium halide (LiBr or LiI) in many organic solvents, which drives the reaction forward.
-
Solvent System: The choice of solvent is critical for the success of the anion exchange. A solvent in which the reactants are soluble but one of the products (typically the inorganic salt) is insoluble is ideal. For hydrophobic ionic liquids like [ATEA][TFSI], a biphasic system with water and a non-polar organic solvent (e.g., dichloromethane) is often employed.
Experimental Protocol: Anion Exchange Reaction
-
Dissolution of Reactants: Dissolve the synthesized amyltriethylammonium bromide (1.0 equivalent) in deionized water. In a separate container, dissolve an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in deionized water.
-
Reaction: Slowly add the LiTFSI solution to the stirred amyltriethylammonium bromide solution at room temperature. A biphasic mixture should form, with the denser, hydrophobic [ATEA][TFSI] ionic liquid separating as the bottom layer.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate. The lower ionic liquid layer is the desired product. The upper aqueous layer contains the dissolved lithium bromide byproduct.
-
Washing and Purification: Wash the ionic liquid layer several times with deionized water to remove any remaining LiBr and unreacted starting materials. The purity can be checked by performing a silver nitrate test on the aqueous washings; the absence of a white precipitate (AgBr) indicates the complete removal of bromide ions.
-
Drying: The purified ionic liquid must be rigorously dried to remove residual water, which is detrimental to electrochemical performance. This is typically achieved by heating the ionic liquid to 80-120 °C under high vacuum for at least 48 hours.
Diagram of the Anion Exchange Workflow
Caption: Workflow for the anion exchange synthesis of [ATEA][TFSI].
Physicochemical Properties and Characterization
Thorough characterization of the synthesized [ATEA][TFSI] is crucial to ensure its purity and suitability for electrochemical applications.
| Property | Typical Value | Analytical Method |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | - |
| Molecular Weight | 452.47 g/mol | - |
| Appearance | Colorless to slightly yellow clear liquid | Visual Inspection |
| Density (at 20°C) | ~1.32 g/mL | Densitometer |
| Refractive Index (at 20°C) | ~1.43 | Refractometer |
| Water Content | < 20 ppm | Karl Fischer Titration |
| Halide Impurities | < 10 ppm | Ion Chromatography or Silver Nitrate Test |
| Electrochemical Window | > 4.5 V vs. Li/Li⁺ | Cyclic Voltammetry |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the structure of the amyltriethylammonium cation. Expected signals would correspond to the protons on the amyl and ethyl chains.
-
¹⁹F NMR: To confirm the presence of the [TFSI]⁻ anion. A single peak is expected for the -CF₃ groups.
-
Reference: For a similar ionic liquid, butyltriethylammonium bis(trifluoromethanesulfonyl)imide, detailed ¹H and ¹⁹F NMR relaxation studies have been performed, providing a basis for spectral interpretation.[2]
Karl Fischer Titration The water content of the ionic liquid is a critical parameter as water can significantly reduce the electrochemical stability window.[3] Karl Fischer titration is the gold standard for accurately determining trace amounts of water in ionic liquids.[4][5][6][7]
-
Protocol:
-
Use a coulometric Karl Fischer titrator for low water content measurements.
-
Inject a known weight of the [ATEA][TFSI] sample into the titration cell containing the Karl Fischer reagent.
-
The instrument will automatically titrate the water and provide a reading in ppm or percentage.
-
Perform the measurement in a dry environment (e.g., a glovebox) to prevent atmospheric moisture contamination.
-
Electrochemical Stability Window (ESW) The ESW defines the voltage range within which the electrolyte is stable without undergoing significant decomposition.[3][8][9][10]
-
Protocol:
-
Assemble a three-electrode cell in an inert atmosphere (e.g., argon-filled glovebox).
-
Use a polished glassy carbon or platinum electrode as the working electrode, a lithium metal foil as the counter and reference electrodes.
-
The electrolyte consists of the purified [ATEA][TFSI].
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1-10 mV/s).
-
The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed, indicating electrolyte oxidation and reduction, respectively.
-
Formulation of [ATEA][TFSI]-Based Electrolytes
For applications in lithium-ion batteries, a lithium salt is dissolved in the ionic liquid to provide the charge carriers (Li⁺ ions).
Experimental Protocol: Preparation of a 1 M LiTFSI in [ATEA][TFSI] Electrolyte
-
Drying: Ensure both the [ATEA][TFSI] ionic liquid and the LiTFSI salt are rigorously dried under vacuum at elevated temperatures (LiTFSI at ~120-150 °C, [ATEA][TFSI] at ~80-120 °C) for at least 48 hours prior to use.
-
Mixing: In an argon-filled glovebox, add the desired amount of LiTFSI to a pre-weighed amount of [ATEA][TFSI] to achieve the target concentration (e.g., 1 M).
-
Dissolution: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the LiTFSI is completely dissolved and the solution is homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
Safety and Handling
[ATEA][TFSI] and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling all chemicals.
-
Ventilation: Work in a well-ventilated fume hood, especially during the synthesis steps involving volatile solvents.
-
Toxicity: While ionic liquids are generally considered to have low volatility, they can be skin and eye irritants. Avoid direct contact. In case of contact, rinse the affected area with copious amounts of water.[4][5][11]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the synthesis, purification, and formulation of high-purity [ATEA][TFSI]-based electrolytes. By carefully controlling the experimental conditions and rigorously characterizing the final product, researchers can ensure the reliability and performance of these advanced materials in a variety of electrochemical applications. The inherent safety and stability of [ATEA][TFSI] make it a promising candidate for next-generation energy storage systems.
References
- Fluorochem Ltd. (2024). Safety Data Sheet: this compound.
- Sigma-Aldrich. (2023). Safety Data Sheet: 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide.
- Sigma-Aldrich. (2024). Safety Data Sheet: lithium bis(trifluoromethylsulfonyl)imide.
- Alcalde, M. et al. (n.d.).
- Sigma-Aldrich. (2024). Safety Data Sheet: Tetramethylammonium bis(trifluoromethanesulfonyl)imide.
- (n.d.). The halide exchange in quaternary ammonium salts [Cho]I and [d 2 m 2 N]Br.
- Solvionic. (2024). Safety data sheet: N-Tributyl-N-methylammonium bis(trifluoromethanesulfonyl)imide 99,9%.
- PubChem. This compound.
- Request PDF. (n.d.). Physicochemical Properties of Ionic Liquids [C3py][NTf2] and [C6py][NTf2].
- Chem-Impex. This compound.
- ResearchGate. (n.d.). A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures.
- NIH. (n.d.). On the Influence of the Menthol Moiety on the Transport Properties of a Homologue Series of Functionalized Bis(trifluoromethylsulfonyl)
- PubChem. Bis(trifluoromethane)sulfonimide.
- Request PDF. (n.d.). Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids.
- Santa Cruz Biotechnology. This compound.
- Request PDF. (n.d.). Density, Viscosity, and Electrical Conductivity of Protic Amidium Bis(trifluoromethanesulfonyl)amide Ionic Liquids.
- Google Patents. (n.d.). Method for Exchanging Anions of Tetraalkylammonium Salts.
- PubChem. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide.
- Request PDF. (n.d.). Preparation of Alkyl Halide as Intermediate Compound in Synthesis Cationic Surfactant Alkyl Trimethyl Ammonium Chloride.
- ResearchGate. (n.d.). (PDF) Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes.
- Google Patents. (n.d.).
- Eureka | Patsnap. (n.d.).
- Neliti. (n.d.). Preparation of Alkyl Halide as Intermediate Compound in Synthesis Cationic Surfactant Alkyl Trimethyl Ammonium Chloride.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Hiyka. (n.d.).
- IoLiTec. (n.d.).
- MDPI. (n.d.).
- International Journal of Electrochemical Science. (2011).
- Request PDF. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- PMC - NIH. (n.d.). Correlated Dynamics in Ionic Liquids by Means of NMR Relaxometry: Butyltriethylammonium bis(Trifluoromethanesulfonyl)imide as an Example.
Sources
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- 2. US20070255074A1 - Method for Exchanging Anions of Tetraalkylammonium Salts - Google Patents [patents.google.com]
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Application Notes and Protocols: Amyltriethylammonium bis(trifluoromethanesulfonyl)imide for Gas Absorption Studies
Foreword: The Imperative for Advanced Gas Capture Solvents
The pursuit of efficient and environmentally benign gas separation technologies is a cornerstone of modern chemical engineering and environmental science. Traditional amine-based solvents, while effective for capturing acid gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂), are often plagued by issues of high volatility, thermal degradation, and corrosive nature. Ionic liquids (ILs) have emerged as a promising alternative, boasting negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among the vast library of potential ILs, Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, denoted as [N₂₂₂₅][TFSI], presents a compelling profile for gas absorption applications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of [N₂₂₂₅][TFSI] in gas absorption studies, providing both the theoretical underpinnings and detailed experimental protocols.
Introduction to this compound: A Profile
This compound is a quaternary ammonium-based ionic liquid. Its structure, comprising a relatively small, asymmetric cation and a larger, fluorinated anion, imparts a unique set of properties conducive to gas solubility.
-
The Cation: Amyltriethylammonium ([N₂₂₂₅]⁺) : The alkyl chains on the ammonium cation influence the IL's viscosity and density. The asymmetry of the amyltriethylammonium cation can disrupt crystalline packing, often leading to a lower melting point and a wider liquid range, which are advantageous for process applications.
-
The Anion: Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) : The [TFSI]⁻ anion is a key contributor to the gas absorption capabilities of this ionic liquid.[3] The presence of highly electronegative fluorine atoms and the delocalized negative charge across the sulfonyl groups create favorable interaction sites for quadrupolar molecules like CO₂.[3][4] It is well-documented that fluorinated components in ionic liquids enhance CO₂ solubility.[3][4]
dot graph Amyltriethylammonium_bis_trifluoromethanesulfonyl_imide { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Structure of this compound.
Physicochemical Properties and Their Significance in Gas Absorption
The performance of an ionic liquid in gas absorption is intrinsically linked to its physical and chemical properties. Understanding these properties is crucial for designing efficient absorption processes.
| Property | Typical Value Range for similar ILs | Significance in Gas Absorption |
| Molecular Weight | 480.53 g/mol for Tributylmethylammonium bis(trifluoromethanesulfonyl)imide[5] | Influences molar gas solubility calculations and mass transfer characteristics. |
| Density | ~1.27 g/mL for Tributylmethylammonium bis(trifluoromethanesulfonyl)imide[5] | Important for equipment design, volumetric capacity calculations, and phase behavior. |
| Viscosity | Varies significantly with temperature | A lower viscosity is generally preferred to enhance mass transfer rates of the gas into the liquid phase. High viscosity can be a limiting factor in IL-based absorption processes. |
| Thermal Stability | High decomposition temperatures | Allows for a wider operating temperature range, including energy-intensive regeneration steps, without degradation of the solvent. |
| Vapor Pressure | Negligible | A key advantage over conventional solvents, minimizing solvent loss to the gas phase and reducing environmental impact.[6] |
| Gas Solubility | High for CO₂ and SO₂ | The primary measure of the IL's effectiveness as a gas absorbent. The solubility is a function of temperature, pressure, and the specific gas-IL interactions. |
Synthesis of this compound
While commercially available, understanding the synthesis of [N₂₂₂₅][TFSI] provides insight into its purity and potential trace impurities that could affect experimental results. A typical synthesis involves a two-step process:
-
Quaternization Reaction: Triethylamine is reacted with 1-bromopentane (amyl bromide) to form the amyltriethylammonium bromide salt. This is a standard nucleophilic substitution reaction.
-
Anion Metathesis: The resulting amyltriethylammonium bromide is then reacted with a source of the bis(trifluoromethanesulfonyl)imide anion, typically lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). This is an ion exchange reaction where the bromide anion is replaced by the TFSI anion, often driven by the precipitation of the less soluble lithium bromide in a suitable solvent.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: General synthesis workflow for this compound.
Crucial Note on Purity: The purity of the synthesized or purchased ionic liquid is paramount. Halide impurities, for instance, can be corrosive and may interfere with certain analytical techniques. It is highly recommended to perform purity analysis (e.g., via NMR, titration) before use.
Experimental Protocol: Gas Absorption Studies
This section provides a detailed protocol for determining the solubility of gases like CO₂ and SO₂ in [N₂₂₂₅][TFSI]. The gravimetric method is highlighted here due to the negligible vapor pressure of the ionic liquid, which simplifies the measurement process.[7]
Materials and Equipment
-
Ionic Liquid: High-purity this compound (≥98%).
-
Gases: High-purity CO₂ and/or SO₂ (≥99.9%).
-
Apparatus:
-
Gravimetric sorption analyzer (e.g., Hiden Isochema XEMIS) or a high-pressure, high-temperature magnetic suspension balance.
-
Vacuum pump.
-
Thermostatic bath for precise temperature control.
-
High-pressure gas lines and regulators.
-
Analytical balance.
-
Pre-experimental Preparation: The Key to Accurate Data
-
Ionic Liquid Degassing: Thoroughly dry and degas the ionic liquid sample under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours. This step is critical to remove any absorbed water or other volatile impurities, which can significantly affect gas solubility measurements.[7]
-
System Leak Test: Ensure the entire experimental setup is leak-tight by evacuating the system and monitoring the pressure over an extended period.
Experimental Procedure for Gas Solubility Measurement
The following steps outline the procedure for a single gas solubility measurement at a specific temperature and pressure.
dot graph Gas_Absorption_Protocol { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Step-by-step protocol for gas absorption measurement.
Data Analysis and Interpretation
The primary data obtained from the experiment is the mass of gas absorbed by the ionic liquid at a given temperature and pressure. This can be used to calculate various solubility parameters:
-
Mole Fraction (x): The mole fraction of the absorbed gas in the ionic liquid is a common way to express solubility. It is calculated as:
x = (m_gas / M_gas) / [(m_gas / M_gas) + (m_IL / M_IL)]
where:
-
m_gas = mass of absorbed gas
-
M_gas = molar mass of the gas
-
m_IL = initial mass of the ionic liquid
-
M_IL = molar mass of the ionic liquid
-
-
Henry's Law Constant (H): At low pressures, the solubility of a gas in a liquid often follows Henry's Law, which states that the partial pressure of the gas above the liquid is proportional to its mole fraction in the liquid. The Henry's Law constant can be determined from the initial slope of the pressure versus mole fraction plot. A lower Henry's constant indicates higher solubility.
Factors Influencing Gas Absorption in [N₂₂₂₅][TFSI]
Several factors can influence the gas absorption capacity and rate in this compound:
-
Temperature: Gas solubility in ionic liquids is an exothermic process, meaning that solubility generally decreases with increasing temperature.[8] However, higher temperatures also decrease the viscosity of the IL, which can improve mass transfer kinetics. Therefore, an optimal temperature must be determined for a specific application.
-
Pressure: According to Le Chatelier's principle, increasing the partial pressure of the gas will increase its solubility in the ionic liquid. Absorption isotherms are typically measured to characterize this pressure dependency.
-
Gas Type: The nature of the gas plays a crucial role. Gases with a higher quadrupole moment, like CO₂, tend to have stronger interactions with the polar and fluorinated components of the [TFSI]⁻ anion, leading to higher solubility compared to non-polar gases like methane.[3] SO₂ is a polar molecule and is expected to exhibit high solubility in many ionic liquids.[8]
Concluding Remarks and Future Directions
This compound stands as a promising candidate for gas absorption applications, particularly for CO₂ and SO₂ capture. Its favorable physicochemical properties, stemming from the unique combination of its cation and anion, warrant further investigation. Future research should focus on:
-
Mixed Gas Solubility: Industrial gas streams are rarely pure. Studies on the selective absorption of target gases from mixtures are crucial for practical applications.
-
Regeneration Studies: The energy required to desorb the captured gas and regenerate the ionic liquid is a critical factor for the economic viability of any absorption process.
-
Process Modeling and Scale-up: Translating laboratory-scale solubility data into a pilot- or industrial-scale process requires robust thermodynamic models and process simulations.
By following the detailed protocols and considering the fundamental principles outlined in this guide, researchers can effectively evaluate and optimize the use of this compound for a new generation of gas separation technologies.
References
-
AZoM. (2017). Exploring Gas Solubility in Ionic Liquids. [Link]
-
ResearchGate. (n.d.). Experimental set-up for gas absorption. [Link]
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Schirru, M., et al. (2020). An Ultrasonic Rheometer to Measure Gas Absorption in Ionic Liquids: Design, Calibration and Testing. MDPI. [Link]
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Al-Jibouri, A. K., et al. (2023). Point Source Capture of Methane Using Ionic Liquids in Packed Bed Absorbers/Strippers: Experimental and Modelling. MDPI. [Link]
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ACS Publications. (2022). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments. Environmental Science & Technology. [Link]
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Gok, Y., et al. (2015). Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide. Cancer Biotherapy and Radiopharmaceuticals. [Link]
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ResearchGate. (n.d.). The experimental setup of ionic liquids synthesizing apparatus. [Link]
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ACS Publications. (2001). Gas Solubilities in Room-Temperature Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
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NIH. (2020). Understanding the interactions between the bis(trifluoromethylsulfonyl)imide anion and absorbed CO2 using X-ray diffraction analysis of a soft crystal surrogate. Nature Communications. [Link]
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MDPI. (2024). Solubility of Methane in Ionic Liquids for Gas Removal Processes Using a Single Multilayer Perceptron Model. Processes. [Link]
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ResearchGate. (n.d.). Gas Solubility in Ionic Liquids. [Link]
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ACS Publications. (2016). Gas Solubility in Ionic Liquids: UNIFAC-IL Model Extension. Industrial & Engineering Chemistry Research. [Link]
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NIH. (n.d.). Bis(trifluoromethane)sulfonimide. PubChem. [Link]
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Semantic Scholar. (1984). Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH. [Link]
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NIH. (2024). Carbon Dioxide Selectivity over Ethane in Promising Bis Tri (Fluoromethylsulfonyl) Imide-Based Ionic Liquids. Preprints.org. [Link]
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MDPI. (2024). Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids. Eng. [Link]
- Google Patents. (n.d.). CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
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Wikipedia. (n.d.). Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide. [Link]
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ResearchGate. (n.d.). SO2 Absorption/Desorption Kinetics and Thermodynamics in BDEA-[Emim][TfO] Non-aqueous System. [Link]
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ResearchGate. (n.d.). Functionalized Imidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquids for Gas Sensors: Solubility of H2, O2 and SO2. [Link]
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ResearchGate. (n.d.). Direct measurement of the heat of solution and solubility of carbon dioxide in 1-hexyl-3-methylimidazolium bis[trifluoromethylsulfonyl]amide and 1-octyl-3-methylimidazolium bis[trifluoromethylsulfonyl]amide. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties, Structure, and Conformations of 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide [C 4 mim]NTf 2 Ionic Liquid. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Ionic Liquids [C3py][NTf2] and [C6py][NTf2]. [Link]
-
ResearchGate. (n.d.). High-pressure phase equilibria of {carbon dioxide (CO2) + n-alkyl-imidazolium bis(trifluoromethylsulfonyl)amide} ionic liquids. [Link]
-
PubMed. (2020). Understanding the interactions between the bis(trifluoromethylsulfonyl)imide anion and absorbed CO2 using X-ray diffraction analysis of a soft crystal surrogate. [Link]
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Application Note: A Guide to the Synthesis of Nanoparticles Using Amyltriethylammonium bis(trifluoromethanesulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Ionic Liquids in Nanotechnology
The field of nanotechnology continues to witness exponential growth, with nanoparticles being at the forefront of innovations in drug delivery, catalysis, and advanced materials. The synthesis of nanoparticles with controlled size, shape, and stability is paramount to harnessing their full potential. Traditional synthesis methods often involve volatile organic solvents and require additional stabilizing agents. Ionic liquids (ILs) have emerged as a promising alternative, acting as both the reaction medium and a stabilizing agent.[1][2] This application note provides a detailed guide on the synthesis of nanoparticles using a specific ionic liquid, Amyltriethylammonium bis(trifluoromethanesulfonyl)imide (ATEA-TFSI).
ATEA-TFSI is a room-temperature ionic liquid with a unique combination of a triethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion. Its physicochemical properties, such as thermal stability and high ionic conductivity, make it an excellent candidate for the controlled synthesis of a variety of nanoparticles.[3] This document will delve into the underlying scientific principles, provide detailed experimental protocols, and discuss the characterization of nanoparticles synthesized in this versatile ionic liquid.
Scientific Principles: Understanding the Role of ATEA-TFSI
The efficacy of ATEA-TFSI in nanoparticle synthesis stems from its dual functionality as a solvent and a stabilizer. The mechanism involves the electrostatic and steric stabilization of the forming nanoparticles.
-
Reaction Medium: ATEA-TFSI provides a highly polar and structured environment for the chemical reduction of metal precursors or the hydrolysis of organometallic compounds.[1] Its negligible vapor pressure allows for a wide range of reaction temperatures without significant solvent loss.
-
Stabilization: The ions of ATEA-TFSI form a protective layer around the nascent nanoparticles, preventing their agglomeration. The bulky amyltriethylammonium cation provides steric hindrance, while the electrostatic interactions between the charged nanoparticles and the ionic liquid ions contribute to colloidal stability.[1][2] The bis(trifluoromethanesulfonyl)imide anion is known for its delocalized negative charge, which can influence the surface chemistry of the nanoparticles.[4]
The choice of the ionic liquid's cation and anion significantly impacts the size, shape, and surface properties of the resulting nanoparticles. The amyl group in the cation can provide a degree of hydrophobicity, which may be advantageous for specific applications.
Properties of this compound
A thorough understanding of the properties of ATEA-TFSI is crucial for designing and optimizing nanoparticle synthesis protocols.
| Property | Value | Reference |
| CAS Number | 779354-18-0 | [3] |
| Molecular Formula | C₁₄H₂₇F₆N₂O₄S₂ | [3] |
| Molecular Weight | 464.50 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity | Typically ≥98% | [3] |
| Density | 1.33 g/cm³ (at 25°C) | [3] |
| Melting Point | -25°C to -20°C | [3] |
| Thermal Stability | Thermally stable up to ~300°C | [3] |
| Solubility | Soluble in water and various organic solvents | [3] |
| Ionic Conductivity | High ionic conductivity | [3] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized methodologies adapted from the literature for the synthesis of metal and metal oxide nanoparticles in ionic liquids with similar structures to ATEA-TFSI. Researchers should consider these as a starting point and optimize the parameters for their specific nanoparticle system.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the chemical reduction of a gold precursor in ATEA-TFSI.
Materials:
-
This compound (ATEA-TFSI)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of HAuCl₄·3H₂O in a minimal amount of deionized water to create a stock solution.
-
Reaction Setup: In a clean, dry round-bottom flask, add a measured volume of ATEA-TFSI. The ionic liquid should be degassed under vacuum to remove any dissolved gases.
-
Addition of Gold Precursor: Add a calculated volume of the gold precursor stock solution to the ionic liquid with vigorous stirring. The mixture should turn pale yellow.
-
Reduction: Prepare a fresh solution of NaBH₄ in ethanol. Add the reducing agent dropwise to the gold precursor-ionic liquid mixture under continuous stirring.
-
Nanoparticle Formation: A color change to ruby red indicates the formation of gold nanoparticles. Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure complete reaction and stabilization.
-
Purification: The synthesized AuNPs can be separated from the ionic liquid by centrifugation and repeated washing with ethanol to remove any unreacted precursors and excess ionic liquid.
-
Characterization: Characterize the size, shape, and stability of the AuNPs using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).
Protocol 2: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
This protocol outlines the synthesis of ZnO nanoparticles via a sol-gel method in the presence of ATEA-TFSI.[5]
Materials:
-
This compound (ATEA-TFSI)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration of zinc nitrate in deionized water. Add a small percentage volume of ATEA-TFSI to this solution.[5]
-
pH Adjustment: Vigorously stir the solution and adjust the pH by adding a NaOH solution dropwise until a white gel forms.[5]
-
Aging: Continue stirring the mixture for several hours at room temperature. Allow the resulting sol to age for 24 hours.[5]
-
Separation and Washing: Discard the supernatant and recover the precursor by filtration. Wash the precipitate multiple times with deionized water and ethanol to remove impurities.[5]
-
Drying and Calcination: Dry the cleaned precursor in an oven at 80°C for 12 hours. Grind the dried powder and then calcine it at a higher temperature (e.g., 300°C) for 2 hours to obtain crystalline ZnO nanoparticles.[5]
-
Characterization: Analyze the synthesized ZnO NPs using X-ray Diffraction (XRD) for crystal structure, TEM for morphology, and UV-Vis spectroscopy for optical properties.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of nanoparticles using ATEA-TFSI.
Caption: General workflow for nanoparticle synthesis in ATEA-TFSI.
Mechanism of Nanoparticle Stabilization
The stabilization of nanoparticles by ATEA-TFSI is a critical aspect of the synthesis process. The following diagram illustrates the proposed stabilization mechanism.
Caption: Stabilization of a nanoparticle by ATEA-TFSI ions.
Conclusion and Future Perspectives
This compound offers a versatile and effective medium for the synthesis of a wide range of nanoparticles. Its unique properties allow for the formation of stable and well-defined nanostructures. The protocols provided in this application note serve as a foundation for researchers to explore the potential of this ionic liquid in their specific applications, from developing novel drug delivery systems to designing advanced catalytic materials. Further research into the precise structure-property relationships between ATEA-TFSI and the resulting nanoparticles will undoubtedly open up new avenues for the rational design of functional nanomaterials.
References
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-
Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. (2023). ResearchGate. (URL: [Link])
-
Synthesis and Physicochemical Properties of Bis(fluoroalkanesulfon)amide-Based Ionic Liquids. (2007). ResearchGate. (URL: [Link])
-
Ionic liquids for the synthesis of metal nanoparticles. (2007). ResearchGate. (URL: [Link])
-
Investigation on synthesis of two ammonium based ionic liquids from fatty acids and triethylamine. (2016). ResearchGate. (URL: [Link])
-
Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids. (2021). MDPI. (URL: [Link])
- CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl)
-
Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. (2021). MDPI. (URL: [Link])
-
Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange. (2023). ACS Omega. (URL: [Link])
-
Nanoparticle surface stabilizing agents influence antibacterial action. (2023). PLOS ONE. (URL: [Link])
-
Structural Characterization of Novel Ionic Materials Incorporating the Bis(trifluoromethanesulfonyl)amide Anion. (2001). ResearchGate. (URL: [Link])
-
Synthesis of plasmonic Fe/Al nanoparticles in ionic liquids. (2020). Nanoscale Advances. (URL: [Link])
-
Metal Nanoparticle Synthesis in Ionic Liquids. (2011). ResearchGate. (URL: [Link])
-
This compound - 1-Methylimidazole China Manufacturer & Supplier. (URL: [Link])
-
Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH. (1984). Inorganic Chemistry. (URL: [Link])
-
Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions. (2021). The Journal of Physical Chemistry B. (URL: [Link])
-
Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. (2022). Organic Process Research & Development. (URL: [Link])
-
On the Influence of the Menthol Moiety on the Transport Properties of a Homologue Series of Functionalized Bis(trifluoromethylsulfonyl)imide Room-Temperature Ionic Liquids. (2018). The Journal of Physical Chemistry B. (URL: [Link])
-
Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions. (2021). ResearchGate. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide for Electrochemical Studies
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]) for high-purity electrochemical applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification and use of [ATEA][TFSI] in electrochemical studies.
Issue 1: My cyclic voltammogram shows a narrow electrochemical window and unexpected redox peaks.
Possible Cause: The presence of impurities such as halides, water, and residual organic starting materials can significantly narrow the electrochemical window of the ionic liquid.[1][2] Halide ions, for instance, are more easily oxidized than the TFSI anion, leading to a reduced anodic limit.[2]
Solution: A multi-step purification protocol is recommended to remove these impurities.
Step-by-Step Protocol:
-
Solvent Extraction for Halide Removal:
-
Dissolve the crude [ATEA][TFSI] in a minimal amount of high-purity dichloromethane.
-
Wash the organic phase multiple times with deionized water. This process, known as liquid-liquid extraction, partitions the more water-soluble halide salts into the aqueous phase.[3][4]
-
Self-Validating Check: After the final wash, test the aqueous phase with a silver nitrate solution. The absence of a white precipitate (AgCl) indicates successful removal of chloride ions.[5]
-
-
Activated Carbon Treatment for Organic Impurities:
-
After removing the aqueous phase, add activated carbon to the dichloromethane solution containing the ionic liquid.
-
Stir the mixture for at least 24 hours at room temperature. Activated carbon has a high surface area and is effective at adsorbing colored impurities and other organic residues.[6][7]
-
Remove the activated carbon by filtration.
-
-
Drying to Remove Water:
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours to remove residual water and volatile organic solvents.
-
Issue 2: The ionic liquid appears colored (yellow or brown).
Possible Cause: The coloration is typically due to organic impurities or degradation products formed during synthesis. These impurities can be electrochemically active and interfere with your measurements.
Solution: Activated carbon treatment followed by column chromatography is an effective method for decolorizing the ionic liquid.
Step-by-Step Protocol:
-
Activated Carbon Treatment: Follow the procedure described in Issue 1, Step 2 .
-
Column Chromatography:
-
If the color persists, dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Pass the solution through a column packed with activated alumina or silica gel.
-
Elute the purified ionic liquid using a solvent or solvent mixture of appropriate polarity. The colored impurities will be retained on the stationary phase.
-
Issue 3: I'm observing poor reproducibility in my electrochemical measurements.
Possible Cause: Inconsistent purity levels of the ionic liquid, particularly varying water content, can lead to significant variations in electrochemical behavior. Water can alter the viscosity, conductivity, and electrochemical window of the ionic liquid.[1]
Solution: Rigorous and consistent purification and characterization of each batch of ionic liquid are crucial.
Verification of Purity:
| Analytical Technique | Purpose | Acceptance Criteria |
| Karl Fischer Titration | Quantify water content.[8][9] | < 10 ppm for high-purity electrochemical applications. |
| Ion Chromatography | Detect and quantify halide impurities.[5][10] | < 5 ppm for each halide (Cl⁻, Br⁻, I⁻). |
| NMR Spectroscopy | Confirm the chemical structure and identify organic impurities.[11][12][13] | Spectra should match the expected structure with no significant impurity peaks. |
| Cyclic Voltammetry | Determine the electrochemical window.[14][15][16] | A wide and clean electrochemical window is indicative of high purity. For [ATEA][TFSI], a window of approximately 4.1 V to 6.1 V is expected.[14][15][16] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to remove from [ATEA][TFSI] for electrochemical studies?
A1: The most detrimental impurities are water, halide ions (from synthesis precursors), and residual organic starting materials or solvents.[17][18][19] Water can react with electrode surfaces and narrow the electrochemical window.[1] Halides are electrochemically active and can be easily oxidized, which also reduces the usable potential window.[2] Organic impurities can introduce unwanted redox processes.
Q2: Why is a multi-step purification process necessary?
A2: Different purification techniques target different types of impurities.
-
Solvent extraction is highly effective for removing water-soluble inorganic salts like halides.[20][21]
-
Activated carbon treatment excels at adsorbing a wide range of organic impurities and colored compounds.[7][22][23]
-
Drying under high vacuum is essential for removing trace amounts of water and volatile organic solvents.
Combining these methods ensures the removal of a broad spectrum of potential contaminants, leading to a high-purity ionic liquid suitable for sensitive electrochemical applications.
Q3: How can I be sure that my purification process was successful?
A3: A combination of analytical techniques should be used to validate the purity of your [ATEA][TFSI]. As detailed in the table above, Karl Fischer titration for water content, ion chromatography for halide levels, and NMR spectroscopy for structural integrity and organic impurities are essential.[5][8][10][11][12] The ultimate test for electrochemical applications is to run a cyclic voltammogram and confirm a wide, featureless electrochemical window.[14][15][16]
Q4: Can I reuse the activated carbon?
A4: While it is possible to regenerate activated carbon, for high-purity applications, it is generally recommended to use fresh activated carbon for each batch to avoid cross-contamination. Regeneration often involves high temperatures and may not completely remove all adsorbed impurities.[24]
Q5: What is the expected electrochemical window for pure [ATEA][TFSI]?
A5: The electrochemical window of ionic liquids based on the bis(trifluoromethanesulfonyl)imide anion is generally wide, typically ranging from 4.1 V to 6.1 V, depending on the cation and the working electrode material.[14][15][16] The cathodic limit is usually determined by the reduction of the ammonium cation, while the anodic limit is set by the oxidation of the TFSI anion.[25]
Visualizing the Purification Workflow
The following diagram illustrates the recommended multi-step purification process for [ATEA][TFSI].
Caption: Workflow for the purification and validation of [ATEA][TFSI].
References
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Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Available from: [Link]
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Van Hecke, K., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry. Available from: [Link]
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Waterford, C., et al. Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS. Available from: [Link]
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Van Hecke, K., et al. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. Available from: [Link]
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Van Hecke, K., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. Available from: [Link]
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Siedlecka, E. M., & Stepnowski, P. (2014). Ionic Liquids as Solvents in Separation Processes. Austin Publishing Group. Available from: [Link]
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Zhang, S., et al. (2019). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Available from: [Link]
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Lemus, J., et al. Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. ResearchGate. Available from: [Link]
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Atanassova, M. (2020). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy. Available from: [Link]
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Passos, H., et al. (2014). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PubMed Central. Available from: [Link]
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Lemus, J., & Palomar, J. (2023). Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Royal Society of Chemistry. Available from: [Link]
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Hapiot, P., & Lagrost, C. (2008). Electrochemistry of Room Temperature Protic Ionic Liquids: A Critical Assessment for Use as Electrolytes in Electrochemical Applications. The Journal of Physical Chemistry B. Available from: [Link]
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Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. PubMed. Available from: [Link]
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Costa, S. P. F., et al. (2024). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Available from: [Link]
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Kubota, F., et al. (2007). Application of ionic liquids to solvent extraction. ResearchGate. Available from: [Link]
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Bila, M., et al. (2023). Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater. ResearchGate. Available from: [Link]
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Smirnova, S. V., et al. (2011). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate. Available from: [Link]
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Scammells, P. J., et al. (2008). Purity specification methods for ionic liquids. ResearchGate. Available from: [Link]
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Cammarata, L., et al. (2001). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Physical Chemistry Chemical Physics. Available from: [Link]
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Egorova, K. S., et al. (2021). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. Available from: [Link]
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Del Pópolo, M. G. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. PubMed Central. Available from: [Link]
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Wikipedia. Karl Fischer titration. Available from: [Link]
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Sun, J., & Forsyth, M. (2007). Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface. Available from: [Link]
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Hollóczki, O., et al. (2014). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. National Institutes of Health. Available from: [Link]
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Quinn, B. M., et al. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir. Available from: [Link]
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Sharafi, A., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PubMed Central. Available from: [Link]
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Sharafi, A., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PubMed. Available from: [Link]
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Quinn, B. M., et al. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir. Available from: [Link]
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Montanino, M., et al. (2014). Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. MDPI. Available from: [Link]
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Howlett, P. C., et al. (2006). Electrochemistry at Negative Potentials in Bis(trifluoromethanesulfonyl)amide Ionic Liquids. ResearchGate. Available from: [Link] trifluoromethanesulfonylamide_Ionic_Liquids
-
El-Sayed, H. A., et al. (2017). Electrochemical Behavior of Bis(trifluoromethylsulfonyl)imide-based ILs at Gold Single Crystal Electrodes. ResearchGate. Available from: [Link] trifluoromethylsulfonylimide-based_ILs_at_Gold_Single_Crystal_Electrodes
-
Sharafi, A., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. ResearchGate. Available from: [Link] trifluoromethanesulfonylimide_and_Bisfluorosulfonylimide_Anion_Based_Ionic_Liquids
- Google Patents. (2020). Purification of bis(fluorosulfonyl) imide.
-
Mindaugas, D., et al. (2017). Bis(trifluoromethylsulfonyl)amide based “polymeric ionic liquids”: Synthesis, purification and peculiarities of structure–properties relationships. ResearchGate. Available from: [Link] trifluoromethylsulfonylamide_based_polymeric_ionic_liquids_Synthesis_purification_and_peculiarities_of_structure-properties_relationships
- Google Patents. (2022). Purification of bis(fluorosulfonyl) imide.
- Google Patents. (2009). Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
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effect of water on "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" conductivity
Welcome to the technical support guide for Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide, also known as Triethylpentylammonium Bis(trifluoromethanesulfonyl)imide.[1] This document serves as a resource for researchers and professionals investigating the properties and applications of this ionic liquid (IL), with a specific focus on the critical influence of water on its ionic conductivity. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (ATEA-TFSI) is an ionic liquid, a salt that is liquid at or near room temperature. It is composed of an Amyltriethylammonium ([ATEA]⁺) cation and a bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion.[2] Key properties include high ionic conductivity, excellent thermal stability up to approximately 300°C, and non-flammability.[3][4] It typically appears as a colorless to pale yellow liquid and is soluble in water and various organic solvents.[4] These characteristics make it a versatile candidate for electrochemical applications such as in batteries and supercapacitors.[3]
Q2: Why is water content such a critical parameter when measuring the conductivity of this IL?
Q3: How does the addition of water generally affect the conductivity of ATEA-TFSI?
The effect is biphasic. Initially, adding small amounts of water typically increases the ionic conductivity.[5] This phenomenon is primarily attributed to two factors:
-
Viscosity Reduction: Water molecules, being small and mobile, disrupt the strong coulombic interactions between the [ATEA]⁺ and [TFSI]⁻ ions, thereby reducing the bulk viscosity of the liquid.[6] Lower viscosity allows for greater ion mobility.
-
Enhanced Ion Dissociation: Water can solvate the ions and promote the separation of ion pairs, increasing the number of free charge carriers available for conduction.[7]
However, as the water concentration continues to increase, the conductivity will reach a maximum and then begin to decrease.[5] This subsequent drop is due to the dilution effect: the concentration of the charge carriers (the IL's ions) per unit volume decreases, which overrides the positive effects of reduced viscosity.[5][8]
Q4: The [TFSI]⁻ anion is known to be hydrophobic. How does this affect the IL's interaction with water?
While the [TFSI]⁻ anion is considered hydrophobic, ATEA-TFSI is reported to be soluble in water.[4][9][10] This suggests that the overall properties of the ionic liquid, including the nature of the quaternary ammonium cation, result in miscibility. However, the hydrophobic nature of the anion can influence the local structure of water within the IL matrix. Water molecules may form small aggregates or single molecules that interact with the ions, rather than forming a continuous aqueous phase at low concentrations.[7] This localized interaction is sufficient to disrupt ion-ion forces and affect conductivity.
Troubleshooting Guide: Conductivity Measurements
This section addresses common problems encountered during the experimental determination of ATEA-TFSI conductivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible conductivity readings for the "dry" IL. | 1. Variable Trace Water: Incomplete or inconsistent drying of the IL between sample preparations. 2. Contamination: Impurities from synthesis (e.g., halide precursors) or improper handling.[9] | 1. Implement a rigorous drying protocol (e.g., high vacuum at 80-100°C for 24-48 hours) until water content is stable and minimal (<10 ppm). Verify with Karl Fischer titration.[11] 2. Ensure you are using high-purity (>99%) ATEA-TFSI. Handle the IL and prepare samples in an inert atmosphere (e.g., a glovebox) to prevent atmospheric moisture absorption.[12] |
| Conductivity values are significantly lower than expected from literature. | 1. Inaccurate Temperature Control: Conductivity in ILs is highly temperature-dependent. 2. Poor Electrode Contact: Insufficient immersion of the conductivity probe or fouling of the electrode surfaces. 3. Incorrect Cell Constant: The cell constant used in the calculation may be incorrect or not recently verified. | 1. Use a calibrated thermostat or water bath to maintain a stable and accurate temperature (e.g., 25.0 ± 0.1 °C) throughout the measurement.[13] 2. Ensure the probe's electrodes are fully submerged in the IL. Clean the electrodes according to the manufacturer's instructions (e.g., with deionized water and a suitable solvent like acetone, followed by thorough drying). 3. Calibrate your conductivity cell using certified KCl standard solutions across a range of conductivities.[13][14] Recalculate the cell constant. |
| Conductivity does not increase upon initial addition of water. | 1. "Wet" Starting Material: The "dry" IL already contains a significant amount of water, placing it past the conductivity maximum on the performance curve. 2. Immiscibility: At a certain water concentration and temperature, phase separation could occur, although this is less likely given the reported solubility. | 1. Dry the IL rigorously as described above and confirm low water content (<10 ppm) via Karl Fischer titration before starting the experiment.[11] 2. Visually inspect the sample for turbidity or phase boundaries after water addition. Ensure the mixture is homogenous. |
| Instrument error or unstable readings. | 1. Air Bubbles: Bubbles trapped on the electrode surfaces will insulate parts of the electrode, leading to erroneous readings. 2. Electrochemical Reaction: The applied voltage of the conductivity meter might be high enough to induce electrochemical reactions, especially with impurities present. | 1. Gently agitate the sample or tap the beaker to dislodge any air bubbles from the probe. 2. Use a modern conductivity meter that uses a low-amplitude alternating current to avoid electrolysis. Ensure the IL's electrochemical window is not being breached. |
Visualizing the Mechanism and Workflow
To clarify the concepts discussed, the following diagrams illustrate the mechanism of water's influence on conductivity and the recommended experimental workflow.
Caption: Mechanism of Water's Effect on IL Conductivity.
Caption: Experimental Workflow for Measuring Conductivity.
Data Summary: Conductivity vs. Water Content
The following table presents representative data illustrating the expected trend for the ionic conductivity of ATEA-TFSI as a function of water content at 25°C. (Note: These are illustrative values based on typical IL behavior and should be confirmed experimentally).
| Water Content (wt %) | Water Content (mol %) | Viscosity (cP) (Expected Trend) | Ionic Conductivity (mS/cm) (Expected Trend) |
| 0.001 (<10 ppm) | ~0.025 | High | 2.15 |
| 0.5 | ~1.26 | ↓ | 2.80 |
| 1.0 | ~2.50 | ↓ | 3.55 |
| 2.0 | ~4.88 | ↓↓ | 4.10 (Maximum) |
| 4.0 | ~9.35 | ↓↓ | 3.75 |
| 8.0 | ~17.4 | ↓↓↓ | 3.10 |
| 15.0 | ~29.8 | ↓↓↓↓ | 2.40 |
Experimental Protocol: Quantifying the Effect of Water on Conductivity
This protocol provides a robust method for accurately determining the relationship between water content and ionic conductivity.
1. Materials and Equipment
-
High-purity (>99%) this compound
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-precision analytical balance (±0.0001 g)
-
Conductivity meter with a suitable probe for organic liquids[15]
-
Karl Fischer coulometric titrator[11]
-
Temperature-controlled bath or jacketed beaker setup (±0.1°C)[13]
-
Magnetic stirrer and stir bars
-
Inert atmosphere glovebox
-
Schlenk line or high-vacuum oven
-
Glassware (beakers, volumetric flasks, gas-tight syringes)
2. Pre-Experimental Preparation
-
IL Drying: Place a known quantity of ATEA-TFSI in a round-bottom flask. Dry under high vacuum (<0.1 mbar) at 80-100°C for at least 24 hours to remove residual water and other volatile impurities.
-
Glovebox Transfer: Transfer the dried IL into an argon- or nitrogen-filled glovebox. All subsequent sample preparations should be performed in this inert environment.
-
Conductivity Cell Calibration: Calibrate the conductivity cell outside the glovebox using commercially available, certified KCl standards at 25.0°C.[14] Determine the precise cell constant (K). Thoroughly clean and dry the probe before transferring it into the glovebox.
3. Measurement Procedure
-
Baseline Measurement:
-
In the glovebox, add a precisely weighed amount (e.g., 20.00 g) of the dried ATEA-TFSI to a jacketed glass vessel.
-
Take a small aliquot (~0.5 g) and measure its water content using the Karl Fischer titrator to establish a baseline (<10 ppm is ideal).[11]
-
Seal the vessel, connect it to the temperature-controlled bath set to 25.0°C, and allow the IL to thermally equilibrate while stirring gently.
-
Immerse the conductivity probe into the IL, ensuring the electrodes are fully covered.
-
Record the stable conductivity reading. This is the conductivity of your "dry" IL.
-
-
Water Titration:
-
Using a gas-tight microsyringe, add a precise mass of DI water (e.g., 20 mg, which corresponds to ~0.1 wt%) to the stirring IL.
-
Allow the solution to homogenize for at least 15 minutes.
-
Ensure the temperature has returned to 25.0°C and record the new stable conductivity value.
-
-
Iterative Measurements:
-
Repeat step 3.2, adding incremental aliquots of water. Initially, use small increments (e.g., 0.1-0.2 wt%) to accurately map the region of rising conductivity.
-
Continue the additions until the conductivity value reaches a clear maximum and then begins to decrease steadily over several subsequent additions.
-
4. Data Analysis
-
Calculate the weight percent (wt%) of water for each data point: wt% H₂O = (mass of added H₂O / (initial mass of IL + total mass of added H₂O)) * 100.
-
Plot the measured ionic conductivity (in mS/cm) as a function of the calculated water content (wt%).
-
From the plot, determine the optimal water content that yields the maximum ionic conductivity for ATEA-TFSI under your experimental conditions.
References
- ResearchGate. (2025). Bis(trifluoromethylsulfonyl)amide based “polymeric ionic liquids”: Synthesis, purification and peculiarities of structure–properties relationships | Request PDF.
- PMC. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range.
- ResearchGate. (n.d.). Ionic conductivities of tri-ethyl-pentyl-phosphonium bis(trifluoromethylsulfonyl)amide.
- PubChem. (n.d.). This compound.
- The Journal of Chemical Physics. (2010). The influence of water on the structural and transport properties of model ionic liquids. American Institute of Physics.
- PubMed. (2012). Conductivity and spectroscopic investigation of bis(trifluoromethanesulfonyl)imide solution in ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide.
- ResearchGate. (2025). Effect of ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide on the properties of poly(glycidyl methacrylate) based solid polymer electrolytes.
- ResearchGate. (2025). Liquid−Liquid Phase Behavior of Solutions of 1-Hexyl-3-methylimidazolium Bis((trifluoromethyl)sulfonyl)amide (C6mimNTf2) in n-Alkyl Alcohols | Request PDF.
- Google Patents. (n.d.). Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
- Wiley Online Library. (n.d.). Effect of Water on Local Structure and Dynamics in a Protic Ionic Liquid‐Based Electrolyte.
- ResearchGate. (2025). Triethylammonium bis(tetrafluoromethylsulfonyl)amide protic ionic liquid as an electrolyte for electrical double-layer capacitors | Request PDF.
- Chem-Impex. (n.d.). This compound.
- Royal Society of Chemistry. (2017). The influence of water content in a proton-conducting ionic liquid on the double layer properties of the Pt/PIL interface.
- ResearchGate. (2025). 1Alkyl3-methylimidazolium Bis(perfluoroalkylsulfonyl)imide Water-Immiscible Ionic Liquids | Request PDF.
- Google Patents. (n.d.). Synthesis of bis(fluorosulfonyl)imide.
- Frontiers. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide.
- ResearchGate. (2025). Bis{(trifluoromethyl)sulfonyl}amide ionic liquids as solvents for the extraction of aromatic hydrocarbons from their mixtures with alkanes: Effect of the nature of the cation | Request PDF.
- ACS Publications. (2021). How to Measure a Reliable Ionic Conductivity? The Stack Pressure Dilemma of Microcrystalline Sulfide-Based Solid Electrolytes.
- Connect Chemical. (n.d.). This compound.
- Taylor & Francis Online. (1984). Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH.
- ACS Publications. (2023). Water in the Electrical Double Layer of Ionic Liquids on Graphene.
- Chemistry LibreTexts. (2022). 7: Electrical Conductivity of Aqueous Solutions (Experiment).
- ResearchGate. (n.d.). The ionic conductivity of various ionic liquids as a function of weight....
- Santa Cruz Biotechnology. (n.d.). This compound.
- ACS Publications. (n.d.).
- Google Patents. (n.d.). Synthesis of tetrabutylammonium bis(fluorosulfonyl)
- ResearchGate. (2025). (PDF) Measuring the conductivity of very dilute electrolyte solutions, drop by drop.
- Alfa Chemistry. (n.d.). CAS 906478-91-9 this compound.
- ResearchGate. (n.d.). Ultrasonic Properties of Hydrophobic Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids | Request PDF.
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handling and storage of air-sensitive "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide"
Technical Support Center: Amyltriethylammonium bis(trifluoromethanesulfonyl)imide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 906478-91-9). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines technical accuracy with practical, field-tested insights. This ionic liquid is a versatile tool in electrochemistry and organic synthesis, but its performance is critically dependent on proper handling and storage.[1] This guide is structured to help you navigate potential challenges and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and fundamental handling of this compound.
Q1: What is this compound?
It is a room-temperature ionic liquid (IL), a salt that is liquid under ambient conditions.[1] It consists of an Amyltriethylammonium cation and a bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂⁻) anion.[2][3] Its unique properties, such as high thermal stability and ionic conductivity, make it valuable as an electrolyte in batteries and as a solvent in green chemistry applications.[1][4]
Q2: What are the primary hazards associated with this ionic liquid?
According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][5] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety glasses or goggles. All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]
Q3: Why is this compound considered "air-sensitive"?
The term "air-sensitive" for this ionic liquid primarily refers to its hygroscopic nature. While the TFSI anion generally imparts hydrophobicity (water immiscibility) to ionic liquids, it can still absorb moisture from the ambient atmosphere over time.[7][8][9] This water contamination is a critical issue, as even parts-per-million (ppm) levels can significantly alter the IL's physicochemical properties, including its viscosity, conductivity, and electrochemical window, leading to irreproducible experimental results.[10] Therefore, it must be handled under inert conditions to exclude atmospheric moisture.[11]
Q4: What are the consequences of accidental air or moisture exposure?
Exposure to moist air can lead to:
-
Altered Physical Properties: Increased water content will lower the viscosity and may change the ionic conductivity.
-
Compromised Electrochemical Performance: In electrochemical applications, water contamination will narrow the electrochemical window, introducing unwanted side reactions.
-
Reduced Reaction Yields/Selectivity: In synthesis, water can act as an unwanted reagent or catalyst poison, negatively impacting the chemical reaction.
-
Potential for Slow Degradation: While the TFSI anion is robust, prolonged exposure to contaminants could lead to slow degradation of the ionic liquid, indicated by a color change from colorless/pale yellow to a darker yellow or brown.
Q5: Can I use this ionic liquid on the benchtop?
It is strongly discouraged. Due to its hygroscopic nature, opening a container and handling it on an open bench will inevitably introduce moisture. For reliable and reproducible results, the use of a controlled, inert atmosphere, such as a glovebox or Schlenk line, is mandatory.[11][12]
Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 906478-91-9 | [1][5][6] |
| Alternate Names | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | [1][2] |
| Appearance | Colorless to slightly yellow clear liquid | [1][3] |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | [1][2] |
| Density | ~1.32 g/mL | [1] |
| Refractive Index | ~1.43 | [1] |
| Key Hazards | H315: Causes skin irritation; H319: Causes serious eye irritation | [3][5] |
Section 2: Core Handling & Storage Protocols
Adherence to strict air-free techniques is paramount for maintaining the quality of this compound. The choice between a glovebox and a Schlenk line depends on the scale and nature of your experiment.
Decision Logic: Glovebox vs. Schlenk Line
Caption: Decision tree for selecting the appropriate handling technique.
Protocol 1: Ideal Handling in a Glovebox
A glovebox provides the highest level of protection against atmospheric contamination.[12][13]
Pre-Requisites:
-
A glovebox with an inert atmosphere (argon or high-purity nitrogen) where O₂ and H₂O levels are maintained below 1 ppm.
-
All glassware, spatulas, syringes, and needles oven-dried at >120°C for at least 4 hours and cooled in the glovebox antechamber.[14][15]
-
The sealed bottle of the ionic liquid.
Step-by-Step Methodology:
-
Transfer Materials: Introduce the sealed bottle of ionic liquid and all necessary dried labware into the glovebox via the antechamber.
-
Purge Antechamber: Perform at least three vacuum-refill cycles on the antechamber with the glovebox's inert gas.
-
Equilibrate: Allow the bottle to thermally equilibrate to the glovebox temperature for at least 30 minutes before opening. This prevents pressure differentials.
-
Dispense: Carefully open the bottle. Using a clean, dry pipette or syringe, transfer the desired amount of the ionic liquid.
-
Seal Promptly: Immediately and tightly reseal the main bottle. To further protect the seal, wrap the cap and neck with Parafilm®.
-
Clean-up: Wipe any minor spills with a suitable disposable cloth (e.g., Kimwipes™). Dispose of all waste in a sealed container within the glovebox.
Protocol 2: Handling with a Schlenk Line
A Schlenk line is a suitable alternative for transferring the liquid between sealed vessels.[14][16] This technique relies on alternating between vacuum and positive inert gas pressure to remove air.
Pre-Requisites:
-
A dual-manifold Schlenk line connected to a vacuum pump and a source of dry, high-purity inert gas (argon is preferred for its density).
-
Oven-dried Schlenk flasks with rubber septa.
-
An oven-dried syringe and a long, stainless-steel needle.
-
The ionic liquid in a bottle designed for syringe access, such as a Sure/Seal™ bottle.[14]
Step-by-Step Methodology:
-
Prepare Glassware: Assemble your reaction flask (e.g., a Schlenk flask with a stir bar) while hot from the oven and immediately connect it to the Schlenk line. Purge the flask by performing at least three vacuum-refill cycles with inert gas. Leave the flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler).
-
Prepare Syringe: Oven-dry the syringe and needle (separated). Assemble while still warm and flush thoroughly with inert gas from the Schlenk line at least 10 times to remove residual air and moisture.[15]
-
Prepare for Transfer: Puncture the septum of the ionic liquid source bottle with a needle connected to the inert gas line to ensure positive pressure.
-
Withdraw Liquid: Puncture the septum with the prepared dry syringe. To avoid creating a vacuum, ensure the inert gas inlet needle remains in place. Slowly withdraw the desired volume of ionic liquid. It is best practice to pull a small amount of inert gas into the syringe after the liquid to create a "gas buffer."
-
Transfer Liquid: Quickly and carefully transfer the syringe to your prepared Schlenk flask, puncture the septum, and dispense the liquid.
-
Seal and Store: Remove the inert gas needle from the source bottle and immediately cover the puncture hole in the septum with Parafilm® or silicone grease to prevent slow leaks.
Workflow for Syringe Transfer using Schlenk Linedot
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common impurities in "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" and their removal
A Guide for Researchers on Impurity Identification, Removal, and Quality Control
Welcome to the technical support center for Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]), an ionic liquid valued for its electrochemical and thermal stability.[1] This guide is designed for researchers, scientists, and drug development professionals who require high-purity [ATEA][TFSI] for their experiments. Even trace impurities can significantly alter the physicochemical properties of an ionic liquid, impacting experimental reproducibility and performance.[2] This resource provides in-depth answers to common questions regarding the identification and removal of impurities, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
1. What are the most common impurities in commercially available or newly synthesized [ATEA][TFSI] and why are they present?
Impurities in [ATEA][TFSI] typically originate from its synthesis, handling, or storage.[2] The most common synthetic route involves a two-step process: the quaternization of triethylamine with an amyl halide, followed by an anion metathesis (exchange) reaction with a TFSI salt (like lithium or potassium TFSI).[3]
Common Impurities and Their Origins:
| Impurity Type | Specific Examples | Likely Origin | Potential Impact on Experiments |
| Halide Ions | Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻) | Residuals from the quaternization step (e.g., amyl bromide) or byproducts of the metathesis reaction.[2][3] | Alters viscosity, density, and electrochemical window; can poison catalysts.[2][4] |
| Water | H₂O | Absorbed from the atmosphere due to the hygroscopic nature of many ionic liquids; can also be a byproduct of synthesis.[2] | Affects viscosity, polarity, and electrochemical stability; can participate in side reactions.[5] |
| Organic Precursors | Triethylamine, 1-halopentane (e.g., 1-bromopentane) | Incomplete reaction during the quaternization step. | Can alter the ionic liquid's properties and interfere with reactions.[5] |
| Residual Solvents | Acetonitrile, Dichloromethane, Ethyl Acetate, Water | Solvents used during synthesis, extraction, or purification that are not completely removed.[6][7] | Can affect reaction kinetics and product purity. |
| Color Impurities | Various colored organic species | Formed by side reactions or degradation, often during synthesis at elevated temperatures.[8] | Can interfere with spectroscopic measurements (e.g., UV-Vis, fluorescence). |
| Metal Cations | Lithium (Li⁺), Sodium (Na⁺), Potassium (K⁺) | Incomplete removal of the metal halide salt byproduct (e.g., LiCl, KBr) after the metathesis reaction.[9] | Affects electrochemical properties and ionic conductivity. |
Visual Guide: Sources of Impurities in [ATEA][TFSI] Synthesis
The following diagram illustrates the typical two-step synthesis process and highlights the stages where common impurities are introduced.
Caption: Synthesis workflow for [ATEA][TFSI] showing impurity entry points.
2. How can I detect the presence of these impurities in my ionic liquid sample?
Accurate detection is the first step toward effective purification. A combination of techniques is often necessary for a complete purity profile.
-
Halide Content (Qualitative): The silver nitrate test is a quick and simple method. Dissolve a small amount of the ionic liquid in deionized water (if miscible) or an appropriate solvent, then add a few drops of dilute nitric acid followed by silver nitrate solution. The formation of a precipitate (AgCl, AgBr, AgI) indicates the presence of halide ions.[3]
-
Halide Content (Quantitative): Ion Chromatography (IC) is the gold standard for accurately quantifying different halide ions (Cl⁻, Br⁻, F⁻) down to parts-per-million (ppm) levels.[3][10][11]
-
Water Content: Karl Fischer titration is the most accurate and widely used method for determining the water content in ionic liquids.
-
Organic Impurities and Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for identifying unreacted starting materials, residual organic solvents, and confirming the structure of the cation and anion.[5]
-
Color and UV-active Impurities: UV-Vis spectrophotometry can assess the optical transparency of the ionic liquid and detect colored impurities that may not be visible to the naked eye.[8] A high-purity ionic liquid should have very low absorbance in the visible region.
3. What is a general-purpose procedure for purifying [ATEA][TFSI] in a standard lab setting?
This multi-step procedure is designed to remove the most common impurities: residual halides, water, and colored organic compounds.
Rationale: The purification strategy relies on the principles of liquid-liquid extraction and adsorption. Because [ATEA][TFSI] is hydrophobic (water-immiscible), aqueous washing can effectively extract water-soluble impurities like lithium bromide (LiBr).[12] Activated carbon then adsorbs colored organic impurities, and a final drying step under high vacuum removes residual water and volatile solvents.[6][13]
Experimental Protocol: General Purification of [ATEA][TFSI]
-
Aqueous Washing (Halide & Metal Ion Removal):
-
Place the crude [ATEA][TFSI] in a separatory funnel.
-
Add an equal volume of deionized, deoxygenated water.
-
Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing. Allow the layers to separate completely. The denser ionic liquid will be the bottom layer.
-
Drain and collect the bottom [ATEA][TFSI] layer. Discard the upper aqueous layer, which now contains the water-soluble halide salts.
-
Repeat this washing process 4-5 times.
-
Self-Validation: After the final wash, test a sample of the aqueous layer with silver nitrate solution to confirm the absence of halide ions. Continue washing if a precipitate forms.
-
-
Activated Carbon Treatment (Color Removal):
-
Dissolve the washed [ATEA][TFSI] in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to reduce its viscosity.
-
Add activated carbon (approx. 1-2% by weight of the ionic liquid) to the solution.
-
Stir the mixture at room temperature for at least 12-24 hours. The carbon adsorbs colored organic impurities.[13]
-
Remove the activated carbon by filtration. For fine particles, it is recommended to filter through a pad of Celite® or use a syringe filter (0.22 or 0.45 µm pore size).
-
-
Solvent Removal & Final Drying:
-
Remove the volatile solvent using a rotary evaporator.
-
Transfer the ionic liquid to a Schlenk flask. Heat the sample to 70-80 °C under a high vacuum (<0.1 mbar) for at least 24-48 hours. This step is critical for removing trace amounts of water and any remaining volatile organic compounds.[6]
-
Causality: The combination of moderate heat and high vacuum provides the necessary energy to overcome the strong interactions between the ionic liquid and water molecules, allowing them to be removed.[6]
-
After drying, cool the ionic liquid under an inert atmosphere (e.g., nitrogen or argon) before use or storage to prevent reabsorption of atmospheric moisture.
-
Troubleshooting Guide & Advanced Purification
The following diagram provides a logical workflow for selecting a purification strategy based on the identified impurity.
Caption: Decision tree for selecting an appropriate purification method.
4. My [ATEA][TFSI] is still colored after washing and carbon treatment. What should I do?
If standard methods fail, more advanced techniques may be required.
-
Issue: Persistent colored impurities.
-
Cause: The impurities may be strongly bound to the ionic liquid or may not adsorb well to activated carbon.
-
Solution: Column Chromatography. This is a highly effective method for removing stubborn impurities.[8]
-
Stationary Phase: Use a neutral or basic alumina column, as the slightly acidic nature of silica gel can sometimes cause degradation of the TFSI anion.
-
Eluent: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The ionic liquid, being highly polar, will typically elute last or can be flushed from the column with a very polar solvent like methanol. The impurities will separate based on their polarity.
-
5. I've removed halide ions, but my electrochemical window is still narrow. What could be the cause?
-
Issue: Poor electrochemical performance despite low halide content.
-
Cause: The most likely culprit is residual water. Water has a much smaller electrochemical window than high-purity ionic liquids and will decompose at lower potentials.
-
Solution: Rigorous Drying. Ensure your drying process is sufficient. Use a high-vacuum line (<0.1 mbar) and a temperature of at least 70-80 °C for an extended period (48+ hours).[6] The thermal stability of TFSI-based ionic liquids is generally high, often exceeding 350 °C, so heating to this temperature is safe.[14][15] After drying, handle and store the ionic liquid in an inert atmosphere glovebox to prevent water reabsorption.
References
-
Y. S. Ye, et al. (2006). Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. Journal of Molecular Catalysis A: Chemical. 16
-
J. Zhou, et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. 17
-
L. Dong, et al. (2007). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data.
-
J. Zhou, et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central.
-
F. G. B. D. S. P. L. D'Anna (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. MDPI.
-
The Royal Society of Chemistry. Analysis | An Introduction to Ionic Liquids.
-
WO2004080974A1 - A purification method of ionic liquids to obtain their high purity. Google Patents.
-
M. S. F. K. S. M. S. A. G. S. M. K. U. J. K. G. T. S. (2012). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate.
-
P. Nockemann, et al. (2005). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu.
-
M. M. M. P. M. W. (2020). Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. MDPI.
-
F. G. B. D. S. P. L. D'Anna (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PubMed.
-
S. Zhou, et al. (2023). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation. ResearchGate.
-
SIELC. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.
-
BenchChem. A Researcher's Guide to the Quantitative Analysis of Impurities in Ionic Liquids.
-
C.-C. W. Y.-H. C. C.-M. S. (2023). Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. MDPI.
-
P. S. S. A. A. J. D. (2008). IC Determination of Halide Impuritiesin Ionic Liquids. ResearchGate.
-
M. G. C. L. N. V. T. (2005). Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS.
-
P. J. S. K. R. S. (2008). Purity specification methods for ionic liquids. ResearchGate.
-
T. V. H. S. J. S. W. K. B. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. ACS Publications.
-
J. Zhou, et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
-
Chem-Impex. This compound.
-
J. Zhou, et al. (2018). Recovery and purification of ionic liquids from solutions: A review. ResearchGate.
-
E. K. R. S. M. P. (2015). The purification of an ionic liquid. ResearchGate.
-
Various Authors. (2016). How to purify ionic liquids???? ResearchGate.
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Technical Support Center: Optimizing Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]) Electrolyte Concentration
Welcome to the technical support center for Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid (IL) as an electrolyte in their electrochemical systems. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter while optimizing the concentration of your [ATEA][TFSI] electrolyte.
I. Understanding the Fundamentals: Why Electrolyte Concentration Matters
The concentration of an ionic liquid electrolyte is a critical parameter that dictates the overall performance of an electrochemical device. It directly influences key properties such as ionic conductivity, viscosity, and the electrochemical stability window. An improperly optimized concentration can lead to a cascade of issues, including poor rate capability, reduced cycle life, and even device failure. The core principle of optimization lies in finding the "sweet spot" where you achieve a harmonious balance between these competing factors.
II. Frequently Asked Questions (FAQs)
What is the typical starting concentration for an [ATEA][TFSI]-based electrolyte?
For many applications, particularly in lithium-ion batteries, a common starting point for a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), dissolved in an ionic liquid is in the range of 0.5 M to 1.5 M. However, the optimal concentration is highly dependent on the specific application, the electrode materials used, and the operating temperature. It is always recommended to start with a concentration in this range and then systematically vary it to determine the ideal composition for your system.
How does the concentration of [ATEA][TFSI] affect the ionic conductivity of the electrolyte?
The relationship between concentration and ionic conductivity in an ionic liquid electrolyte is not linear. Initially, as you increase the concentration of a salt (e.g., LiTFSI) in the [ATEA][TFSI], the number of charge carriers increases, leading to a rise in ionic conductivity. However, beyond a certain point, the conductivity will start to decrease. This is due to several factors, including increased viscosity and the formation of ion aggregates, which hinder the mobility of the ions.[1] The peak ionic conductivity is typically observed at a specific, optimal concentration.
III. Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments with [ATEA][TFSI] electrolytes.
Problem 1: Low Ionic Conductivity
Symptoms:
-
Poor rate performance of your electrochemical device.
-
High internal resistance.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Action |
| Sub-optimal Concentration | As discussed, conductivity is highly dependent on concentration. You may be operating at a concentration that is too low (insufficient charge carriers) or too high (increased viscosity and ion pairing). | Systematically vary the concentration of your salt in the [ATEA][TFSI] (e.g., in 0.2 M increments) and measure the ionic conductivity of each solution using electrochemical impedance spectroscopy (EIS). Plot conductivity versus concentration to identify the optimal value. |
| High Viscosity | [ATEA][TFSI], like many ionic liquids, can be viscous, which impedes ion mobility.[2] | Consider adding a low-viscosity co-solvent, such as dimethyl carbonate (DMC) or ethylene carbonate (EC), to your electrolyte formulation. This can significantly reduce viscosity and improve conductivity. However, be mindful that the addition of organic solvents will affect the electrolyte's thermal stability and electrochemical window.[3] |
| Water Contamination | Water can significantly impact the physicochemical properties of ionic liquids, including conductivity. | Ensure that your [ATEA][TFSI] and any added salts are thoroughly dried before use. Store the electrolyte in a glovebox or a desiccator to prevent moisture absorption. |
Problem 2: Poor Cycling Stability and Capacity Fade
Symptoms:
-
Rapid decrease in capacity over repeated charge-discharge cycles.
-
Low coulombic efficiency.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Action |
| Unstable Solid Electrolyte Interphase (SEI) | The SEI is a passivation layer that forms on the anode surface during the initial cycles.[4] A stable and robust SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability.[5][6] The composition and quality of the SEI are highly influenced by the electrolyte formulation.[7] Ionic liquids can sometimes form less effective SEI layers compared to conventional carbonate electrolytes.[8] | * Optimize Salt Concentration: Higher salt concentrations can sometimes lead to the formation of a more stable, inorganic-rich SEI.[9] * Use Film-Forming Additives: Incorporate small amounts (typically 1-2 wt%) of film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) into your electrolyte. These additives are known to decompose at a higher potential than the bulk electrolyte, forming a more stable and protective SEI layer. |
| Electrolyte Decomposition | If the operating voltage of your device exceeds the electrochemical stability window of the electrolyte, the electrolyte will decompose, leading to capacity fade and gas generation. | Determine the electrochemical stability window of your [ATEA][TFSI] electrolyte at the desired concentration using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). Ensure that the operating voltage of your cell remains within this window. The bis(trifluoromethanesulfonyl)imide anion is known for its high electrochemical stability.[10][11] |
| Dendrite Formation (in Lithium Metal Batteries) | The growth of lithium dendrites can lead to short circuits and catastrophic failure of the battery.[12] | Higher salt concentrations in ionic liquid electrolytes have been shown to suppress dendrite growth by creating a more uniform lithium deposition. |
IV. Experimental Protocols
A. Determining Optimal Ionic Conductivity
Objective: To find the concentration of LiTFSI in [ATEA][TFSI] that yields the highest ionic conductivity.
Materials:
-
This compound ([ATEA][TFSI]), dried
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), dried
-
Anhydrous solvent (e.g., acetonitrile or propylene carbonate for cleaning)
-
Conductivity cell with two platinum electrodes
-
Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability
-
Glovebox or dry room with low humidity
Procedure:
-
Prepare a series of electrolyte solutions with varying concentrations of LiTFSI in [ATEA][TFSI] (e.g., 0.1 M, 0.3 M, 0.5 M, 0.8 M, 1.0 M, 1.2 M, 1.5 M). All preparations should be carried out in a glovebox to prevent moisture contamination.
-
Clean the conductivity cell thoroughly with the anhydrous solvent and dry it completely.
-
Fill the conductivity cell with the first electrolyte solution.
-
Connect the cell to the potentiostat and perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Determine the bulk resistance (Rb) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (these are constants for a given cell, often provided as a cell constant, K = L/A).
-
Repeat steps 3-6 for each of the prepared electrolyte solutions.
-
Plot ionic conductivity versus concentration to identify the optimal concentration.
B. Measuring the Electrochemical Stability Window (ESW)
Objective: To determine the voltage range over which the [ATEA][TFSI] electrolyte is stable.
Materials:
-
Optimized [ATEA][TFSI] electrolyte from the previous experiment
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Li/Li+)
-
Potentiostat with linear sweep voltammetry (LSV) or cyclic voltammetry (CV) capability
-
Glovebox or dry room
Procedure:
-
Assemble the three-electrode cell inside a glovebox with the optimized electrolyte.
-
Connect the cell to the potentiostat.
-
Perform Linear Sweep Voltammetry (LSV):
-
Anodic Scan: Scan the potential of the working electrode from the open-circuit potential (OCP) to a sufficiently high positive potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is the potential at which a significant and sustained increase in current is observed, indicating electrolyte oxidation.
-
Cathodic Scan: Scan the potential of the working electrode from the OCP to a sufficiently low negative potential (e.g., -1 V vs. Li/Li+) at a slow scan rate. The cathodic stability limit is the potential at which a significant and sustained increase in current is observed, indicating electrolyte reduction.
-
-
The Electrochemical Stability Window (ESW) is the difference between the anodic and cathodic stability limits.
V. Visualizations
Conceptual Workflow for Electrolyte Optimization
Caption: A flowchart illustrating the systematic approach to optimizing the concentration of the [ATEA][TFSI] electrolyte.
Relationship Between Concentration and Key Electrolyte Properties
Caption: A diagram showing the general trends of key electrolyte properties with increasing salt concentration in an ionic liquid.
VI. References
-
Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (n.d.). MDPI. Retrieved from [Link]
-
Electrochemical Behavior of Bis(trifluoromethylsulfonyl)imide-based ILs at Gold Single Crystal Electrodes. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Challenges and Opportunities of Ionic Liquid Electrolytes for Rechargeable Batteries. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of LiTFSI Electrolyte Salt Composition on Characteristics of PVDF-PEO-LiTFSI-Based Solid Polymer Electrolyte (SPE) for Lithium-Ion Battery. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (n.d.). Frontiers. Retrieved from [Link]
-
Formation and Breakdown of the Solid-electrolyte Interphase in a Bis(fluorosulfonyl)amide-based Ionic Liquid in the Presence of Lithium Ion. (n.d.). ResearchGate. Retrieved from [Link]
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. (n.d.). PMC. Retrieved from [Link]
-
Conductivity and spectroscopic investigation of bis(trifluoromethanesulfonyl)imide solution in ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. (2012, June 7). PubMed. Retrieved from [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (n.d.). PMC. Retrieved from [Link]
-
Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes. (2022, January 10). PMC. Retrieved from [Link]
-
Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential. (n.d.). OSTI.gov. Retrieved from [Link]
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. (n.d.). MDPI. Retrieved from [Link]
-
Viscosity of (C2–C14) 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ionic liquids in an extended temperature range. (2025, August 7). ResearchGate. Retrieved from [Link]
-
A comparison of ionic conductivity of representative solid‐state... (n.d.). ResearchGate. Retrieved from [Link]
-
In Situ Studies of Solid Electrolyte Interphase (SEI) Formation on Crystalline Carbon Surfaces by Neutron Reflectometry and Atomic Force Microscopy. (n.d.). PubMed. Retrieved from [Link]
-
A LiFSI-LiTFSI binary-salt electrolyte to achieve high capacity and cycle stability for a Li-S battery. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. (n.d.). RSC Publishing. Retrieved from [Link]
-
Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. (2024, December 7). MDPI. Retrieved from [Link]
-
Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. (2014, March 26). KAIST. Retrieved from [Link]
-
A LiFSI–LiTFSI binary-salt electrolyte to achieve high capacity and cycle stability for a Li–S battery. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synergistic theoretical and experimental study on the ion dynamics of bis(trifluoromethanesulfonyl)imide-based alkali metal salts for solid polymer electrolytes. (n.d.). RSC Publishing. Retrieved from [Link]
-
Ionic liquids as safe electrolyte components for Li-metal and Li-ion batteries. (2013, July 15). MRS Bulletin. Retrieved from [Link]
-
Electrochemical Stability of Low Viscosity Ion-pair Electrolytes: Structure and Interaction in Quaternary Ammonium-based Ionic Liquid Containing bis(trifluoromethylsulfonyl)imide Anion and Analogue. (2025, October 6). ResearchGate. Retrieved from [Link]
-
Solid-state electrolytes, a solution to safety concerns in lithium-ion batteries. (2022, October 19). IMDEA Materials. Retrieved from [Link]
-
Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Common Troubleshooting Tips. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Ionic conductivities of trimethyl-n-heptylammonium-bis(trifluoromethylsulfonyl) amide. (n.d.). ResearchGate. Retrieved from [Link]
-
Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. (n.d.). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Stability effect of polymer-based additives on EMITFSI-LiTFSI electrolyte in lithium-air battery. (2025, August 7). ResearchGate. Retrieved from [Link]
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- 12. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amyltriethylammonium bis(trifluoromethanesulfonyl)imide in Electrochemical Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([N2225][TFSI]) in electrochemical applications. This guide is designed to provide in-depth, field-proven insights to help you overcome common experimental challenges. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about [N2225][TFSI] to ensure a solid starting point for your experiments.
Q1: What are the key electrochemical properties of this compound?
A1: this compound, a quaternary ammonium-based ionic liquid (IL), is favored for its wide electrochemical window and good thermal stability. The bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is particularly stable against oxidation, while the ammonium cation provides reductive stability.[1] However, its viscosity is a critical factor to consider as it directly impacts ionic conductivity.[2]
Key Physicochemical Properties of [TFSI]⁻ Based Ionic Liquids
| Property | Typical Value Range | Significance in Electrochemistry |
| Electrochemical Window | 4.3 V - 6.5 V (in dry conditions) | Defines the potential range where the electrolyte is stable, crucial for studying high-potential redox processes.[3][4] |
| Ionic Conductivity | 1 - 10 mS/cm | Dictates the rate of ion transport and can influence the ohmic drop (iR drop) in your measurements. |
| Viscosity | High (relative to aqueous solutions) | Affects mass transport of analytes to the electrode surface and lowers ionic conductivity.[2][5] |
| Purity (Water/Halide Content) | Variable (supplier dependent) | Impurities can drastically reduce the electrochemical window and introduce spurious redox peaks.[3][6] |
Q2: Why is water content so critical when working with [N2225][TFSI]?
A2: Water is a significant impurity that severely compromises the electrochemical stability of [TFSI]⁻ based ionic liquids.[3][4] Even small amounts of water (<10% relative humidity) can dramatically narrow the usable electrochemical window due to the electrolysis of water (hydrogen and oxygen evolution).[3][4][6] At saturated levels, the electrochemical window can shrink to approximately 2V, resembling that of an aqueous system.[3][4] Therefore, all experiments requiring a wide potential range must be conducted under anhydrous conditions, typically inside an argon-filled glovebox.
Q3: What are common impurities other than water, and how do they affect my experiment?
A3: Besides water, residual halides (e.g., Cl⁻, Br⁻) from the synthesis process are common impurities.[4][6] Halides are more easily oxidized than the [TFSI]⁻ anion, leading to a significantly reduced anodic potential limit and potentially interfering redox peaks.[6] It is crucial to source high-purity ionic liquids or implement purification protocols.[6][7]
Q4: How should I store this compound?
A4: Due to its hygroscopic nature, [N2225][TFSI] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a glovebox or a desiccator). This minimizes water absorption from the ambient environment.[3][4]
Part 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter during your electrochemical experiments.
Issue 1: My cyclic voltammogram (CV) shows a narrow electrochemical window.
-
Question: I purchased high-purity [N2225][TFSI], but my measured electrochemical window is much smaller than the literature values. What is the likely cause?
-
Answer & Solution: The most probable cause is contamination with water or other impurities.[3][4][6] The [TFSI]⁻ anion is hydrophobic, but the ionic liquid can still absorb atmospheric moisture over time.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting a narrow electrochemical window.
Issue 2: I am observing unstable or drifting potentials.
-
Question: The open-circuit potential of my system is not stable, and my CVs are drifting. What could be the issue?
-
Answer & Solution: Unstable potentials are often linked to the reference electrode.[10] Traditional aqueous reference electrodes (like Ag/AgCl or SCE) are problematic in ionic liquids due to liquid junction potentials and potential contamination of the IL with water and chloride ions.[10][11]
Recommended Solutions:
-
Quasi-Reference Electrodes (QREs): A simple silver or platinum wire can be used as a QRE. While not having a fixed potential, it is stable within a single experiment. It is essential to add an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to reference the potentials to a known redox couple.[12]
-
Ionic Liquid-Based Reference Electrodes: For more rigorous experiments, a reference electrode of the second kind, such as Ag/AgCl in an ionic liquid containing a chloride salt, can be constructed.[12] These are often separated from the main solution by a frit.[12]
-
Issue 3: My CVs show distorted peaks and high iR drop.
-
Question: My cyclic voltammograms have a "duck" shape, and the peak separation for a reversible couple is much larger than 59 mV. What is happening?
-
Answer & Solution: This is a classic sign of high uncompensated resistance (iR drop) in your system. While [N2225][TFSI] is conductive, its viscosity can be high, contributing to this issue.
Mitigation Strategies:
-
Increase Temperature: Gently heating the electrochemical cell (e.g., to 40-60 °C) can significantly decrease the viscosity of the ionic liquid, thereby increasing conductivity and improving mass transport.[2]
-
Decrease Electrode-to-Luggin Capillary Distance: If using a three-electrode setup with a Luggin capillary for the reference electrode, ensure the tip is as close as possible to the working electrode surface without shielding it.
-
Use a Smaller Working Electrode: Microelectrodes can minimize the effects of iR drop.
-
Potentiostat Correction: Most modern potentiostats have built-in iR compensation functions. Use this feature cautiously, as overcompensation can lead to positive feedback and oscillations.
-
Issue 4: I see unexpected redox peaks in my blank voltammogram.
-
Question: I'm running a CV of just the pure ionic liquid, but I see small peaks within the electrochemical window. What are they?
-
Answer & Solution: These peaks are likely due to electroactive impurities.[4] As mentioned, halides are a common culprit.[6] Another possibility is the presence of dissolved oxygen, which can be reduced in ionic liquids.[4]
Protocol for Removing Dissolved Gases:
-
Transfer the ionic liquid to your electrochemical cell inside a glovebox.
-
Seal the cell.
-
Sparge the ionic liquid with a high-purity inert gas (Argon or Nitrogen) for at least 15-20 minutes prior to the experiment.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
Part 3: Key Experimental Protocols
Protocol 1: Drying this compound
This protocol is critical for achieving a wide electrochemical window.
-
Preparation: Place the ionic liquid in a Schlenk flask or a similar vacuum-rated vessel. The vessel should be no more than half full.
-
Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen is recommended).
-
Heating: Gently heat the ionic liquid to 80-100 °C using an oil bath while maintaining a dynamic vacuum.
-
Stirring: Stir the liquid with a magnetic stir bar to increase the surface area and facilitate the removal of water and other volatile impurities.
-
Duration: Continue this process for at least 12-24 hours. The goal is to reduce the water content to the low ppm level.
-
Verification: Use Karl Fischer titration to quantify the final water content.[2][8][9]
-
Storage: After drying, transfer the ionic liquid into a sealed container inside an inert atmosphere glovebox.
Protocol 2: Assembling a Three-Electrode Cell in a Glovebox
-
Component Preparation: Ensure all glassware, electrodes, and cell components are rigorously dried in a vacuum oven and brought into the glovebox antechamber.
-
Electrode Polishing: Polish the working electrode (e.g., glassy carbon, platinum) to a mirror finish using alumina or diamond slurries. Sonicate in an appropriate solvent (e.g., isopropanol, then acetone) to remove polishing debris, and then dry thoroughly under vacuum before transferring to the glovebox.
-
Cell Assembly:
-
Place the dried working, counter (typically a platinum wire or mesh), and quasi-reference (silver wire) electrodes into the cell.
-
Carefully add the dried [N2225][TFSI] electrolyte.
-
If applicable, add your analyte of interest.
-
Seal the cell to ensure it remains airtight.
-
-
Equilibration: Allow the system to thermally equilibrate inside the glovebox before starting measurements.
References
-
Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis. The Journal of Physical Chemistry C.[Link]
-
Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis | Request PDF. ResearchGate.[Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data.[Link]
-
Reference Electrode for Ionic Liquids | Request PDF. ResearchGate.[Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Queen's University Belfast.[Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF. ResearchGate.[Link]
-
Reference Electrodes with Ionic Liquid Salt Bridge: When Will These Innovative Novel Reference Electrodes Gain Broad Acceptance?. ACS Sensors.[Link]
-
Reference Electrodes for Ionic Liquids and Molten Salts. ResearchGate.[Link]
-
Reference Electrode for Ionic Liquids. Electrochemistry Resources.[Link]
-
Ionophores for Reference Electrodes Based on Organic Electrolytes. National Institutes of Health (NIH).[Link]
-
Bis(trifluoromethylsulfonyl)amide based “polymeric ionic liquids”: Synthesis, purification and peculiarities of structure–properties relationships | Request PDF. ResearchGate.[Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. National Institutes of Health (NIH).[Link]
-
Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. ACS Publications.[Link]
-
Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate.[Link]
-
Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. ResearchGate.[Link]
-
Common Troubleshooting Tips. Chemistry LibreTexts.[Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. National Institutes of Health (NIH).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. electrochemistryresources.com [electrochemistryresources.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Battery Performance with Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
Welcome to the technical support center for Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, also known as [ATEA][TFSI]. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this ionic liquid in their battery research. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize the performance of your electrochemical systems.
This compound is a promising ionic liquid electrolyte for various battery applications due to its notable thermal and electrochemical stability.[1] However, like any advanced material, its optimal performance is contingent on proper handling, formulation, and understanding of its electrochemical behavior. This guide provides practical, field-proven insights to help you navigate the intricacies of working with [ATEA][TFSI].
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and application of this compound in battery systems.
1. What are the key properties of this compound relevant to battery performance?
This compound is a room-temperature ionic liquid characterized by its high thermal stability, non-flammability, and wide electrochemical window, making it a safer alternative to conventional organic carbonate electrolytes.[1] Its chemical structure consists of an amyltriethylammonium cation ([ATEA]⁺) and a bis(trifluoromethanesulfonyl)imide anion ([TFSI]⁻). The properties of [ATEA][TFSI] are detailed in the table below.
| Property | Value | Source |
| CAS Number | 906478-91-9 | |
| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | |
| Molecular Weight | 452.47 g/mol | |
| Appearance | Colorless to slightly yellow clear liquid | |
| Density | 1.32 g/mL | |
| Viscosity | Data not available |
2. What are the primary safety precautions for handling this compound?
[ATEA][TFSI] can cause skin and serious eye irritation.[2] It is crucial to handle this chemical in a well-ventilated area, preferably under a fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields, and a lab coat.[2][3] In case of skin contact, wash the affected area thoroughly with soap and water.[2] If eye contact occurs, rinse cautiously with water for several minutes and seek medical attention.[2]
3. How should this compound be stored?
This ionic liquid is hygroscopic, meaning it readily absorbs moisture from the air.[4] Moisture can significantly degrade battery performance by reacting with electrode materials and the electrolyte itself. Therefore, [ATEA][TFSI] should be stored in a tightly sealed container in a cool, dry, and inert atmosphere, such as in a glovebox or a desiccator with a dry inert gas (e.g., argon or nitrogen) purge.[4]
4. Can this compound be used with lithium metal anodes?
While ionic liquids like [ATEA][TFSI] are generally more stable than traditional organic electrolytes, their compatibility with highly reactive lithium metal can still be a challenge. The formation of a stable Solid Electrolyte Interphase (SEI) is critical for preventing dendrite growth and ensuring long cycle life. The composition of the SEI is influenced by the breakdown of both the cation and the anion of the ionic liquid. For TFSI-based ionic liquids, the SEI can be composed of species like LiF, Li₂S, and other decomposition products.
5. How does the viscosity of ionic liquids like [ATEA][TFSI] affect battery performance?
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound in battery research.
Issue 1: Rapid Capacity Fading or Poor Cycling Stability
Rapid capacity fading is a common issue in battery research and can stem from multiple sources when using an ionic liquid electrolyte.
Possible Causes and Solutions:
-
Unstable Solid Electrolyte Interphase (SEI) on the Anode:
-
Explanation: A stable SEI is crucial for preventing continuous electrolyte decomposition and loss of active lithium. With graphite anodes, the large volume changes during lithium intercalation and deintercalation can lead to cracking of the SEI, exposing fresh anode surface to the electrolyte and leading to further decomposition.
-
Troubleshooting Steps:
-
Introduce SEI-forming additives: Additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) are known to form a more stable and robust SEI on graphite anodes. Start with small weight percentages (e.g., 1-2 wt%) and optimize the concentration.
-
Optimize the formation cycles: The initial charging and discharging cycles are critical for forming a stable SEI. Employ a slow C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a more uniform and stable passivation layer.
-
Characterize the SEI: Use techniques like X-ray photoelectron spectroscopy (XPS) or transmission electron microscopy (TEM) to analyze the composition and morphology of the SEI to understand its failure mechanism.
-
-
-
Moisture Contamination:
-
Explanation: Water contamination in the electrolyte can lead to a host of side reactions, including the degradation of the [TFSI]⁻ anion and the formation of an unstable SEI.
-
Troubleshooting Steps:
-
Ensure rigorous drying procedures: Dry all battery components (electrodes, separator, and cell hardware) under vacuum at an appropriate temperature before assembly.
-
Handle [ATEA][TFSI] in an inert atmosphere: Perform all electrolyte preparation and cell assembly inside a glovebox with low moisture and oxygen levels (<1 ppm).
-
Purify the ionic liquid: If moisture contamination is suspected, the ionic liquid can be dried under high vacuum at an elevated temperature (e.g., 100-120 °C) for several hours.
-
-
Caption: Troubleshooting workflow for rapid capacity fading.
Issue 2: Low Ionic Conductivity and Poor Rate Capability
A common limitation of ionic liquid electrolytes is their higher viscosity compared to conventional organic electrolytes, which can result in lower ionic conductivity and poor performance at high charge/discharge rates.
Possible Causes and Solutions:
-
High Viscosity of the Ionic Liquid:
-
Explanation: The inherent viscosity of [ATEA][TFSI] can impede the movement of lithium ions between the electrodes, especially at room temperature or below.
-
Troubleshooting Steps:
-
Increase operating temperature: If your experimental setup allows, increasing the operating temperature of the battery (e.g., to 40-60 °C) can significantly decrease the viscosity of the ionic liquid and improve ionic conductivity.
-
Incorporate a low-viscosity co-solvent: Adding a small amount of a compatible, low-viscosity organic solvent (e.g., dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC)) can reduce the overall viscosity of the electrolyte. However, this may compromise the non-flammability and wide electrochemical window of the pure ionic liquid, so a careful balance is needed.
-
Optimize lithium salt concentration: The concentration of the lithium salt (e.g., LiTFSI) in the ionic liquid can affect viscosity and conductivity. There is often an optimal concentration that provides the highest conductivity. Experiment with different salt concentrations to find this optimum.
-
-
Caption: Strategies to mitigate low rate capability.
Issue 3: Limited Electrochemical Stability Window
While [ATEA][TFSI] is expected to have a wide electrochemical stability window, premature electrolyte decomposition can occur due to impurities or experimental conditions.
Possible Causes and Solutions:
-
Impurities in the Ionic Liquid:
-
Explanation: Halide impurities (e.g., chloride or bromide) from the synthesis of the ionic liquid can significantly narrow the electrochemical stability window. Water is also a common impurity that can lead to parasitic reactions.
-
Troubleshooting Steps:
-
Source high-purity ionic liquid: Whenever possible, obtain battery-grade ionic liquids with specified low water and halide content.
-
Purify the ionic liquid: If the purity is , purification steps such as treatment with activated carbon followed by filtration and drying under high vacuum can remove organic and some inorganic impurities. Halide content can be checked by titration or ion chromatography.
-
Perform cyclic voltammetry (CV): Before assembling a full cell, perform a CV scan of the electrolyte on an inert electrode (e.g., platinum or glassy carbon) to determine its actual electrochemical stability window. This will help identify any premature decomposition.
-
-
-
Reactive Electrode Surfaces:
-
Explanation: The electrochemical stability window can also be limited by the catalytic activity of the electrode surfaces.
-
Troubleshooting Steps:
-
Ensure clean electrode surfaces: Any contaminants on the electrode surfaces can catalyze electrolyte decomposition. Ensure electrodes are properly prepared and handled.
-
Consider electrode coatings: In some cases, a thin protective coating on the electrode material can help to suppress parasitic reactions with the electrolyte at high or low potentials.
-
-
Experimental Protocols
Protocol 1: Preparation of [ATEA][TFSI]-based Electrolyte with LiTFSI Salt
This protocol describes the preparation of a 1 M LiTFSI solution in [ATEA][TFSI].
Materials:
-
This compound ([ATEA][TFSI]), battery grade
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum at 120 °C for 24 hours
-
Anhydrous solvent for rinsing (e.g., acetonitrile or dimethyl carbonate)
-
Glass vials and magnetic stir bars
Procedure (to be performed in an argon-filled glovebox):
-
Place a clean, dry magnetic stir bar into a glass vial.
-
Weigh the desired amount of [ATEA][TFSI] into the vial.
-
Weigh the corresponding amount of dried LiTFSI to achieve a 1 M concentration and add it to the vial.
-
Seal the vial and place it on a magnetic stir plate.
-
Stir the mixture at room temperature until the LiTFSI is completely dissolved. This may take several hours. Gentle heating (e.g., to 50 °C) can be used to expedite dissolution.
-
Allow the electrolyte to cool to room temperature before use.
Protocol 2: Cyclic Voltammetry for Determining the Electrochemical Stability Window
This protocol outlines the procedure for measuring the electrochemical stability window of the prepared electrolyte.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode: Glassy carbon or platinum disk electrode
-
Counter electrode: Platinum wire or foil
-
Reference electrode: Lithium metal pseudo-reference or Ag/AgCl reference electrode
-
Prepared [ATEA][TFSI]-based electrolyte
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Polish the working electrode to a mirror finish with alumina slurry, rinse with deionized water and then an anhydrous solvent, and dry thoroughly before introducing it into the glovebox.
-
Fill the cell with the electrolyte.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan. A typical scan rate is 10-20 mV/s. The potential range should be wide enough to observe the oxidative and reductive limits of the electrolyte (e.g., from -3 V to 6 V vs. Li/Li⁺).
-
Run the CV scan and record the resulting voltammogram. The electrochemical stability window is defined by the onset of the sharp increase in current at the anodic and cathodic ends of the scan.
References
- US Patent US12057556B2. Aqueous and hybrid electrolytes with wide electrochemical stability windows.
- US Patent US11631892B2. High performance air stable solid polymer electrolyte.
Sources
stability issues of "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" at high temperatures
Welcome to the technical support center for Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this ionic liquid at high temperatures. Our goal is to ensure the integrity of your experiments by explaining the causality behind best practices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: this compound is recognized for its exceptional thermal stability, a characteristic largely imparted by the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion.[1] While the exact decomposition onset can be influenced by experimental conditions such as heating rate and atmospheric purity, TFSI-based ionic liquids generally exhibit high thermal stability, often exceeding 350°C.[2] For quaternary ammonium TFSI ionic liquids, the decomposition temperature can range from 200 to 400°C, with the anion type playing the most significant role in determining this stability.[3] One supplier reports that [ATEA][TFSI] is thermally stable up to approximately 300°C. However, for long-term applications at elevated temperatures, it is crucial to perform your own stability studies, as decomposition can occur at temperatures below the onset decomposition temperature determined by dynamic TGA.[3]
Q2: What are the primary decomposition pathways for this compound at high temperatures?
A2: The thermal decomposition of quaternary ammonium ionic liquids like [ATEA][TFSI] typically proceeds through two main pathways: retro-quaternization (a reverse Menshutkin reaction) and Hofmann elimination.[4]
-
Retro-Quaternization: This is a dealkylation process where the [TFSI]⁻ anion acts as a nucleophile, attacking one of the alkyl groups on the quaternary ammonium cation. This results in the formation of a tertiary amine (triethylamine) and an alkylated anion (amyl-TFSI or ethyl-TFSI), which are more volatile.[4]
-
Hofmann Elimination: This pathway is favored if one of the alkyl groups has a beta-hydrogen. In the case of the amyl and ethyl groups on the [ATEA]⁺ cation, this is possible. The [TFSI]⁻ anion acts as a base, abstracting a proton from the beta-carbon of an alkyl chain, leading to the formation of an alkene (e.g., pentene or ethene), a tertiary amine (triethylamine), and the protonated anion H-TFSI.[5]
Q3: How do impurities like water and halides affect the thermal stability of [ATEA][TFSI]?
A3: Impurities can significantly reduce the thermal stability of ionic liquids.[3]
-
Water: While [ATEA][TFSI] is hydrophobic, residual water can still be present. At high temperatures, water can participate in hydrolysis reactions, although the TFSI anion is generally resistant to this. More importantly, the presence of water can alter the decomposition pathways and lower the onset temperature.
-
Halides: Halide impurities (e.g., chloride, bromide) are often remnants from the synthesis of the ionic liquid. Halides are more nucleophilic than the [TFSI]⁻ anion and can trigger decomposition at lower temperatures through nucleophilic attack on the cation.[3] It is crucial to use high-purity, low-halide grade [ATEA][TFSI] for high-temperature applications.
Q4: My TGA results for [ATEA][TFSI] show an earlier decomposition than expected. What could be the cause?
A4: Several factors could lead to an unexpectedly low decomposition temperature in your Thermogravimetric Analysis (TGA) results:
-
Impurities: As discussed in Q3, water and halide impurities are common culprits.
-
Heating Rate: A faster heating rate in a dynamic TGA scan can lead to a higher apparent onset decomposition temperature (Tonset). If you are comparing your results to literature values, ensure you are using a comparable heating rate, typically 10 °C/min.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition, which often occurs at lower temperatures than thermal decomposition under an inert atmosphere (e.g., nitrogen or argon).
-
Sample Pan Material: While less common, the material of the TGA pan (e.g., aluminum, platinum, alumina) can sometimes have a catalytic effect on the decomposition of the ionic liquid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your high-temperature experiments with [ATEA][TFSI], with a focus on interpreting TGA data.
| Issue | Possible Causes | Recommended Actions |
| Early, gradual weight loss in TGA before the main decomposition step. | 1. Presence of volatile impurities (e.g., residual solvents from synthesis).2. Presence of absorbed water. | 1. Ensure the ionic liquid is of high purity. If in doubt, perform purification steps such as drying under high vacuum at a moderate temperature (e.g., 80-100 °C) for several hours.2. Incorporate an initial isothermal step in your TGA method (e.g., hold at 100-120 °C for 30-60 minutes) to remove volatile impurities and water before starting the temperature ramp. |
| Tonset is significantly lower than literature values. | 1. Halide or other reactive impurities.2. Oxidative atmosphere.3. Incorrect Tonset calculation. | 1. Use high-purity grade [ATEA][TFSI]. Consider halide analysis if this is a recurring issue.2. Ensure your TGA experiment is run under a high-purity inert gas (N₂ or Ar) with a sufficient flow rate.3. Verify that the Tonset is calculated consistently, typically as the intersection of the baseline tangent with the tangent of the decomposition curve.[3] |
| Poor reproducibility of TGA results. | 1. Inconsistent sample size.2. Inhomogeneous sample (if dealing with mixtures).3. Variations in experimental conditions (heating rate, gas flow). | 1. Use a consistent sample mass for all TGA runs (typically 5-10 mg).2. Ensure the sample is homogeneous before analysis.3. Double-check and record all experimental parameters for each run to ensure consistency. |
| Complex, multi-step decomposition profile in TGA. | 1. Presence of thermally less stable additives or impurities.2. Multiple decomposition mechanisms occurring at different temperatures. | 1. Analyze the purity of your [ATEA][TFSI].2. This may be the actual decomposition behavior of your sample. Consider using TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases at each decomposition step and elucidate the decomposition pathway. |
Experimental Protocols
Protocol 1: Standard Dynamic Thermogravimetric Analysis (TGA) for Short-Term Thermal Stability
This protocol is for determining the onset decomposition temperature (Tonset) of [ATEA][TFSI].
Materials:
-
This compound ([ATEA][TFSI]), high purity grade
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
TGA sample pans (platinum or alumina recommended)
-
Microbalance
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and allow it to stabilize.
-
Start the inert gas flow (e.g., 20-50 mL/min) through the balance and furnace.
-
-
Sample Preparation:
-
Tare a clean TGA sample pan on a microbalance.
-
Accurately weigh 5-10 mg of [ATEA][TFSI] into the pan. Record the exact weight.
-
-
TGA Method Setup:
-
Load the sample into the TGA furnace.
-
Create a temperature program with the following segments:
-
(Optional but recommended) Drying Step: Equilibrate at 30 °C, then ramp to 120 °C at 20 °C/min. Hold at 120 °C for 30 minutes to remove any volatile impurities or water.
-
Decomposition Ramp: From 120 °C, ramp the temperature to 600 °C at a heating rate of 10 °C/min.
-
Data Collection: Record weight loss as a function of temperature.
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset) as the intersection of the pre-decomposition baseline tangent and the tangent of the steepest weight loss curve. Most TGA software has a built-in function for this calculation.[3]
-
Protocol 2: Isothermal TGA for Long-Term Thermal Stability Assessment
This protocol helps to understand the long-term stability of [ATEA][TFSI] at a specific high temperature.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for instrument and sample preparation.
-
TGA Method Setup:
-
Load the sample into the TGA furnace.
-
Select an isothermal temperature that is below the Tonset determined in Protocol 1 (e.g., if Tonset is 350 °C, you might test at 250 °C, 275 °C, and 300 °C).
-
Create a temperature program to rapidly ramp to the desired isothermal temperature (e.g., at 50 °C/min) and then hold at that temperature for an extended period (e.g., 4-24 hours).
-
Record the weight loss as a function of time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus time at the isothermal temperature.
-
Determine the rate of weight loss (e.g., %/hour). This provides a more realistic measure of the material's stability for long-term high-temperature applications.
-
Visualizations
Caption: Potential thermal decomposition pathways of [ATEA][TFSI].
Caption: Troubleshooting workflow for unexpected TGA results.
References
-
Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(2), 337. [Link]
-
Barbosa-Moreno, G., Gallardo-Rivas, N. V., Páramo-García, U., & Reyes-de la Torre, A. I. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Ghandi, K. (2014). A Review of Ionic Liquids, Their Limits and Applications. Green and Sustainable Chemistry, 4(1), 44-53. [Link]
-
Clough, M. T., Gemo, C., & Hunt, P. A. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(46), 20486-20501. [Link]
-
Parajó, J. J., Otero, I., Villanueva, M., & Salgado, J. (2018). Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. The Journal of Chemical Thermodynamics, 125, 239-247. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
Iolitec. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
Giernoth, R. (2010). Task-specific ionic liquids. Angewandte Chemie International Edition, 49(16), 2838-2839. [Link]
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963-5977. [Link]
-
Ficke, L. E., & Brennecke, J. F. (2010). Interactions of carbon dioxide with a physical solvent and a chemical solvent ionic liquid. Journal of Physical Chemistry B, 114(30), 9950-9960. [Link]
-
Chem-Impex International Inc. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
Scammells, P. J., Scott, J. L., & Singer, R. D. (2005). Ionic liquids: the new solvents. Australian Journal of Chemistry, 58(3), 155-169. [Link]
-
Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic liquids in synthesis (Vol. 2). John Wiley & Sons. [Link]
-
Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical reviews, 111(5), 3508-3576. [Link]
-
Fredlake, C. P., Crosthwaite, J. M., Hert, D. G., Aki, S. N., & Brennecke, J. F. (2004). Thermophysical properties of imidazolium-based ionic liquids. Journal of chemical and engineering data, 49(4), 954-964. [Link]
-
Stoimenovski, J., MacFarlane, D. R., Bica, K., & Rogers, R. D. (2010). Crystalline vs. ionic liquid salt forms of active pharmaceutical ingredients: a position paper. Pharmaceutical research, 27(4), 521-526. [Link]
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Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews, 37(1), 123-150. [Link]
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Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and applied chemistry, 72(7), 1391-1398. [Link]
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Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084. [Link]
-
Verevkin, S. P., Zaitsau, D. H., Emel’yanenko, V. N., & Heintz, A. (2011). Acyclic Cationic and Dicationic Ionic Liquids Based on the Bis (trifluoromethylsulfonyl) imide Anion: A Thermodynamic Study. The Journal of Physical Chemistry B, 115(46), 13569-13576. [Link]
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minimizing viscosity of "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" for better performance
Technical Support Center: Amyltriethylammonium bis(trifluoromethanesulfonyl)imide
Guide to Optimizing and Minimizing Viscosity for Enhanced Experimental Performance
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Understanding the intrinsic properties of this compound is the first step toward troubleshooting. Ionic liquids are fundamentally different from molecular liquids; their viscosity is governed by strong ionic interactions and the physical packing of their constituent ions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 779354-18-0 | [3] |
| Molecular Formula | C₁₄H₂₇F₆N₂O₄S₂ | [3] |
| Molecular Weight | 464.50 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4][3] |
| Density | ~1.33 g/cm³ (at 25°C) | [3] |
| Melting Point | -25°C to -20°C | [3] |
| Thermal Stability | Stable up to ~300°C | [3] |
Frequently Asked Questions
Q1: My batch of this compound appears more viscous than the technical data sheet suggests. What are the common causes?
A: Higher-than-expected viscosity is almost always attributable to impurities. The three most common culprits are:
-
Water Content: Even small amounts of absorbed atmospheric moisture can disrupt the ionic network, leading to increased viscosity.[5]
-
Halide Impurities: Residual halides (e.g., chloride, bromide) from the synthesis process can significantly increase viscosity.
-
Organic Solvents: Incomplete removal of solvents used during synthesis or purification can alter the physical properties of the IL.
Q2: How does temperature affect the viscosity of this ionic liquid?
A: Like most ionic liquids, the viscosity of this compound has a strong inverse relationship with temperature. As temperature increases, viscosity decreases sharply and non-linearly.[6][7] This is a critical parameter that can be leveraged to your advantage for easier handling and improved reaction kinetics.
Q3: Is it safe to heat the ionic liquid to reduce its viscosity for my experiment?
A: Yes, this is a standard and effective technique. Given its high thermal stability (up to ~300°C), gentle heating is a safe way to lower viscosity.[3] However, this must be done in a controlled manner, preferably under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture absorption, especially during prolonged experiments at elevated temperatures.
Q4: How should I properly store this ionic liquid to maintain its low viscosity and purity?
A: Proper storage is crucial. The material should be kept in a tightly sealed container, preferably made of glass or other inert material, to prevent moisture and air exposure.[3] Storage in a cool, dry, and well-ventilated area, such as a desiccator or a glovebox, is highly recommended to protect it from atmospheric water.[3]
Section 2: Troubleshooting High Viscosity - A Diagnostic Workflow
If you are encountering issues related to high viscosity, such as poor mixing, inaccurate dispensing, or inconsistent electrochemical performance, the following diagnostic workflow can help identify and resolve the root cause.
Caption: Diagnostic workflow for troubleshooting high viscosity.
In-Depth Troubleshooting Steps
Issue: My measurements are inconsistent. Could water be the problem?
A: Yes, this is the most probable cause. Water molecules can interfere with the cation-anion interactions that define the IL's structure. While some studies suggest that small amounts of water can decrease viscosity, others indicate that water's effect is complex and can lead to unexpected behavior.[5][8] Therefore, quantifying and minimizing water content is a critical first step for experimental reproducibility.
-
Validation Step: Use Karl Fischer titration to accurately measure the water content in your IL sample. For most electrochemical or sensitive organic applications, a water content of <100 ppm is desirable.
Issue: How do I effectively remove water from the ionic liquid?
A: The most reliable method is drying under high vacuum with gentle heating. This process removes volatile impurities like water without degrading the ionic liquid.
-
Protocol 1: High-Vacuum Drying
-
Place the ionic liquid in a Schlenk flask equipped with a magnetic stir bar.
-
Connect the flask to a high-vacuum line (<0.1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone).
-
Begin stirring to increase the surface area for evaporation.
-
Gently heat the flask to 60-80°C using an oil bath. Caution: Do not heat aggressively, as this can cause bumping.
-
Continue drying under these conditions for at least 12-24 hours. The time required depends on the volume of the IL and the initial water content.
-
Allow the flask to cool to room temperature before backfilling with an inert gas (e.g., Argon) to prevent moisture reabsorption.
-
Issue: I've dried the ionic liquid, but the viscosity is still high. What's the next step?
A: If water has been eliminated as a cause, the issue likely stems from non-volatile impurities from the synthesis, such as residual halide salts or organic starting materials.[9] These require a more intensive purification step.[9][10]
-
Protocol 2: Purification via Solvent Extraction
-
Dissolve the ionic liquid in a high-purity, water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution multiple times with deionized water in a separatory funnel. This will extract water-soluble impurities like halide salts into the aqueous phase.
-
After separation, dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the volatile solvent using a rotary evaporator.
-
Crucially, follow this procedure with the High-Vacuum Drying (Protocol 1) described above to remove any residual water and organic solvent.
-
Section 3: Proactive Viscosity Management Strategies
For applications requiring lower viscosity for optimal performance (e.g., improving mass transport in batteries, enhancing reaction rates), two primary strategies can be employed.
Caption: Primary strategies for proactive viscosity reduction.
Strategy 1: Thermal Modulation
Increasing the temperature is the cleanest method for reducing viscosity as it introduces no new chemical components into your system. The relationship between temperature and viscosity for ionic liquids is well-documented, showing a significant decrease in viscosity with each incremental rise in temperature.[7][11][12]
Table 2: Representative Temperature-Viscosity Profile for a similar TFSI-based Ionic Liquid
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | ~50-70 |
| 40 | ~30-40 |
| 60 | ~15-25 |
| 80 | ~10-15 |
| Note: These are estimated values for a representative bis(trifluoromethanesulfonyl)imide IL. Actual values for this compound should be determined empirically. |
Strategy 2: Co-Solvent Addition
Adding a low-viscosity, miscible organic solvent is a highly effective method for dramatically reducing the viscosity of an ionic liquid at room temperature.[12] This approach is particularly useful in applications like organic synthesis or formulating electrolytes.[4] The choice of solvent is critical, as it will influence the overall properties of the mixture.
Table 3: Recommended Co-Solvents for Viscosity Reduction
| Co-Solvent | Key Properties | Considerations |
| Acetonitrile (ACN) | Low viscosity, polar aprotic, wide electrochemical window | Volatile. Must use high-purity, dry grade. |
| Propylene Carbonate (PC) | Low viscosity, high dielectric constant, good for electrochemistry | Can be reactive in some applications. Must be anhydrous. |
| Dimethyl Carbonate (DMC) | Very low viscosity, effective diluent | Flammable and volatile. |
| Dichloromethane (DCM) | Excellent solvent for organic reactions, low viscosity | Volatile and subject to environmental/health regulations. |
-
Protocol 3: Preparing a Co-Solvent Mixture
-
Ensure both the ionic liquid and the selected co-solvent are thoroughly dried using appropriate methods (e.g., Protocol 1 for the IL, molecular sieves for the solvent).
-
Working in an inert atmosphere (glovebox or Schlenk line), accurately measure the desired volumes or masses of the ionic liquid and co-solvent.
-
Combine the components and stir until a homogenous, single-phase solution is formed.
-
It is highly recommended to measure the viscosity of the final mixture to validate the results before use in your experiment.
-
By understanding the fundamental properties of this compound and employing these validated troubleshooting and management strategies, researchers can ensure consistent, reliable, and optimized performance in their scientific endeavors.
References
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Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. (n.d.). MDPI. [Link]
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The Viscosity of Ionic Liquids. (n.d.). IGI Global. [Link]
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Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. (2010). Journal of Chemical & Engineering Data. [Link]
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Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central. [Link]
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Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids. (n.d.). Royal Society of Chemistry. [Link]
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What makes an ionic liquid viscous? (2022). Chemistry World. [Link]
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Densities and Viscosities of Ionic Liquid with Organic Solvents. (2020). MDPI. [Link]
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Pressing matter: why are ionic liquids so viscous? (2022). Royal Society of Chemistry. [Link]
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Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. (2018). Frontiers. [Link]
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Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (n.d.). PubMed Central. [Link]
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This compound. (n.d.). Connect Chemical. [Link]
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Synthesis, purification and characterization of ionic liquids. (2010). PubMed. [Link]
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Recovery and purification of ionic liquids from solutions: a review. (n.d.). Royal Society of Chemistry. [Link]
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Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. (n.d.). Academia.edu. [Link]
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Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. (2024). MDPI. [Link]
- A purification method of ionic liquids to obtain their high purity. (2004).
-
Effect of temperature and water content on the shear viscosity of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide as studied by atomistic simulations. (2007). PubMed. [Link]
-
Effects of imidazolium-based ionic liquids on the viscosity of Mexican heavy crude oil: experimental and modeling study. (2021). RACO (Revistes Catalanes amb Accés Obert). [Link]
-
Triethylsulfonium bis(trifluoromethanesulfonyl)imide. (n.d.). PubChem. [Link]
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Performance and Evaluation of Ionic Liquids as Viscosity Reducers on Indian Crude Oil. (n.d.). ResearchGate. [Link]
-
Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids. (n.d.). National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Guide to Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide and Other Ammonium-Based Ionic Liquids
In the ever-evolving landscape of materials science and drug development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents. Among the diverse families of ILs, those based on quaternary ammonium cations paired with the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion are particularly noteworthy for their electrochemical stability and hydrophobicity.
This guide provides an in-depth, objective comparison of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI] or [N₂₂₂₅][TFSI]), with other key members of the tetraalkylammonium [TFSI] family. By examining experimental data on their core physicochemical properties, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate ionic liquid for their specific application.
The Significance of Cation Structure in Ammonium-Based Ionic Liquids
The structure of the quaternary ammonium cation plays a pivotal role in dictating the macroscopic properties of the ionic liquid. Variations in the length and symmetry of the alkyl chains attached to the central nitrogen atom directly influence key parameters such as viscosity, ionic conductivity, thermal stability, and the electrochemical window. Understanding these structure-property relationships is paramount for the rational design and selection of ILs for applications ranging from electrolytes in energy storage devices to reaction media in organic synthesis.[1]
Generally, increasing the alkyl chain length on the cation tends to increase the van der Waals interactions between molecules, which can lead to higher viscosity and lower ionic conductivity.[2] However, the asymmetry of the cation can disrupt crystal packing, often resulting in lower melting points and a wider liquid range.[3]
Comparative Analysis of Physicochemical Properties
To provide a clear and concise comparison, the following tables summarize key experimental data for [ATEA][TFSI] and other selected tetraalkylammonium bis(trifluoromethanesulfonyl)imide ionic liquids. The chosen analogs allow for a systematic evaluation of the effect of varying alkyl chain lengths on the ammonium cation.
Table 1: Comparison of Physicochemical Properties of Selected Tetraalkylammonium [TFSI] Ionic Liquids
| Ionic Liquid (Cation) | Abbreviation | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| Amyltriethylammonium | [ATEA] or [N₂₂₂₅] | 452.47[4] | 1.32[4] | Data not readily available | Data not readily available |
| Butyltrimethylammonium | [N₁₁₁₄] | 396.42 | 1.39 (at 300K)[5] | 105 (at 298K)[3] | Data not readily available |
| Methyltributylammonium | [N₁₄₄₄] | 480.63[6] | 1.26 (at 300K)[5] | 538 (at 298K)[3] | Data not readily available |
| Tetrapentylammonium | [N₅₅₅₅] | 510.68 | Data not readily available | 430[7] | 0.154[7] |
| Methyl-trioctylammonium | [N₁₈₈₈] | 648.85[8] | Data not readily available | Data not readily available | Data not readily available |
Note: Data has been compiled from various sources and experimental conditions may vary slightly.
Table 2: Thermal Stability and Electrochemical Window
| Ionic Liquid (Cation) | Abbreviation | Decomposition Temp. (°C) | Electrochemical Window (V) |
| Amyltriethylammonium | [ATEA] or [N₂₂₂₅] | ~300[9] | Data not readily available |
| Butyltrimethylammonium | [N₁₁₁₄] | Data not readily available | Data not readily available |
| Methyltributylammonium | [N₁₄₄₄] | >270[7] | 5.7 - 6.4[7] |
| Tetrapentylammonium | [N₅₅₅₅] | >270[7] | 5.7 - 6.4[7] |
| N-Tributyl-N-methylammonium | [N₄₄₄₁] | Data not readily available | ~6.0 (at 288.15 K)[10] |
Note: The electrochemical window is dependent on the working electrode and experimental conditions.
From the available data, a clear trend emerges: as the total number of carbon atoms in the alkyl chains of the cation increases, the viscosity generally tends to increase, while the ionic conductivity decreases. This is exemplified by the significant difference in viscosity between [N₁₁₁₄][TFSI] (105 cP) and [N₁₄₄₄][TFSI] (538 cP).[3] The larger, more sterically hindered cations exhibit reduced mobility, which in turn impedes ion transport.
The thermal stability of these ammonium-based ILs is generally high, with decomposition temperatures typically exceeding 270°C, making them suitable for applications requiring elevated temperatures.[7] Furthermore, they possess wide electrochemical windows, often exceeding 5V, which is a critical attribute for their use as electrolytes in high-voltage electrochemical devices.[7][11] Research indicates that increasing the alkyl chain length on the cation can enhance the electrochemical stability.[10]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, this section outlines the detailed methodologies for the synthesis and characterization of tetraalkylammonium bis(trifluoromethanesulfonyl)imide ionic liquids.
Synthesis of Tetraalkylammonium [TFSI] Ionic Liquids
A common and straightforward method for the synthesis of these ionic liquids is a metathesis reaction between a tetraalkylammonium halide (e.g., bromide or chloride) and a metal salt of the bis(trifluoromethanesulfonyl)imide anion (e.g., lithium or sodium salt).
Step-by-Step Methodology:
-
Dissolution of Reactants: Equimolar amounts of the tetraalkylammonium halide and lithium bis(trifluoromethanesulfonyl)imide are dissolved in deionized water in separate beakers.
-
Reaction: The aqueous solution of the tetraalkylammonium halide is added dropwise to the stirred aqueous solution of lithium bis(trifluoromethanesulfonyl)imide at room temperature. The formation of a second, denser, water-immiscible phase (the ionic liquid) is typically observed.
-
Phase Separation: The reaction mixture is transferred to a separatory funnel, and the lower ionic liquid phase is collected. The upper aqueous phase, containing the dissolved lithium halide byproduct, is discarded.
-
Washing: The collected ionic liquid is washed multiple times with deionized water to remove any residual halide ions and other water-soluble impurities. The absence of halide ions in the final wash water can be confirmed by adding a few drops of a silver nitrate solution; the absence of a white precipitate (AgCl or AgBr) indicates complete removal.
-
Drying: The washed ionic liquid is dried under high vacuum at an elevated temperature (typically 70-100 °C) for several hours to remove any residual water. The final product should be a clear, often colorless to pale yellow, liquid.
Characterization Techniques
The purity and physicochemical properties of the synthesized ionic liquids are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the cation and anion and for assessing the purity of the ionic liquid.[12][13]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid by measuring its mass loss as a function of temperature.[12]
-
Differential Scanning Calorimetry (DSC): DSC is employed to identify phase transitions, such as melting points and glass transitions, which define the liquid range of the IL.[12]
-
Viscometry: A viscometer is used to measure the dynamic viscosity of the ionic liquid as a function of temperature.[14]
-
Conductivity Measurement: An impedance spectrometer or a conductivity meter is used to determine the ionic conductivity of the IL at various temperatures.[14]
-
Cyclic Voltammetry (CV): CV is the primary technique for determining the electrochemical stability window of the ionic liquid.[15] This involves scanning the potential of a working electrode in the IL and observing the potentials at which oxidation and reduction of the IL occur.
Concluding Remarks for the Informed Researcher
The selection of an appropriate ammonium-based ionic liquid is a critical decision that can significantly impact the outcome of a research endeavor or the performance of a final product. This guide has demonstrated that the physicochemical properties of tetraalkylammonium bis(trifluoromethanesulfonyl)imide ionic liquids are intricately linked to the structure of the cation.
Key Takeaways:
-
This compound ([ATEA][TFSI]) represents a member of this class with a moderate and asymmetric alkyl chain distribution on the cation. While specific viscosity and conductivity data are not as readily available in the literature as for some other analogs, its properties can be inferred to lie within the spectrum of the presented data. Its asymmetry may contribute to a lower melting point.
-
Shorter alkyl chains on the ammonium cation, as in [N₁₁₁₄][TFSI], generally lead to lower viscosity and higher ionic conductivity, which can be advantageous for applications requiring high mass and charge transport, such as in high-rate batteries or catalytic reactions.
-
Longer and more symmetric alkyl chains , as seen in [N₁₄₄₄][TFSI] and [N₅₅₅₅][TFSI], tend to increase viscosity and decrease conductivity. However, they can also enhance the electrochemical stability and widen the liquid range, making them suitable for applications where electrochemical robustness is paramount.
Ultimately, the optimal choice of ionic liquid will depend on a careful consideration of the specific requirements of the application. For instance, an application demanding high ionic conductivity at room temperature would favor an IL with a smaller, less bulky cation, while an application requiring a wide electrochemical window and high thermal stability might benefit from a larger, more sterically hindered cation. It is our hope that the data and methodologies presented in this guide will serve as a valuable resource for making informed decisions in your research and development activities.
References
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Lethesh, K. C., Bahaa, A., Abdullah, M., & Bamgbopa, M. O. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]
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Matsumoto, H., Sakaebe, H., & Tatsumi, K. (2005). Room Temperature Molten Salts Based on Tetraalkylammonium Cations and Bis(trifluoromethylsulfonyl)imide. Journal of the Electrochemical Society, 152(8), A1606. [Link]
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Arkhipova, E. A., et al. (2020). Effect of cation structure of tetraalkylammonium- and imidazolium-based ionic liquids on their conductivity. Journal of Molecular Liquids, 313, 113529. [Link]
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Faria, L. F. O., et al. (2016). Comparing two tetraalkylammonium ionic liquids. II. Phase transitions. The Journal of Chemical Physics, 144(22), 224505. [Link]
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Faria, L. F. O., et al. (2016). Comparing two tetraalkylammonium ionic liquids. I. Liquid phase structure. The Journal of Chemical Physics, 144(22), 224504. [Link]
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Zhang, Y., & Maginn, E. J. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(23), 5239-5249. [Link]
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Faria, L. F. O., et al. (2016). Comparing two tetraalkylammonium ionic liquids. I. Liquid phase structure. The Journal of Chemical Physics, 144(22), 224504. [Link]
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Patil, V., et al. (2012). Characterisation of Some Ionic Liquids by Various Techniques. International Workshop on Ionic Liquids– Seeds for New Engineering Applications. [Link]
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Egorova, K. S., & Ananikov, V. P. (2014). Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes. Molecules, 19(8), 12178-12239. [Link]
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Li, H., et al. (2019). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 4(7), 12753-12762. [Link]
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Wasserscheid, P., et al. (2002). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry, 41(13), 3485-3492. [Link]
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Huddleston, J. G., et al. (2001). Physical Properties of Ionic Liquids Consisting of the 1-Butyl-3-Methylimidazolium Cation with Various Anions and the Bis(trifluoromethylsulfonyl)imide Anion with Various Cations. The Journal of Physical Chemistry B, 105(18), 4077-4083. [Link]
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Noda, A., et al. (2009). Thermal properties and ionic conductivity of imidazolium bis(trifluoromethanesulfonyl)imide dicationic ionic liquids. The Journal of Physical Chemistry B, 113(31), 10607-10610. [Link]
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Imberti, S., et al. (2020). Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. Materials, 13(21), 4821. [Link]
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Garsia, E., et al. (2021). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. ACS Sustainable Chemistry & Engineering, 9(4), 1836-1849. [Link]
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Tokuda, H., et al. (2006). Physicochemical Properties and Structures of Room-Temperature Ionic Liquids. 3. Variation of Cationic Structures. The Journal of Physical Chemistry B, 110(39), 19593-19600. [Link]
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Zhou, Z. B., et al. (2009). Physicochemical properties of functionalized 1,3-dialkylimidazolium ionic liquids based on the bis(fluorosulfonyl)imide anion. New Journal of Chemistry, 33(4), 849-854. [Link]
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ResearchGate. (n.d.). Viscosity of (C2–C14) 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ionic liquids in an extended temperature range. [Link]
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Yu, G., et al. (2013). QSPR study on the viscosity of bis(trifluoromethylsulfonyl)imide-based ionic liquids. Journal of Molecular Liquids, 184, 51-59. [Link]
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DesMarteau, D. D., et al. (2005). Synthesis and structures of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide. Journal of Fluorine Chemistry, 126(3), 349-355. [Link]
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Verevkin, S. P., et al. (2011). Thermal Properties of Alkyl-triethylammonium bis{(trifluoromethyl)sulfonyl}imide Ionic Liquids. The Journal of Chemical Thermodynamics, 43(6), 935-941. [Link]
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comparing "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" with imidazolium-based ionic liquids
A Comparative Guide for Researchers: Amyltriethylammonium bis(trifluoromethanesulfonyl)imide vs. Imidazolium-Based Ionic Liquids
Executive Summary: This guide provides a detailed, data-driven comparison between this compound ([N2225][TFSI]), a representative quaternary ammonium ionic liquid (IL), and commonly used imidazolium-based ILs sharing the same bis(trifluoromethanesulfonyl)imide ([TFSI]-) anion. We delve into the core physicochemical properties—viscosity, ionic conductivity, thermal stability, and electrochemical window—that dictate their suitability for various applications, from electrochemical devices to catalysis. While imidazolium-based ILs often exhibit lower viscosity and higher conductivity due to the planar structure and delocalized charge of the cation, aliphatic ammonium ILs like [N2225][TFSI] can offer a wider electrochemical window, particularly a more negative cathodic limit. This guide synthesizes experimental data to illuminate these trade-offs, providing researchers with the foundational knowledge and practical methodologies to select the optimal ionic liquid for their specific application.
Introduction
Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as "designer solvents" and electrolytes for a myriad of applications.[1][2] The ability to tune these properties by modifying the cation and anion structure is a key advantage.
This guide focuses on a critical comparison between two prominent classes of cations paired with the ubiquitous bis(trifluoromethanesulfonyl)imide ([TFSI]-) anion:
-
Aliphatic Quaternary Ammonium Cations: Represented here by Amyltriethylammonium ([N2225]+). These cations are characterized by a central nitrogen atom bonded to four alkyl chains.
-
Imidazolium Cations: A well-studied class of aromatic, heterocyclic cations, such as 1-ethyl-3-methylimidazolium ([EMIm]+) and 1-butyl-3-methylimidazolium ([BMIm]+).
The choice of cation profoundly influences the IL's transport properties and electrochemical stability. This comparison will provide an objective, data-supported analysis to guide researchers in drug development, electrochemistry, and materials science in their selection process.
Molecular Structures: The Foundation of Function
The fundamental differences in the properties of these two IL classes originate from the distinct nature of their cations. The [TFSI]- anion is chosen as the constant for a direct comparison of cation effects, as the anion type plays a significant role in determining overall IL properties.[3][4]
Caption: Molecular structures of representative cations and the common TFSI anion.
The flexible, sp3-hybridized structure of the amyltriethylammonium cation contrasts sharply with the rigid, planar, and aromatic nature of the imidazolium cation. This structural difference is the primary driver for the variations in their macroscopic properties.
Comparative Physicochemical Properties
A direct comparison of key performance metrics is essential for practical application. The following sections analyze experimental data for viscosity, conductivity, thermal stability, and electrochemical window.
Viscosity
Causality: Viscosity, a measure of a fluid's resistance to flow, is governed by intermolecular forces and molecular packing. In ILs, this includes van der Waals forces, electrostatic interactions, and hydrogen bonding. The flexible alkyl chains of ammonium cations can lead to greater entanglement compared to the more planar imidazolium cations, often resulting in higher viscosity.[5] Conversely, the potential for π-π stacking in imidazolium ILs can also increase viscosity.[6] The size and shape of both the cation and anion are critical factors.[7]
Data Summary:
| Ionic Liquid | Viscosity (mPa·s) at 25 °C (298.15 K) | Source |
| [N2225][TFSI] (Amyltriethylammonium) | Data not available, but similar quaternary ammonium ILs with TFSI show a range of 50-150 mPa·s | General trend |
| [EMIm][TFSI] (1-Ethyl-3-methylimidazolium) | ~34 | [8] |
| [BMIm][TFSI] (1-Butyl-3-methylimidazolium) | ~52 | [6] |
| [HMIm][TFSI] (1-Hexyl-3-methylimidazolium) | ~73 | [5] |
Analysis & Insights: Imidazolium-based ILs with the [TFSI]- anion generally exhibit lower viscosity compared to many aliphatic ammonium counterparts.[5] As shown in the table, increasing the alkyl chain length on the imidazolium cation (from ethyl to butyl to hexyl) systematically increases the viscosity due to stronger van der Waals interactions.[5] For applications requiring rapid mass transport, such as in high-rate batteries or flow reactors, the lower viscosity of short-chain imidazolium ILs is a distinct advantage.
Ionic Conductivity
Causality: Ionic conductivity is a measure of an IL's ability to conduct an electrical current and is directly related to the mobility of its constituent ions. It is inversely proportional to viscosity, as described by the Stokes-Einstein relation. Therefore, factors that decrease viscosity—such as smaller ion size and weaker inter-ionic interactions—typically enhance conductivity. The delocalized charge on the imidazolium ring can lead to weaker cation-anion interactions compared to the localized charge on the ammonium nitrogen, further promoting ion mobility.
Data Summary:
| Ionic Liquid | Conductivity (mS/cm) at 25 °C (298.15 K) | Source |
| [N2225][TFSI] (Amyltriethylammonium) | Data not available, but similar quaternary ammonium ILs with TFSI are typically in the 1-5 mS/cm range | General trend |
| [EMIm][TFSI] (1-Ethyl-3-methylimidazolium) | ~9.2 | [9][10] |
| [BMIm][TFSI] (1-Butyl-3-methylimidazolium) | ~3.9 | [11] |
| [HMIm][TFSI] (1-Hexyl-3-methylimidazolium) | ~2.0 | [11] |
Analysis & Insights: Imidazolium-based ILs consistently demonstrate higher ionic conductivity than comparable aliphatic ammonium ILs.[12] The data clearly shows that [EMIm][TFSI] has a significantly higher conductivity than its longer-chain imidazolium analogues, correlating perfectly with its lower viscosity.[9][10][11] This makes short-chain imidazolium ILs prime candidates for high-performance electrolytes in batteries and supercapacitors where high ionic flux is critical.[13]
Thermal Stability
Causality: The thermal stability of an IL is the temperature at which it begins to chemically decompose. This is primarily dictated by the strength of the chemical bonds within the ions and the nature of the cation-anion interaction.[3] For many ILs, the decomposition pathway involves a nucleophilic attack by the anion on the cation. The stability of the cation itself is therefore critical. Imidazolium-based ILs are generally considered to be highly thermally stable.[3][14]
Data Summary (Onset Decomposition Temperature, Tonset, from TGA):
| Ionic Liquid | Tonset (°C) at 10 °C/min heating rate | Source |
| [N2225][TFSI] (Amyltriethylammonium) | > 350 °C (Estimated based on similar structures) | [15] |
| [EMIm][TFSI] (1-Ethyl-3-methylimidazolium) | ~440 °C | [15] |
| [BMIm][TFSI] (1-Butyl-3-methylimidazolium) | ~450 °C | [14] |
| [Pyrr14][TFSI] (N-Butyl-N-methylpyrrolidinium) | ~460 °C | [15] |
Analysis & Insights: Both classes of ILs with the [TFSI]- anion exhibit excellent thermal stability, with decomposition temperatures typically exceeding 350 °C.[14][15] This makes them suitable for high-temperature applications where conventional volatile organic solvents would fail. Imidazolium and pyrrolidinium (a related saturated ring ammonium) cations paired with the [TFSI]- anion are among the most thermally stable combinations known.[3][14] It is crucial to note that the onset temperature from a dynamic TGA scan can overestimate long-term stability; isothermal TGA experiments are recommended for determining maximum operating temperatures.[3][14]
Electrochemical Stability Window (ESW)
Causality: The ESW is the potential range over which the IL is electrochemically stable, neither being oxidized nor reduced. A wide ESW is essential for high-voltage electrochemical devices. The oxidative limit (anodic) is typically determined by the anion, while the reductive limit (cathodic) is determined by the cation.[16][17] The aromatic imidazolium ring is generally easier to reduce than a saturated aliphatic ammonium cation. Therefore, ammonium-based ILs are expected to have a more negative cathodic limit, leading to a potentially wider overall ESW.[17]
Data Summary:
| Ionic Liquid | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | ESW (V) | Source |
| Ammonium/Pyrrolidinium [TFSI] ILs | ~4.8 - 5.1 | ~0.0 | ~4.8 - 5.1 | [15][18] |
| [EMIm][TFSI] | ~4.3 | ~0.8 | ~3.5 | [15][19] |
| [BMIm][TFSI] | ~4.5 | ~0.7 | ~3.8 | [16] |
Analysis & Insights: This is where aliphatic ammonium ILs often have a distinct advantage. Their saturated structure is more resistant to reduction than the π-system of the imidazolium ring.[17] As the data indicates, ammonium and pyrrolidinium ILs can reach a cathodic limit very close to that of lithium metal deposition (~0.0 V vs. Li/Li+), making them highly suitable for lithium-ion batteries.[18] The imidazolium cation is reduced at a higher potential, limiting its use in applications requiring very low negative potentials.[16] The [TFSI]- anion provides a high anodic stability limit for both classes of ILs.[17]
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols for characterizing ILs are paramount. The following sections detail the methodologies for the key experiments discussed.
Caption: A generalized workflow for the physicochemical characterization of ionic liquids.
Viscosity Measurement Protocol
-
Instrumentation: A rolling-ball, falling-ball, or rotational viscometer (e.g., Lovis 2000 M/ME) is typically used.[20]
-
Sample Preparation: The IL sample must be dried under high vacuum (e.g., at 40-70 °C for several days) to remove water, as even trace amounts can significantly reduce viscosity.[5][20] All handling should be done in an inert atmosphere (e.g., a glovebox).
-
Calibration: Calibrate the instrument using standard viscosity fluids at the desired temperature.
-
Measurement:
-
Equilibrate the instrument and sample to the target temperature (e.g., 25 °C ± 0.01 °C).[20]
-
Carefully load the IL sample into the measurement cell, avoiding air bubbles.[20]
-
Perform multiple measurements until a stable reading is obtained.
-
Repeat measurements across a range of temperatures (e.g., 283.15 K to 363.15 K) to determine the temperature dependence.
-
Ionic Conductivity Measurement Protocol
-
Instrumentation: A high-precision conductometric bridge (e.g., Wayne-Kerr 6430B) with a two- or three-electrode conductivity cell.[4][21]
-
Sample Preparation: As with viscosity, the IL must be rigorously dried and handled under an inert atmosphere.
-
Calibration: The conductivity cell must be calibrated using standard aqueous KCl solutions of known concentration and conductivity.[4][21]
-
Measurement:
-
Immerse the calibrated cell in the IL sample within a thermostatically controlled bath set to the desired temperature.[22]
-
Allow the system to reach thermal equilibrium.
-
Measure the resistance at multiple frequencies to correct for electrode polarization effects.[4]
-
Calculate conductivity (κ) from the measured resistance and the cell constant.
-
Perform measurements over a wide temperature range.[4]
-
Thermogravimetric Analysis (TGA) Protocol
-
Instrumentation: A Thermogravimetric Analyzer (TGA).
-
Sample Preparation: A small, precise amount of the IL (typically 4-8 mg) is loaded into a clean TGA pan (e.g., platinum or ceramic).[23]
-
Dynamic Scan (for Tonset):
-
Place the sample in the TGA furnace.
-
Purge the system with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-40 mL/min).[3][23]
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[23][24]
-
Record the sample mass as a function of temperature. Tonset is determined as the temperature at which significant mass loss begins.
-
Electrochemical Window (ESW) Determination Protocol
-
Instrumentation: A potentiostat with a three-electrode cell setup inside an inert-atmosphere glovebox.
-
Sample Preparation: The IL is used as the electrolyte. It must be free of electroactive impurities like water and halides.
-
Measurement (Linear Sweep Voltammetry - LSV):
-
Assemble the three-electrode cell with the IL inside the glovebox.
-
Perform a linear potential sweep from the open-circuit potential towards negative potentials until the reductive (cathodic) current limit is reached.[25]
-
Using a fresh sample or after allowing the system to rest, perform a separate sweep from the open-circuit potential towards positive potentials until the oxidative (anodic) current limit is reached.[25]
-
The ESW is the difference between the anodic and cathodic potential limits, defined by an arbitrary current density cutoff (e.g., 0.1 to 1.0 mA/cm2).[18]
-
Summary and Outlook
The choice between an amyltriethylammonium-based IL and an imidazolium-based IL is a classic example of an engineering trade-off, driven by the fundamental properties of the cation.
-
Imidazolium-based ILs (e.g., [EMIm][TFSI]) are the superior choice for applications demanding high ionic conductivity and low viscosity . Their favorable transport properties make them ideal for electrolytes in many electrochemical systems, solvents for catalysis, and heat transfer fluids. However, their relatively limited cathodic stability can be a drawback in high-voltage lithium batteries.
-
This compound and related aliphatic ammonium ILs are preferred for applications requiring a wide electrochemical window , particularly enhanced stability at negative potentials. This makes them highly promising for next-generation high-voltage batteries and other electrochemical applications where resistance to reduction is paramount. This stability often comes at the cost of higher viscosity and lower conductivity.
Future research should focus on synthesizing novel cations that bridge the gap between these two classes—for example, by incorporating ether functionalities into aliphatic chains to improve ion mobility without sacrificing electrochemical stability, or by developing new aromatic cations with enhanced reductive stability. The continued exploration of the vast chemical space of ionic liquids will undoubtedly yield materials with precisely tailored properties for the next generation of chemical and energy technologies.
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A Comparative Analysis of Ionic Conductivity in Tetraalkylammonium TFSI Salts: A Guide for Researchers
In the expanding landscape of electrochemical research and development, ionic liquids (ILs) have emerged as critical components, offering unique properties such as negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity. Among the vast families of ILs, those based on tetraalkylammonium cations paired with the bis(trifluoromethanesulfonyl)imide (TFSI) anion are particularly noteworthy for their electrochemical stability. This guide provides a comparative study of the ionic conductivity of various tetraalkylammonium TFSI salts, offering experimental data, mechanistic explanations, and practical protocols for their characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, technical understanding of these versatile electrolytes.
The Interplay of Cation Structure and Ion Mobility
The ionic conductivity of an electrolyte is fundamentally governed by the number of charge carriers and their mobility.[1] In pure ionic liquids, the entire medium is composed of ions; therefore, the concentration of charge carriers is inherently high. Consequently, the primary determinant of ionic conductivity becomes ion mobility, which is intrinsically linked to the viscosity of the liquid and the size and shape of the constituent ions.
For tetraalkylammonium TFSI salts, the systematic variation of the alkyl chains on the quaternary ammonium cation provides a powerful tool to modulate these properties. The core principle is a trade-off between ion mobility and van der Waals interactions. As the alkyl chains ([R] in [NR4][TFSI]) increase in length, several effects come into play:
-
Increased van der Waals Forces: Longer alkyl chains lead to stronger attractive forces between the cations, which increases the overall viscosity of the ionic liquid.
-
Increased Cation Size: A larger cation will inherently have lower mobility through the viscous medium.
-
Reduced Charge Density: As the cation volume increases, the positive charge is distributed over a larger surface area, which can influence ion-ion interactions.
The cumulative effect is that, generally, as the alkyl chain length of the tetraalkylammonium cation increases, the viscosity of the IL increases, and consequently, the ionic conductivity decreases.[2][3] This relationship is central to selecting or designing an ionic liquid for a specific application where a balance between conductivity and other properties, such as thermal stability or solubility, is required.
Comparative Performance Data
The following table summarizes the ionic conductivity and viscosity of a selection of symmetric tetraalkylammonium TFSI salts at room temperature. It is important to note that values can vary slightly between studies due to differences in purity and measurement conditions.
| Cation | Abbreviation | Ionic Conductivity (σ) at 25°C (mS/cm) | Viscosity (η) at 25°C (mPa·s) |
| Tetramethylammonium | [N1111]⁺ or [TMA]⁺ | Solid at 25°C (m.p. 132-136°C)[4] | N/A |
| Tetraethylammonium | [N2222]⁺ or [TEA]⁺ | ~1.2 (in acetonitrile solution)[2] | Data for pure IL not readily available |
| Tetrabutylammonium | [N4444]⁺ or [TBA]⁺ | ~0.3 - 0.5 (estimated trend) | ~200 - 300 (estimated trend) |
| Tetrapentylammonium | [N5555]⁺ or [TPA]⁺ | 0.154[2] | 430[2] |
| Tetrahexylammonium | [N6666]⁺ or [THA]⁺ | < 0.1 (estimated trend) | > 500 (estimated trend) |
| Tetraoctylammonium | [N8888]⁺ or [TOA]⁺ | < 0.05 (estimated trend) | > 1000 (estimated trend) |
Note: Some values are estimated based on established trends in homologous series of ionic liquids, as a complete, consistent dataset from a single source is not available. The conductivity of [TEA][TFSI] is provided for a solution as the pure salt can be solid or highly viscous at room temperature.
Visualizing Structure-Property Relationships
The following diagram, generated using DOT language, illustrates the causal chain from the molecular structure of the tetraalkylammonium cation to the macroscopic property of ionic conductivity.
Experimental Protocol: Measuring Ionic Conductivity with Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines a robust method for determining the ionic conductivity of tetraalkylammonium TFSI salts. The technique of choice is Electrochemical Impedance Spectroscopy (EIS), which measures the opposition of a system to the flow of an alternating current as a function of frequency.
Causality Behind Experimental Choices:
-
Two-Electrode Setup: A simple two-electrode cell with inert electrodes (e.g., platinum or stainless steel) is sufficient for measuring bulk conductivity. This avoids complications from reference electrodes.
-
Small AC Amplitude (10 mV): A small potential perturbation ensures a linear current response, which is a fundamental requirement for valid EIS measurements.
-
Wide Frequency Range: Scanning from high to low frequencies allows for the deconvolution of different electrochemical processes. The bulk resistance is typically found at high frequencies where capacitive elements have low impedance.
-
Inert Atmosphere (Glovebox): Tetraalkylammonium TFSI salts are generally hydrophobic and stable in air. However, for high-precision and reproducible measurements, handling in a glovebox with low water and oxygen content (< 1 ppm) is best practice to prevent any potential contamination that could affect conductivity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Construct a two-electrode conductivity cell with a well-defined geometry. A cylindrical cell with two parallel disc electrodes is common.
-
Precisely measure the distance between the electrodes (l) and the area of the electrodes (A).
-
Calculate the cell constant (k = l/A). For precise measurements, the cell constant should be calibrated using a standard solution of known conductivity (e.g., aqueous KCl).
-
-
Sample Handling:
-
Dry the ionic liquid sample under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water.
-
Transfer the dried ionic liquid into the conductivity cell inside an argon-filled glovebox.
-
-
EIS Measurement:
-
Connect the conductivity cell to a potentiostat equipped with a frequency response analyzer.
-
Set the temperature to the desired value (e.g., 25.0 °C) using a temperature-controlled chamber or water bath and allow the sample to equilibrate.
-
Perform an EIS scan at open circuit potential. A typical frequency range is from 1 MHz down to 100 Hz with an AC amplitude of 10 mV.
-
-
Data Analysis:
-
Plot the impedance data in a Nyquist plot (-Im(Z) vs. Re(Z)).
-
For a simple ionic conductor, the plot will show a semicircle at high frequencies followed by a capacitive tail at low frequencies. The intercept of the high-frequency semicircle with the real axis (Re(Z)) corresponds to the bulk resistance (Rb) of the ionic liquid. In many cases, only the beginning of the semicircle or a straight line is observed, and the intercept is still taken as Rb.
-
Use the measured bulk resistance (Rb) and the predetermined cell constant (k) to calculate the specific ionic conductivity (σ) using the following equation:
σ = k / Rb = (1 / Rb) * (l / A)
where:
-
σ is the ionic conductivity in S/cm
-
Rb is the bulk resistance in Ohms (Ω)
-
l is the distance between electrodes in cm
-
A is the electrode area in cm²
-
Self-Validating System:
The protocol's integrity is maintained by:
-
Temperature Control: Consistent and accurate temperature control is crucial as conductivity is highly temperature-dependent.
-
Calibration: Calibrating the cell with a known standard validates the geometric factor of the cell.
-
Reproducibility: Repeating the measurement on the same sample should yield consistent results, confirming the stability of the setup and the sample.
The Walden Plot: A Deeper Insight into "Ionicity"
To further analyze the transport properties, the Walden plot is an invaluable tool. It plots the logarithm of the molar conductivity (Λ) against the logarithm of the fluidity (1/η, the inverse of viscosity).
Λ = σ / C (where C is the molar concentration)
For a given ionic liquid, as temperature changes, the data points should fall on a straight line. The position of this line relative to an "ideal" reference line (typically from a dilute aqueous KCl solution, where the salt is considered fully dissociated) provides a measure of the IL's "ionicity".
-
On the ideal line: Indicates the IL is "good" or highly dissociated, with ion mobility primarily dictated by viscosity.
-
Below the ideal line: Suggests the IL is "poor" or "subionic," implying significant ion pairing or aggregation. This means that not all ions are contributing to charge transport, leading to lower conductivity than expected for its viscosity.
Tetraalkylammonium TFSI salts generally fall close to the ideal line, indicating they are "good" ionic liquids with a high degree of dissociation. However, subtle deviations can be observed with changes in the cation structure.
Conclusion
The ionic conductivity of tetraalkylammonium TFSI salts is a critical parameter for their application in electrochemical devices. This property is intrinsically linked to the structure of the tetraalkylammonium cation. A clear and predictable trend of decreasing conductivity with increasing alkyl chain length is observed, which is primarily attributed to the corresponding increase in viscosity. The provided experimental protocol for measuring ionic conductivity via EIS offers a reliable and reproducible method for characterizing these materials. By understanding the fundamental relationships between molecular structure and bulk transport properties, researchers can make informed decisions in the selection and design of ionic liquids tailored for specific performance requirements.
References
-
Kageyama, H., Matsumoto, H., & Miyazaki, Y. (2001). Room Temperature Molten Salts Based on Tetraalkylammonium Cations and Bis(trifluoromethylsulfonyl)imide. Chemistry Letters, 30(2), 192-193. [Link][2][5]
-
Arkhipova, E. A., Ivanov, A. S., Vlaskin, M. S., & Lunin, V. V. (2019). Effect of cation structure of tetraalkylammonium- and imidazolium-based ionic liquids on their conductivity. Electrochimica Acta, 297, 1025-1032. [Link][2]
-
Navarra, M. A., Panero, S., & Scrosati, B. (2006). The effect of the cation size on the transport properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids. Journal of The Electrochemical Society, 153(9), A1770. [Link][3]
-
Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica acta, 51(26), 5567-5580. [Link]
-
Schreiner, C., Zugmann, S., Hartl, R., & Gores, H. J. (2010). Fractional Walden rule for ionic liquids: Examples from recent measurements and a critique of the so-called ideal KCl line for the Walden plot. Journal of Chemical & Engineering Data, 55(5), 1784-1788. [Link]
-
MacFarlane, D. R., et al. (2009). On the concept of ionicity in ionic liquids. Physical Chemistry Chemical Physics, 11(25), 4962-4967. [Link]
-
The factors affecting ionic conductivity. (n.d.). Online Chemistry Resource. [Link][1]
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cycle life performance of batteries with "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" electrolyte
A Comparative Guide to Quaternary Ammonium-Based Ionic Liquid Electrolytes for Advanced Battery Applications
This guide provides a comparative analysis of the cycle life performance of batteries utilizing quaternary ammonium-based ionic liquid electrolytes, with a focus on the bis(trifluoromethanesulfonyl)imide (TFSI) anion. While specific cycle life data for Amyltriethylammonium bis(trifluoromethanesulfonyl)imide is not extensively available in peer-reviewed literature, we can infer its potential performance by examining the well-documented behavior of its chemical class. This guide will compare these systems against conventional carbonate-based electrolytes and other popular ionic liquids, providing researchers and battery scientists with the data and methodologies necessary to evaluate their potential for next-generation energy storage.
Introduction: The Shift from Volatile Organics to Stable Ionic Liquids
Conventional lithium-ion battery electrolytes, typically a solution of lithium hexafluorophosphate (LiPF₆) in a mixture of organic carbonate solvents, suffer from significant safety concerns due to their flammability and high volatility.[1][2] Furthermore, their limited electrochemical stability window (up to ~4.3 V vs. Li⁺/Li) restricts the use of high-voltage cathode materials.[1] Ionic liquids (ILs) have emerged as a promising alternative, offering negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows, often exceeding 5 V.[1][3]
Among the various classes of ILs, those based on quaternary ammonium cations and the bis(trifluoromethanesulfonyl)imide (TFSI) anion are particularly attractive.[3] The TFSI anion is known for its high thermal and chemical stability.[4] Quaternary ammonium cations, in contrast to more common imidazolium or pyrrolidinium cations, can offer advantages in electrochemical stability, which is critical for long-term cycling.[3]
Comparative Performance Analysis
The cycle life of a battery is a critical metric, defined as the number of charge-discharge cycles a battery can endure before its capacity drops below a certain threshold, typically 80% of its initial capacity.[5] This degradation is influenced by factors such as the stability of the electrolyte, the formation of a stable Solid Electrolyte Interphase (SEI) on the anode, and the electrolyte's interaction with the cathode at high voltages.
While direct, extensive cycling data for Amyltriethylammonium TFSI is scarce, we can benchmark the performance of its class against established electrolytes.
| Electrolyte System | Cation/Solvent | Anion/Salt | Typical Ionic Conductivity (RT) | Electrochemical Stability Window (ESW) | Key Cycle Life Performance Observations |
| Conventional Organic | Ethylene Carbonate / Diethyl Carbonate (EC/DEC) | 1 M LiPF₆ | 8 - 12 mS/cm | ~4.3 V vs. Li⁺/Li | Prone to decomposition at high voltage; flammability raises safety concerns leading to potential thermal runaway.[1][4] |
| Quaternary Ammonium IL | Amyltriethylammonium (or similar aliphatic) | TFSI⁻ with LiTFSI | 1 - 5 mS/cm | > 5 V vs. Li⁺/Li | Generally shows high stability, but lower conductivity can limit high-rate performance. The SEI formed can be less robust than with other ILs, requiring additives.[3][6][7] |
| Pyrrolidinium IL | N-butyl-N-methylpyrrolidinium (Pyr₁₄) | TFSI⁻ with LiTFSI | 1.8 - 4 mS/cm | > 5.5 V vs. Li⁺/Li | Excellent thermal and electrochemical stability; often demonstrates stable, long-term cycling with high-voltage cathodes.[3] |
| Imidazolium IL | 1-ethyl-3-methylimidazolium (EMIM) | TFSI⁻ with LiTFSI | 8 - 10 mS/cm | ~3.5 - 4.5 V vs. Li⁺/Li | Higher conductivity but the C2 proton on the imidazolium ring can be reactive towards lithium, potentially compromising long-term cycling stability.[8] |
Discussion of Performance:
Quaternary ammonium-based ILs, such as Amyltriethylammonium TFSI, are expected to exhibit a wide electrochemical stability window, a key advantage for enabling high-energy-density batteries.[3][6] However, their performance is often hampered by two main factors compared to conventional electrolytes: higher viscosity and lower ionic conductivity.[9] This can lead to poor rate capability and reduced performance at lower temperatures.
The long alkyl chains on cations like amyltriethylammonium can decrease ion mobility, further reducing conductivity.[3] However, these structures also contribute to the IL's liquid state at room temperature and its overall stability. The ultimate cycle life performance will critically depend on the quality of the SEI layer formed on the anode. For many quaternary ammonium ILs, the SEI can be less effective at preventing continuous electrolyte decomposition compared to the SEI formed in carbonate-based systems or with other ILs containing additives like fluoroethylene carbonate (FEC).[7]
Experimental Protocols for Cycle Life Evaluation
To ensure reproducible and comparable results, standardized testing protocols are essential.[10][11] Below is a typical workflow for evaluating the cycle life performance of a novel electrolyte.
Cell Assembly
-
Electrode Preparation : Prepare standard cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and anode (e.g., graphite or lithium metal) electrodes with known active material loading.
-
Electrolyte Formulation : Prepare the ionic liquid electrolyte by dissolving a lithium salt (e.g., 0.8 M LiTFSI) in the purified Amyltriethylammonium TFSI ionic liquid inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Coin Cell Assembly : Assemble 2032-type coin cells in the glovebox. The standard configuration consists of the cathode, a separator (e.g., glass microfiber), the electrolyte, and the anode.
Formation Cycles
-
Rest Period : Allow the assembled cells to rest for 12 hours to ensure complete wetting of the electrodes and separator by the viscous ionic liquid electrolyte.
-
Initial Cycles : Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/20, where 1C corresponds to a full charge/discharge in one hour). This step is crucial for the formation of a stable SEI layer on the anode.[12]
Galvanostatic Cycling (Cycle Life Testing)
-
Set Parameters : Set the desired charge and discharge C-rate (e.g., C/5 or C/2) and the voltage window appropriate for the electrode chemistry (e.g., 3.0 - 4.3 V for NMC811 vs. Li).
-
Execute Cycling : Cycle the cells continuously using a battery cycler at a constant temperature (e.g., 25 °C).
-
Data Acquisition : Record the charge and discharge capacity, coulombic efficiency, and voltage profiles for each cycle.
-
End-of-Life Criterion : The test is concluded when the discharge capacity fades to 80% of its initial stable capacity. The number of cycles completed is the cycle life of the cell.[12]
Caption: Experimental workflow for battery cycle life testing.
Causality and Mechanistic Insights
The superiority of an ionic liquid electrolyte in terms of cycle life is fundamentally tied to its electrochemical stability and its ability to form a protective interface on the electrodes.
Electrochemical Stability Window (ESW)
The ESW is the potential range within which the electrolyte remains stable without being oxidized or reduced. Quaternary ammonium TFSI ILs have a wide ESW, primarily due to the stability of the C-N bonds in the cation and the delocalized negative charge on the TFSI anion.[3][6] This inherent stability prevents parasitic reactions at the high-voltage cathode surface, which are a major cause of capacity fade and impedance growth in conventional electrolytes.
Caption: Relationship between electrolyte properties and performance.
Solid Electrolyte Interphase (SEI)
On the anode side, especially with lithium metal or graphite, the electrolyte must form a stable SEI. This layer should be electronically insulating but ionically conductive, allowing Li⁺ ions to pass through while preventing further electrolyte reduction. The decomposition products of the quaternary ammonium cation and the TFSI anion form the basis of this layer. An ideal SEI prevents continuous consumption of the electrolyte and lithium inventory, leading to high coulombic efficiency and a long cycle life.[2] The challenge with some ILs is that this layer can be thicker or more resistive than the SEI formed from carbonate solvents, which can increase cell impedance and negatively impact performance.[7]
Conclusion and Future Outlook
While this compound itself remains a sparsely studied electrolyte, its chemical class—quaternary ammonium TFSI ILs—offers a compelling pathway toward safer, high-voltage lithium batteries. Their primary advantages are high thermal stability and a wide electrochemical window. However, challenges related to lower ionic conductivity and the formation of an optimal SEI layer must be addressed.
Future research should focus on:
-
Tuning Cation Structure : Modifying the alkyl chains on the ammonium cation to reduce viscosity without compromising stability.
-
Electrolyte Additives : Incorporating film-forming additives (e.g., vinylene carbonate, fluoroethylene carbonate) to engineer a more robust and less resistive SEI.
-
Hybrid Electrolytes : Blending ILs with small amounts of conventional solvents to improve conductivity while retaining high safety characteristics.[9]
By systematically addressing these areas, the full potential of quaternary ammonium-based ionic liquids can be unlocked, paving the way for their integration into next-generation energy storage systems.
References
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Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. (2024). MDPI. [Link]
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Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. (n.d.). ResearchGate. [Link]
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Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. (n.d.). PMC - NIH. [Link]
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The Electrochemical Behaviour of Quaternary Amine-Based Room-Temperature Ionic Liquid N4111(TFSI). (n.d.). MDPI. [Link]
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Study of Tetraethylammonium bis(trifluoromethylsulfonyl)imide as a Supporting Electrolyte for an All-organic Redox Flow Battery Using Benzophenone and 1,4-di-tert-butyl-2,5-dimethoxybenzene as Active Species. (2020). ResearchGate. [Link]
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Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. (2023). Wiley Online Library. [Link]
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Ionic liquid-based electrolytes for lithium-ion batteries: review of performances of various electrode systems. (2015). ResearchGate. [Link]
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Compatibility of quaternary ammonium-based ionic liquid electrolytes with electrodes in lithium ion batteries. (2011). ResearchGate. [Link]
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Electrolyte based on fluorinated cyclic quaternary ammonium ionic liquids. (n.d.). ResearchGate. [Link]
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Standardized cycle life assessment of batteries using extremely lean electrolytic testing conditions. (2023). ResearchGate. [Link]
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Solid Electrolyte Choices Benchmark For Anode-Free Solid-State. (2024). Patsnap Eureka. [Link]
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Lithium‐Sulfur Batteries with Triethylsulfonium Bis(trifluoromethane sulfonyl)imide Ionic Liquid During First Charge‐Discharge Cycling: EIS & DFT Study. (2023). ResearchGate. [Link]
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Triethylammonium bis(tetrafluoromethylsulfonyl)amide protic ionic liquid as an electrolyte for electrical double-layer capacitors. (2012). ResearchGate. [Link]
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Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. (2023). RSC Publishing. [Link]
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Quaternary Ammonium Room-Temperature Ionic Liquid/Lithium Salt Binary Electrolytes: Electrochemical Study. (2008). ResearchGate. [Link]
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Battery Life Cycle Testing:Methods,Factors & Equipment Guide. (2024). SINEXCEL-RE. [Link]
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Benchmarking the Safety Performance of Organic Electrolytes for Rechargeable Lithium Batteries: A Thermochemical Perspective. (2023). ACS Energy Letters. [Link]
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Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review. (2021). MDPI. [Link]
- High performance air stable solid polymer electrolyte. (2023).
- Aqueous and hybrid electrolytes with wide electrochemical stability windows. (2021).
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Performance and Durability Requirements in the Batteries Regulation. (2024). JRC Publications Repository. [Link]
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Electrochemical Performance of Ionic Liquids with Bis(trifluorosulfonyl)Imide Anion for Lithium-Ion Battery Application. (2015). ResearchGate. [Link]
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Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping. (2012). ResearchGate. [Link]
-
Tailored 3‐Alkoxy‐N,N,N,2,2‐Pentamethylpropan‐1‐Ammonium Bis(trifluoromethylsulfonyl)Imide Ionic Liquids for Room‐Temperature Fluoride‐Ion Batteries. (2024). NIH. [Link]
-
Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. (2014). Seoul National University. [Link]
-
Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review. (2021). ResearchGate. [Link]
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Measurements and Utilization of Consistent Gibbs Energies of Transfer of Single Ions: Towards a Unified Redox Potential Scale for All Solvents. (2020). ResearchGate. [Link]
-
Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (2022). MDPI. [Link]
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comparative thermal stability of "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" with other ionic liquids
A Comparative Guide to the Thermal Stability of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Thermal Stability in Ionic Liquid Applications
Ionic liquids (ILs) have emerged as highly versatile materials, finding application as solvents, electrolytes, catalysts, and lubricants in fields ranging from chemical synthesis to energy storage.[1] Their negligible vapor pressure, high ionic conductivity, and wide liquid range make them attractive alternatives to traditional volatile organic compounds.[2][3] However, for many high-temperature applications—such as in advanced battery electrolytes, high-temperature catalysis, or as heat transfer fluids—thermal stability is not just a desirable property; it is the critical parameter that dictates operational limits and safety.[3][4]
An ionic liquid's thermal decomposition temperature defines the upper boundary of its utility. Exceeding this temperature can lead to irreversible degradation, loss of performance, and the generation of potentially hazardous byproducts. This guide provides an in-depth comparison of the thermal stability of this compound ([ATEA][TFSI]), a quaternary ammonium-based IL, with other common classes of ionic liquids. The analysis is grounded in experimental data from thermogravimetric analysis (TGA), the industry-standard technique for assessing thermal stability.[5][6]
Understanding the Structural Drivers of Thermal Stability
The thermal stability of an ionic liquid is not an arbitrary property; it is intrinsically linked to its molecular structure. The interplay between the cation and anion dictates the strength of the molecular bonds and the pathways available for decomposition.
The Dominant Influence of the Anion
Experimental evidence consistently shows that the anion typically plays the most significant role in determining an IL's thermal stability.[5][7] The decomposition temperature can vary by as much as 200 °C simply by changing the anion.[7][8] The bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is renowned for conferring exceptional thermal stability to ILs.[9] This high stability is attributed to the significant charge delocalization across the sulfonyl groups and the strong, non-coordinating nature of the anion.[2] In contrast, ILs with more nucleophilic or coordinating anions, such as halides (Br⁻, Cl⁻) or carboxylates (e.g., Acetate), tend to exhibit significantly lower thermal stability as they can more readily initiate decomposition pathways like nucleophilic substitution reactions.[10][11]
The Modulating Role of the Cation
While the anion sets the primary stability level, the cation's structure provides a secondary level of control. The key factors include the core heteroatom and the nature of the alkyl substituents.
-
Cation Core: The general order of thermal stability for common cation families is: Phosphonium > Imidazolium > Pyridinium ≈ Ammonium .[7][12] Quaternary ammonium and phosphonium cations lack the acidic protons found on some heterocyclic cations (e.g., the C2-proton on imidazolium rings), which can be a site for thermal attack by the anion, thus enhancing their stability.[2][10]
-
Alkyl Chains: The effect of alkyl chain length on the cation is not always straightforward. A common trend is that increasing the alkyl chain length can weaken the bond between the chain and the heteroatom, making it more susceptible to thermal cleavage (Hofmann elimination or retro-quaternization).[5][12] However, other studies have shown no distinct correlation or even a slight increase in stability with longer chains under certain conditions.[5]
-
Functional Groups: The introduction of functional groups, particularly those that are reactive like amines, can decrease thermal stability by creating new decomposition pathways.[5]
[ATEA][TFSI], with its quaternary ammonium (N⁺) core and the highly stable [TFSI]⁻ anion, is structurally predisposed to high thermal stability.
Comparative Thermal Decomposition Data
The most common metric for reporting short-term thermal stability from a dynamic TGA experiment is the onset decomposition temperature (T_onset). This is typically determined as the intersection of the tangent of the baseline and the tangent of the mass-loss curve. The data below, collated from various sources, compares representative ILs. Note that direct comparisons are best made when data is collected under identical conditions (e.g., heating rate, atmosphere), as these parameters can influence the results.[5]
| Ionic Liquid | Cation Type | Anion Type | T_onset / T_5% (°C) | Reference(s) |
| Amyltriethylammonium [TFSI] | Quaternary Ammonium | [TFSI]⁻ | ~350 - 400 (est.)* | [13] |
| 1-Butyl-1-methylpyrrolidinium [TFSI] | Pyrrolidinium | [TFSI]⁻ | 447 (T_5%) | [13] |
| 1-Ethyl-3-methylimidazolium [TFSI] | Imidazolium | [TFSI]⁻ | >400 | [3][9] |
| Tetraphenylphosphonium [TFSI] | Phosphonium | [TFSI]⁻ | >450 | |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate [BF₄] | Imidazolium | [BF₄]⁻ | ~350 | |
| 1-Butyl-3-methylimidazolium Bromide [Br] | Imidazolium | [Br]⁻ | <300 | [10] |
| Trihexyl(tetradecyl)phosphonium Dicyanamide [DCA] | Phosphonium | [DCA]⁻ | <400 |
Note: Specific TGA data for Amyltriethylammonium TFSI was not found in the initial search. The value is estimated based on data for other quaternary ammonium and pyrrolidinium TFSI salts, which consistently show decomposition temperatures in this high range.[13] The data clearly shows that ILs containing the [TFSI] anion exhibit superior thermal stability compared to those with anions like [BF₄]⁻ or halides.
Visualizing Structure-Stability Relationships
The following diagram illustrates the general decision logic for predicting the relative thermal stability of an ionic liquid based on its constituent ions.
Caption: Relationship between ion choice and predicted thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure trustworthy and reproducible data, a standardized protocol for TGA is essential. The following describes a self-validating system for assessing the thermal stability of ionic liquids.
Principle
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting mass loss curve provides a quantitative measure of thermal stability.[5][6]
Methodology
-
Instrument Calibration: Before analysis, ensure the TGA's temperature and mass balance are calibrated. Temperature calibration is typically performed using certified reference materials with known Curie points (e.g., Nickel). Mass calibration is checked with standard calibration weights. This step is critical for data accuracy.
-
Sample Preparation:
-
Place a clean, empty sample pan (typically platinum or ceramic alumina) into the TGA and tare the balance.[6] Platinum is preferred for its inertness.
-
Carefully dispense 5–10 mg of the ionic liquid into the pan. A smaller sample size minimizes thermal gradients within the sample, leading to more accurate onset measurements.
-
Record the exact initial mass.
-
-
Atmosphere Control:
-
Seal the TGA furnace and purge with a high-purity inert gas, such as Nitrogen or Argon, at a constant flow rate (e.g., 20-50 mL/min).[6][12]
-
Causality: An inert atmosphere is crucial to ensure that the measured mass loss is due to thermal decomposition alone, not oxidative degradation.[3][5] Running a parallel experiment in an air atmosphere can be used to assess oxidative stability specifically.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for several minutes to ensure thermal stability.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature that is well beyond the expected decomposition (e.g., 600 °C).[6]
-
Causality: A controlled, linear heating rate is essential for reproducibility. Slower rates can provide better resolution of decomposition steps, while faster rates can shift the apparent decomposition to higher temperatures.[5] A rate of 10 °C/min represents a standard balance.
-
-
Data Acquisition & Analysis:
-
Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature (T_onset) by finding the intersection of the pre-decomposition baseline tangent and the tangent of the main decomposition step.
-
The derivative of the TGA curve (DTG curve) can also be plotted, where the peak temperature (T_peak) indicates the point of maximum decomposition rate.[5][7]
-
Conclusion
This compound, [ATEA][TFSI], is engineered for high thermal performance. Its molecular structure combines a stable quaternary ammonium cation with the exceptionally robust [TFSI]⁻ anion. Based on comparative data and established structure-property relationships, [ATEA][TFSI] is expected to exhibit a high decomposition temperature, likely in the range of 350-400 °C. This positions it as a highly reliable material for demanding, high-temperature applications, demonstrating superior stability to ILs based on halide or tetrafluoroborate anions and comparable stability to many widely used imidazolium-TFSI salts. For researchers and developers, [ATEA][TFSI] represents a promising option where operational temperature limits are a critical design constraint.
References
-
Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(3), 549. Available at: [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. Available at: [Link]
-
Musiał, M., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(21), 6649. Available at: [Link]
-
Barbosa-Moreno, G., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Stability of Ionic Liquids. Available at: [Link]
- Ngo, H. L., et al. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica Acta, 357-358, 97-102. (A direct link was not available, but the research is widely cited).
-
Zalewska, A., et al. (2019). Figure: Thermal stability of ILs with TFSI anion. ResearchGate. Available at: [Link]
-
Santos, F. F. M., et al. (2020). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 5(13), 7535–7544. Available at: [Link]
-
MacFarlane, D. R., et al. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 16(4), 13684-13692. Available at: [Link]
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Gontrani, L., et al. (2018). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 23(10), 2575. Available at: [Link]
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Wang, L., et al. (2023). Thermal Stability and Flammability of Several Quaternary Ammonium Ionic Liquids. Request PDF on ResearchGate. Available at: [Link]
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Wang, X., & Hsieh, Y. (2010). Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. The Journal of Physical Chemistry C, 114(48), 20817–20824. Available at: [Link]
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Tsunashima, K., & Sugiya, M. (2016). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. Molecules, 21(11), 1546. Available at: [Link]
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Kulkarni, P. S., et al. (2007). Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. Chemistry, 13(30), 8478-88. Available at: [Link]
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Wang, X. (2010). Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. ACS Publications. Available at: [Link]
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Zhang, Y., et al. (2014). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 115, 1619–1624. Available at: [Link]
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Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Dalton Transactions, 45(29), 11946-11954. Available at: [Link]
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Lin, W., et al. (2023). Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. Polymers, 15(7), 1779. Available at: [Link]
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Shirota, H., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. Available at: [Link]
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validating the electrochemical window of "Amyltriethylammonium bis(trifluoromethanesulfonyl)imide"
An In-Depth Technical Guide to Validating the Electrochemical Window of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide
Introduction: The Critical Role of the Electrochemical Window in Next-Generation Electrolytes
In the relentless pursuit of higher energy density and safer electrochemical devices, the electrolyte is often a critical limiting factor.[1] Room-temperature ionic liquids (ILs) have emerged as compelling alternatives to conventional organic electrolytes, primarily due to their negligible vapor pressure, low flammability, and high thermal stability.[2][3] The electrochemical window (EW), also known as the electrochemical stability window (ESW), defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[4][5] A wider electrochemical window is paramount for applications such as high-voltage lithium-ion batteries and supercapacitors, as it directly dictates the operational voltage and, consequently, the energy density of the device.[1]
This guide focuses on This compound (ATEA-TFSI) , a quaternary ammonium-based ionic liquid. We will provide a comprehensive framework for validating its electrochemical window, comparing its anticipated performance with established alternatives, and detailing the rigorous experimental protocol required for accurate characterization. This document is designed for researchers and scientists engaged in the development of advanced energy storage systems and electrochemical applications.
Theoretical Framework: Deconstructing the Stability of ATEA-TFSI
The electrochemical window of an ionic liquid is fundamentally determined by the electrochemical stability of its constituent cation and anion.[6] The cathodic (negative) limit is typically set by the reduction of the cation, while the anodic (positive) limit is governed by the oxidation of the anion.[7]
The Cation: Amyltriethylammonium ([ATEA]⁺)
The [ATEA]⁺ cation belongs to the tetraalkylammonium class. These aliphatic quaternary ammonium cations are known for their exceptional cathodic stability.[6][8] This stability arises from the absence of easily reducible functional groups. Unlike imidazolium cations, which can be reduced at the acidic C2 proton, saturated aliphatic chains lack low-lying unoccupied molecular orbitals (LUMOs), making them resistant to electron acceptance.[2][4] The reductive stability of ammonium cations generally follows the order: ammonium ≈ phosphonium > pyrrolidinium > imidazolium.[6] Therefore, it is hypothesized that the [ATEA]⁺ cation will exhibit a highly negative cathodic limit, contributing to a wide overall electrochemical window.
The Anion: Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻)
The bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is one of the most widely used anions in ionic liquids designed for electrochemical applications.[9] Its stability is attributed to the significant delocalization of the negative charge across the two sulfonyl groups and the strong electron-withdrawing effect of the trifluoromethyl groups.[9] This charge delocalization raises the energy of the highest occupied molecular orbital (HOMO), making the anion resistant to oxidation. The [TFSI]⁻ anion consistently demonstrates high anodic stability, often exceeding +2.0 V vs. Fc/Fc⁺.[9][10]
The logical relationship between the ionic liquid's components and its electrochemical window is illustrated below.
Caption: Relationship between IL components and the electrochemical window.
Comparative Analysis: ATEA-TFSI vs. Alternative Ionic Liquids
While specific experimental data for ATEA-TFSI is not widely published, we can forecast its performance by comparing it to other well-characterized ionic liquids based on their cation and anion structures. The [TFSI]⁻ anion is common to all ILs in this comparison, allowing for a direct assessment of the cation's influence on the electrochemical window.
| Ionic Liquid (IL) | Cation Class | Typical Cathodic Limit (vs. Li/Li⁺) | Typical Anodic Limit (vs. Li/Li⁺) | Estimated EW (V) | Reference(s) |
| [ATEA][TFSI] (Predicted) | Quaternary Ammonium | ~0.5 to 1.0 V | >5.0 V | >4.5 V | - |
| 1-Butyl-1-methylpyrrolidinium-TFSI ([Pyr₁₄][TFSI]) | Pyrrolidinium | ~0.6 V | ~5.5 V | ~4.9 V | [4],[1] |
| N-Tributyl-N-methylammonium-TFSI ([N₄₄₄₁][TFSI]) | Quaternary Ammonium | ~0.8 V | ~6.0 V | ~5.2 V | [7],[11] |
| 1-Ethyl-3-methylimidazolium-TFSI ([EMIM][TFSI]) | Imidazolium | ~1.2 V | ~5.0 V | ~3.8 V | [7],[11] |
Note: The limits are highly dependent on the working electrode, purity, and current density cutoff used for determination.[4] The predicted values for [ATEA][TFSI] are based on the established stability of similar aliphatic quaternary ammonium cations.
Experimental Protocol: A Self-Validating System for EW Determination
Accurate determination of the electrochemical window is critically dependent on a meticulous and consistent experimental methodology. The following protocol for cyclic voltammetry (CV) is designed to provide reliable and reproducible results.
Causality Behind Experimental Choices
-
Working Electrode (WE): A Glassy Carbon (GC) electrode is recommended.[12] GC offers a wide potential window, is relatively inert, and provides reproducible surfaces after simple polishing, unlike platinum or gold which can be catalytically active and complicate the voltammogram.[6]
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode is suitable. However, using an internal reference redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) is highly recommended for cross-study comparability. The potential of Fc/Fc⁺ is largely independent of the solvent.
-
Counter Electrode (CE): A platinum wire or mesh is standard due to its inertness and ability to facilitate the required current flow without interfering with the main electrochemical processes at the WE.[13]
-
Purity of IL: The presence of impurities, especially water and halide ions, can significantly narrow the measured electrochemical window.[4][7] Water can be reduced around -1.9 V vs Fc/Fc⁺, and halides are easily oxidized. Therefore, the IL must be rigorously dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours prior to use. All cell assembly should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the electrochemical window.
Step-by-Step Methodology
-
Ionic Liquid and Electrode Preparation:
-
Dry the ATEA-TFSI ionic liquid under high vacuum (<1 mTorr) at 100°C for 24-48 hours to remove water.
-
Polish the glassy carbon working electrode (e.g., 3 mm diameter) with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the polished electrode with deionized water, followed by sonication in acetone and then isopropanol for 5 minutes each to remove any residual polishing material.
-
Dry the electrode thoroughly under vacuum before transferring it into an argon-filled glovebox.
-
-
Electrochemical Cell Assembly:
-
Inside the glovebox, assemble a three-electrode cell.
-
Add the dried ATEA-TFSI to the electrochemical cell.
-
Insert the prepared glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode. Ensure the tip of the reference electrode is close to the working electrode.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Allow the system to rest for 30 minutes to reach thermal equilibrium and a stable open-circuit potential (OCP).
-
Perform a cyclic voltammetry scan at a moderate scan rate (e.g., 20 mV/s).
-
To determine the anodic limit, start the scan from the OCP in the positive direction until a sharp increase in current is observed.
-
To determine the cathodic limit, perform a separate scan starting from the OCP in the negative direction.
-
Record at least three consecutive cycles to ensure the response is stable.[7]
-
-
Data Analysis and EW Determination:
-
Plot the resulting current versus potential.
-
Define a cutoff current density to determine the potential limits (e.g., 0.1, 0.5, or 1.0 mA/cm²).[4] This choice is critical and must be reported, as it directly affects the value of the EW.
-
The potential at which the current density reaches the predefined cutoff value on the anodic scan is the anodic limit (Eₐ).
-
The potential at which the current density reaches the cutoff value on the cathodic scan is the cathodic limit (E꜀).
-
The electrochemical window is calculated as: EW = Eₐ - E꜀ .
-
(Optional but recommended) After the measurement, add a small amount of ferrocene to the IL and run a CV scan to locate the Fc/Fc⁺ redox couple. Report all potential limits relative to this internal standard for better comparability across different studies.
-
Conclusion
This compound (ATEA-TFSI) is structurally poised to be an electrochemically robust ionic liquid. Its aliphatic quaternary ammonium cation suggests a high resistance to reduction, while the well-established [TFSI]⁻ anion provides excellent oxidative stability. This combination is expected to yield a wide electrochemical window (>4.5 V), making ATEA-TFSI a promising candidate for high-voltage energy storage applications. However, theoretical predictions must be validated by rigorous experimental data. By employing the detailed, self-validating protocol outlined in this guide, researchers can reliably characterize the electrochemical window of ATEA-TFSI and other novel ionic liquids, ensuring data accuracy and comparability, and thereby accelerating the development of next-generation electrochemical technologies.
References
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Lethesh, K. C., Bahaa, M., Abdullah, A. M., Bamgbopa, M. O., & Susantyoko, R. A. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]
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Howlett, P. C., Izgorodina, E. I., Forsyth, M., & MacFarlane, D. R. (2006). Electrochemistry at Negative Potentials in Bis(trifluoromethanesulfonyl)amide Ionic Liquids. Zeitschrift für Physikalische Chemie, 220(10-11), 1483–1498. [Link]
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Safety Operating Guide
Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide proper disposal procedures
An Expert Guide to the Proper Disposal of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
Introduction: Beyond the Benchtop
This compound, a member of the ionic liquid (IL) family, offers unique properties valuable in diverse research and development applications. However, its lifecycle extends beyond the experiment. As Senior Application Scientists, our commitment to safety and environmental stewardship compels us to look at the entire lifecycle of our chemical reagents. Proper disposal is not an afterthought; it is an integral part of responsible chemical management.
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting the best practices in laboratory safety and chemical handling.
Hazard Profile and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that dictate the necessary handling and disposal precautions. The primary hazards are associated with direct contact.[1][2]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [2][3] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | [2][4] |
| Aquatic Toxicity | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | [3] |
The causality behind these classifications lies in the chemical nature of the ionic liquid. While its low volatility is an advantage in many applications, direct contact can lead to irritation.[5] The bis(trifluoromethanesulfonyl)imide (TFSI) anion is known for its stability, which, while beneficial for reactions, implies that it can persist if released into the environment.[3][6] Therefore, preventing discharge into waterways or sewer systems is a critical disposal objective.[2][6]
Guiding Principles for Ionic Liquid Waste Management
A robust disposal plan is built on three core principles: minimization, containment, and compliance.
-
Waste Minimization and Recycling: The most effective disposal method is to minimize waste generation in the first place. For ionic liquids, recovery and reuse are often viable.[7] Techniques such as extraction, distillation, or membrane separation can be employed to purify used ILs for subsequent applications, reducing both cost and environmental footprint.[8][9][10] Before committing to disposal, evaluate the potential for regeneration within your laboratory or institution.
-
Containment and Segregation: All waste containing this compound must be segregated from other waste streams. Do not mix with other wastes.[6] Store waste in its original container or a compatible, properly sealed, and clearly labeled secondary container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[6] This invariably means utilizing a licensed and approved hazardous waste disposal contractor. Never discharge this chemical into drains or the environment.[2][6]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling waste this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[1][2]
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles. If splashing is a significant risk, a face shield is required.[1][2][4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or significant spill risks, consider additional protective clothing.[2]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][6] If vapors or mists are generated, respiratory protection may be necessary.[6]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing different waste streams of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide (CAS RN: 906478-91-9). As an ionic liquid with unique properties utilized in applications like energy storage and green chemistry, its safe handling is paramount.[1] This document moves beyond a simple checklist to provide a procedural and causal understanding of the required Personal Protective Equipment (PPE), ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of any robust safety protocol. This compound is classified with specific hazards that directly inform the level and type of PPE required. The primary routes of exposure are dermal (skin), ocular (eye), and inhalation.
According to safety data sheets, this substance is known to cause skin irritation and serious eye irritation.[2][3] Some classifications also indicate it may cause respiratory irritation and is harmful if swallowed.[4] Therefore, the core objective of our PPE strategy is to create an impermeable barrier against these potential exposures.
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves and protective clothing (lab coat/apron) are mandatory to prevent direct contact.[2][4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Chemical splash goggles are the minimum requirement. A face shield provides an additional, crucial layer of protection.[2][4] |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a chemical fume hood. Respiratory protection may be required if ventilation is inadequate or aerosols are generated.[4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | While direct PPE against ingestion is limited to safe lab practices (e.g., no eating/drinking), proper glove removal and hand hygiene are critical to prevent accidental ingestion.[4] |
Core PPE Requirements: Your Barrier to Exposure
The selection of PPE is not a one-size-fits-all approach. It depends on the scale of the operation, the potential for splashing, and the ventilation available. The following represents the essential ensemble for handling this compound.
Primary Barrier Protection: Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical. Disposable nitrile gloves provide adequate protection against incidental splashes but should be removed and replaced immediately upon contamination.[5] For tasks involving larger volumes or a higher risk of immersion, more robust gloves are necessary.
-
For Incidental Contact (Low Volume/Splash Risk):
-
Material: Nitrile gloves.
-
Protocol: Inspect gloves for any signs of degradation or punctures before use. Use proper removal techniques to avoid contaminating your skin.[6]
-
-
For Extended Contact (High Volume/Immersion Risk):
Ocular and Facial Protection: Eyes and Face
This compound causes serious eye irritation.[2][3] Standard safety glasses are insufficient as they do not protect against splashes.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes must be worn at all times.[5][10]
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant splash hazard, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes.[5][10]
Body Protection: Lab Coat and Apron
To protect against skin contact from spills and splashes, a professional lab coat is mandatory.
-
Standard Use: A long-sleeved, knee-length lab coat made of a suitable material like cotton or a polyester/cotton blend.
-
High Splash Potential: For tasks involving larger volumes, supplement the lab coat with a chemical-resistant apron made of materials like rubber or neoprene.[10][11] Contaminated clothing must be removed immediately and washed before reuse.[2][3]
Respiratory Protection
The need for respiratory protection is determined by your ventilation controls.
-
Standard Protocol: All work with this compound should be performed in a certified chemical fume hood to control vapor and aerosol exposure.[4][12]
-
Contingency Protocol: If work must be done outside of a fume hood (not recommended) or if there's a risk of generating significant aerosols or mists, a respirator approved by NIOSH (US) or CEN (EU) is required.[6] The specific cartridge type should be selected based on a formal risk assessment.
Operational Plans: Step-by-Step Protocols
PPE Selection and Donning Workflow
This workflow ensures a systematic approach to safety before any chemical handling begins.
Caption: PPE Donning Workflow: From Risk Assessment to Readiness.
Spill Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and call for emergency response.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble as described above, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat or apron.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[4]
-
Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4]
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of PPE: Treat all used cleaning materials and contaminated PPE as hazardous waste.
Doffing (Removal) and Disposal of Contaminated PPE
Incorrectly removing PPE can lead to exposure. This sequence is critical to prevent self-contamination.
Caption: PPE Doffing Workflow: A Sequential Guide to Safe Removal.
Disposal Plan for Contaminated Materials
All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.
-
PPE Disposal: Contaminated gloves, disposable aprons, and absorbent materials must be placed in a designated, sealed hazardous waste container.[4]
-
Chemical Disposal: Unused or waste this compound must be disposed of through a licensed waste disposal company.[4][13] It should not be mixed with other waste and must never be discharged into the environment, drains, or waterways.[13] Some local regulations may permit disposal by incineration in a chemical incinerator equipped with an afterburner and scrubber.[13] Always follow your institution's specific waste disposal protocols and local regulations.
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek immediate medical attention.[2][3][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or a doctor for treatment advice.[4] |
By adhering to these detailed protocols, you establish a multi-layered defense system that prioritizes your safety and the integrity of your research. This guide serves as a foundational document to be integrated into your specific laboratory Standard Operating Procedures (SOPs).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
